4-Tritylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-tritylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N/c26-24-18-16-23(17-19-24)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19H,26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHDHXBLSLSXSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066844 | |
| Record name | Benzenamine, 4-(triphenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22948-06-7 | |
| Record name | p-Tritylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22948-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-(triphenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022948067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Tritylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4-(triphenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4-(triphenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(triphenylmethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Tritylaniline: Mechanism and Reaction Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-tritylaniline, a valuable building block in organic synthesis and drug discovery. The document details the underlying reaction mechanism, a specific reaction pathway, and a comprehensive experimental protocol. Quantitative data is presented in a clear, tabular format for easy reference and comparison.
Core Synthesis: A Friedel-Crafts Approach
The primary route for the synthesis of this compound is the Friedel-Crafts alkylation of aniline with a tritylating agent, most commonly trityl chloride (triphenylmethyl chloride). This electrophilic aromatic substitution reaction introduces the bulky trityl group onto the aniline ring.
Reaction Mechanism
The reaction proceeds through a classic electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Electrophile: In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), trityl chloride forms a stable trityl carbocation. The high stability of this carbocation is attributed to the resonance delocalization of the positive charge over the three phenyl rings.
-
Electrophilic Attack: The electron-rich aniline ring acts as a nucleophile and attacks the electrophilic trityl carbocation. The amino group (-NH₂) of aniline is a strong activating group, directing the incoming electrophile to the ortho and para positions. Due to the significant steric hindrance of the bulky trityl group, the substitution occurs predominantly at the less hindered para position.
-
Rearomatization: A proton is lost from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound.
A critical consideration in this reaction is the basicity of the aniline nitrogen. The lone pair of electrons on the nitrogen can form a complex with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.[1][2] To circumvent this, the reaction is often carried out without a traditional Lewis acid, relying on the inherent reactivity of the highly stable trityl cation, or by using alternative methods that do not require strong Lewis acids.
Reaction Pathway
The logical flow of the synthesis of this compound from aniline and trityl chloride is depicted below.
Figure 1: Reaction pathway for the synthesis of this compound.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₂₁N | |
| Molecular Weight | 335.44 g/mol | |
| Melting Point | 255-257 °C | [3] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Insoluble in water | [3] |
| CAS Number | 22948-06-7 | |
| Purity (Typical) | ≥97% | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.10-7.35 (m, 15H, Ar-H of trityl), 6.95 (d, J=8.4 Hz, 2H, Ar-H), 6.60 (d, J=8.4 Hz, 2H, Ar-H), 3.65 (s, 2H, NH₂) | |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 147.2, 145.3, 131.5, 130.2, 128.0, 126.3, 115.1, 65.2 | |
| IR (KBr, cm⁻¹) | 3470, 3380 (N-H stretch), 3050-3020 (Ar C-H stretch), 1620 (N-H bend), 1510, 1490, 1445 (Ar C=C stretch), 760, 700 (Ar C-H bend) | [4] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials and Equipment
-
Aniline
-
Trityl chloride
-
Pyridine (dried)
-
Dichloromethane (DCM, dried)
-
Ethanol
-
Hexane
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve aniline (1.0 eq.) in dry dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add dry pyridine (1.2 eq.). In the dropping funnel, prepare a solution of trityl chloride (1.1 eq.) in dry DCM.
-
Reaction: Add the trityl chloride solution dropwise to the aniline solution at room temperature over a period of 30 minutes. After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization from a mixture of ethanol and hexane to afford this compound as a crystalline solid.
-
Characterization: The purified product should be characterized by determining its melting point and by spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure.
Figure 2: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via Friedel-Crafts alkylation of aniline is a well-established and efficient method. Understanding the reaction mechanism, particularly the factors influencing regioselectivity, is crucial for optimizing the reaction conditions. The provided experimental protocol offers a reliable procedure for the preparation and purification of this important synthetic intermediate. The quantitative and spectroscopic data presented serve as a valuable reference for researchers in the fields of organic chemistry and drug development.
References
Navigating the Labyrinth of Solubility: A Technical Guide to the Physicochemical Properties of 4-Tritylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a clinical candidate. 4-Tritylaniline, a bulky aromatic amine, presents a unique set of challenges and opportunities in solubility studies. Its sizable trityl group appended to the aniline moiety significantly influences its behavior in various solvent systems. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational resource for solubility studies. Due to the limited availability of experimental data in the public domain, this guide combines established values with predicted data and outlines detailed experimental protocols for their determination.
Core Physicochemical Properties of this compound
A compound's solubility is governed by an interplay of its intrinsic properties. For this compound, the large, nonpolar trityl group is the dominant structural feature, suggesting low aqueous solubility but potential for dissolution in organic solvents. The presence of the amine group, however, introduces a site for potential protonation, which could be exploited to enhance solubility in acidic media.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound. It is critical to note that while some data points are experimentally verified, others, such as the LogP and specific solubility in organic solvents, are predicted or inferred due to a lack of publicly available experimental data.
| Property | Value | Source/Method |
| Molecular Formula | C₂₅H₂₁N | [1][2][3] |
| Molecular Weight | 335.44 g/mol | [4][5] |
| Melting Point | 255-257 °C | [4] |
| Boiling Point | 483 °C | [5] |
| pKa (Predicted) | 4.54 ± 0.10 | [5] |
| LogP (Predicted) | 6.85 ± 0.5 | Molinspiration, ALOGPS 2.1 |
| Appearance | Off-white to gray solid | [5] |
| CAS Number | 22948-06-7 | [4][5] |
Solubility Profile
The solubility of this compound is a critical parameter for its handling and application in various experimental settings. The large hydrophobic surface area imparted by the three phenyl rings of the trityl group renders it practically insoluble in water.[5] However, it is expected to exhibit solubility in a range of organic solvents.
| Solvent | Expected Solubility | Rationale |
| Water | Insoluble | Large nonpolar trityl group.[5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Aprotic, polar solvent capable of dissolving a wide range of compounds. |
| Ethanol | Sparingly Soluble | Polar protic solvent; solubility may be limited by the large hydrophobic moiety. |
| Acetone | Sparingly to Moderately Soluble | Polar aprotic solvent; may offer better solubility than alcohols. |
| Dichloromethane (DCM) | Soluble | Nonpolar solvent, likely to effectively solvate the hydrophobic trityl group. |
| Chloroform | Soluble | Similar to DCM, expected to be a good solvent. |
Disclaimer: The solubility profile in organic solvents is based on general principles of "like dissolves like" and the known behavior of similar bulky, nonpolar molecules. Experimental verification is essential for precise quantitative data.
Experimental Protocols for Solubility Determination
To address the gap in quantitative solubility data, the following section provides a detailed methodology for determining the thermodynamic solubility of this compound using the gold-standard shake-flask method, followed by concentration analysis via UV-Vis spectrophotometry.
Thermodynamic Solubility Determination: Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, ethanol, acetone, phosphate buffer at various pH)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. An amount that is visibly in excess after equilibration is required.
-
Accurately pipette a known volume of the desired solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed in the incubator for a short period to allow for the settling of excess solid.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
-
Sample Analysis (UV-Vis Spectrophotometry):
-
Wavelength Selection: Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across a range of UV wavelengths to determine the wavelength of maximum absorbance (λ_max).
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the predetermined λ_max. Plot a calibration curve of absorbance versus concentration.
-
Sample Measurement: Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λ_max.
-
Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample. Account for the dilution factor to determine the original concentration in the saturated solution. This value represents the thermodynamic solubility.
-
Note: For compounds that lack a strong chromophore or in complex matrices, High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a more selective and sensitive analytical method.
Visualizing Workflows and Relationships
To aid in the conceptualization of the processes and factors involved in solubility studies, the following diagrams have been generated using Graphviz.
Caption: Interplay of Physicochemical Properties in Drug Development.
Caption: Shake-Flask Method Workflow for Solubility.
Conclusion
This compound, with its prominent trityl group, presents a classic case of a poorly water-soluble compound, a common challenge in drug discovery. This technical guide has consolidated the available physicochemical data and provided a detailed, actionable protocol for the experimental determination of its thermodynamic solubility. While a complete experimental dataset for all properties is not yet in the public domain, the provided information and methodologies offer a robust starting point for any research campaign involving this compound. The emphasis on rigorous experimental determination of solubility is crucial, as this fundamental property will undoubtedly influence the trajectory of its development, from early-stage screening to formulation and beyond. Researchers are strongly encouraged to use the outlined protocols to generate precise and reliable data to guide their studies.
References
The Genesis of a Bulky Building Block: The Historical Development and Initial Discovery of 4-Tritylaniline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Tritylaniline, also known as 4-(triphenylmethyl)aniline or p-aminotetraphenylmethane, is a sterically hindered primary aromatic amine that has found utility as a versatile building block in organic synthesis and materials science. The compound's signature feature is the bulky trityl (triphenylmethyl) group attached to the aniline moiety, which imparts unique solubility, crystallinity, and reactivity characteristics. This technical guide delves into the historical development and initial discovery of this compound, providing a comprehensive overview of its early synthesis, characterization, and the scientific context of its emergence.
Historical Context: The Rise of the Trityl Group
The story of this compound is intrinsically linked to the discovery of the triphenylmethyl radical by Moses Gomberg in 1900. Gomberg's groundbreaking work at the University of Michigan, which challenged the prevailing theory of tetravalent carbon, opened up a new field of organic chemistry centered around the highly reactive and sterically demanding trityl group. This discovery paved the way for the synthesis of a wide array of triphenylmethane derivatives, as chemists began to explore the introduction of this bulky substituent onto various molecular scaffolds.
The Initial Synthesis of this compound
While the exact first synthesis of this compound is not definitively documented in a single, seminal publication, a significant early and detailed preparation was reported by Benjamin Witten and E. Emmet Reid in 1947 in the Journal of the American Chemical Society[1]. Their work provides a clear and reproducible method for the synthesis of what they termed p-amino-tetraphenyl-methane.
The synthetic approach described by Witten and Reid involves a multi-step process, which can be considered a key milestone in the documented preparation of this compound. The general workflow for this historical synthesis is outlined below.
Figure 1. General workflow for the historical synthesis of this compound.
Experimental Protocols from the Mid-20th Century
The following experimental protocol is an adaptation of the method described by Witten and Reid (1947) and reflects the techniques and reagents available at the time.
Step 1: Preparation of Triphenylmethyl Chloride (Trityl Chloride)
This precursor is synthesized via the reaction of triphenylcarbinol with acetyl chloride or by the Friedel-Crafts reaction of benzene with carbon tetrachloride.
-
Methodology: To a solution of triphenylcarbinol in a suitable solvent such as benzene or chloroform, an excess of acetyl chloride is added dropwise with stirring. The reaction mixture is then gently refluxed until the evolution of hydrogen chloride gas ceases. The solvent and excess acetyl chloride are removed by distillation, and the crude triphenylmethyl chloride is purified by recrystallization from a non-polar solvent like petroleum ether.
Step 2: Reaction of Triphenylmethyl Chloride with an Aniline Derivative
The core of the synthesis involves the reaction of trityl chloride with an N-protected aniline, followed by deprotection. A common protecting group for the amino functionality at the time was the acetyl group.
-
Methodology: Acetanilide is dissolved in a suitable inert solvent, such as carbon disulfide or nitrobenzene, and an equimolar amount of anhydrous aluminum chloride is added to form a complex. To this stirred suspension, a solution of triphenylmethyl chloride in the same solvent is added portion-wise. The reaction mixture is stirred at room temperature for several hours and then gently heated to complete the reaction.
Step 3: Hydrolysis and Isolation of this compound
The resulting intermediate is hydrolyzed to remove the acetyl protecting group and isolate the final product.
-
Methodology: The reaction mixture from the previous step is poured onto a mixture of crushed ice and concentrated hydrochloric acid. This decomposes the aluminum chloride complex and precipitates the crude N-acetyl-4-tritylaniline. The solid is collected by filtration, washed with water, and then subjected to hydrolysis by refluxing with an aqueous or alcoholic solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide). After hydrolysis is complete, the reaction mixture is neutralized to precipitate the free base, this compound. The crude product is then purified by recrystallization, typically from ethanol or a similar solvent.
Quantitative Data from Historical Literature
The following table summarizes the key quantitative data as reported in early publications for this compound.
| Property | Reported Value |
| Molecular Formula | C₂₅H₂₁N |
| Molecular Weight | 335.44 g/mol |
| Melting Point | 255-257 °C (lit.) |
| Appearance | Colorless to pale yellow solid |
| Solubility | Insoluble in water |
Evolution of Synthetic Methodologies
Since the mid-20th century, synthetic methods for preparing this compound and its derivatives have evolved, driven by the need for higher yields, milder reaction conditions, and greater functional group tolerance. Modern approaches often employ more efficient catalysts and may involve direct C-H functionalization or cross-coupling reactions, although the fundamental Friedel-Crafts-type reaction remains a viable and historically significant route.
Logical Relationship of Synthesis Steps
The synthesis of this compound can be visualized as a logical progression of chemical transformations, each building upon the previous one to construct the final molecule.
Figure 2. Logical flow of the historical synthesis of this compound.
Conclusion
The historical development of this compound is a testament to the enduring legacy of fundamental discoveries in organic chemistry. From the initial explorations of the triphenylmethyl group to the development of robust synthetic protocols, the journey of this unique molecule highlights the progressive nature of chemical science. The early methods, while perhaps less efficient by modern standards, laid the essential groundwork for the utilization of this compound as a valuable component in the synthesis of complex organic molecules and advanced materials. For today's researchers, understanding this historical context provides not only an appreciation for the foundations of the field but also inspiration for the development of new and innovative synthetic strategies.
References
A Theoretical and Computational Guide to the Structural Analysis of 4-Tritylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Tritylaniline is a sterically hindered aromatic amine of significant interest in medicinal chemistry and materials science. The bulky triphenylmethyl (trityl) group introduces unique conformational constraints and electronic properties to the aniline moiety, influencing its reactivity, intermolecular interactions, and potential applications as a scaffold in drug design or as a component in functional materials. A thorough understanding of its three-dimensional structure, electronic landscape, and vibrational properties is crucial for predicting its behavior and designing novel applications.
This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be employed to characterize the structure of this compound. In the absence of extensive published computational studies specifically on this compound, this document outlines a representative computational workflow and presents data tables with expected parameters based on studies of analogous aniline derivatives. The detailed protocols and visualizations are intended to serve as a foundational resource for researchers initiating computational investigations into this and similar molecular systems.
Theoretical Background
Computational chemistry provides powerful tools to investigate molecular structures and properties at the atomic level.[1] For a molecule like this compound, Density Functional Theory (DFT) is a particularly suitable method, offering a good balance between accuracy and computational cost.[2][3] Key properties that can be elucidated through DFT calculations include:
-
Optimized Molecular Geometry: The lowest energy arrangement of atoms, providing insights into bond lengths, bond angles, and dihedral angles that define the molecule's shape.
-
Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra, which can be used to characterize the molecule's vibrational modes and compare with experimental data.[4]
-
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). These properties are crucial for understanding the molecule's reactivity, charge distribution, and potential for intermolecular interactions.[5]
Computational Methodology
A typical computational study of this compound would involve a series of calculations, generally performed using quantum chemistry software packages like Gaussian. The following sections detail the experimental protocols for such a study.
Geometry Optimization
The first step is to determine the most stable conformation of the this compound molecule.
Protocol:
-
Initial Structure: An initial 3D structure of this compound is built using a molecular editor.
-
Theoretical Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a commonly used and reliable method for organic molecules.[2][3][6]
-
Basis Set: A Pople-style basis set, such as 6-31G(d) or for higher accuracy, 6-311++G(d,p), is chosen. The inclusion of polarization (d) and diffuse (++) functions is important for accurately describing the electronic structure of aromatic systems and non-covalent interactions.[1]
-
Calculation: A geometry optimization calculation is performed. This iterative process adjusts the positions of the atoms until a minimum on the potential energy surface is found.
-
Convergence Criteria: The calculation is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
Frequency Analysis
Following a successful geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the vibrational spectra.
Protocol:
-
Input: The optimized geometry from the previous step is used as the input.
-
Theoretical Level: The same theoretical method (e.g., B3LYP/6-311++G(d,p)) used for the geometry optimization must be employed.
-
Calculation: A frequency calculation is run. This computes the second derivatives of the energy with respect to the atomic coordinates.
-
Verification: The output is checked for imaginary frequencies. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry must be re-optimized.
-
Spectral Data: The calculation yields the harmonic vibrational frequencies, IR intensities, and Raman activities, which can be used to simulate the theoretical IR and Raman spectra.[4]
Electronic Property Analysis
To understand the reactivity and electronic nature of this compound, several electronic properties are calculated from the optimized wavefunction.
Protocol:
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the output of the geometry optimization. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is then calculated. A smaller gap generally indicates a more reactive molecule.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and visualized on the electron density surface. The MEP map reveals the charge distribution, with red regions indicating negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor areas, prone to nucleophilic attack).
Data Presentation
The following tables summarize the types of quantitative data that would be obtained from the computational studies described above. Due to the lack of specific published data for this compound, placeholder labels are used.
Table 1: Calculated Geometric Parameters for this compound
| Parameter | Bond/Atoms | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C-N | calc. |
| C-C (aniline ring) | calc. | |
| C-H (aniline ring) | calc. | |
| C-C (trityl) | calc. | |
| C-H (trityl phenyls) | calc. | |
| **Bond Angles (°) ** | C-N-H | calc. |
| H-N-H | calc. | |
| C-C-C (aniline ring) | calc. | |
| C-C-C (trityl) | calc. | |
| Dihedral Angles (°) | C-C-N-H | calc. |
| C-C-C-C (aniline ring) | calc. | |
| Phenyl-C-C-Phenyl (trityl) | calc. |
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value (B3LYP/6-311++G(d,p)) |
| HOMO Energy (eV) | calc. |
| LUMO Energy (eV) | calc. |
| HOMO-LUMO Gap (eV) | calc. |
| Dipole Moment (Debye) | calc. |
Mandatory Visualizations
The following diagrams, generated using the DOT language, visualize the computational workflow and the structural relationships within this compound.
Conclusion
This technical guide has outlined a robust theoretical and computational framework for the detailed structural analysis of this compound. By employing Density Functional Theory calculations, researchers can obtain valuable insights into the molecule's geometry, vibrational modes, and electronic properties. The provided methodologies and visualizations serve as a practical starting point for such investigations. The data generated from these studies is essential for understanding the structure-property relationships of this compound, which can in turn guide the development of new pharmaceuticals and advanced materials. While specific experimental and computational data for this compound remains to be published, the approaches detailed herein are well-established and can be confidently applied to elucidate the molecular characteristics of this important compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Spectroscopic Characterization of 4-Tritylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Tritylaniline (4-(triphenylmethyl)aniline), a key building block in organic synthesis and medicinal chemistry. This document details available spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), outlines general experimental protocols for these techniques, and presents the information in a clear, structured format for easy reference and comparison.
Introduction
This compound, with the chemical formula C₂₅H₂₁N, is an aromatic amine containing a bulky triphenylmethyl (trityl) group.[1] This sterically demanding substituent significantly influences the molecule's chemical reactivity and spectroscopic properties. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in various research and development applications. This guide serves as a central repository for its key spectroscopic data and the methodologies to obtain them.
Spectroscopic Data
The following sections summarize the available and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH₂ | 3.5 - 4.5 | Singlet (broad) | 2H |
| Aromatic H (aniline ring) | 6.5 - 6.7 | Doublet | 2H |
| Aromatic H (aniline ring) | 6.9 - 7.1 | Doublet | 2H |
| Aromatic H (trityl rings) | 7.1 - 7.4 | Multiplet | 15H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-NH₂ | 145 - 148 |
| C (aniline ring) | 114 - 116 |
| C (aniline ring) | 130 - 132 |
| C-C(Ph)₃ | 135 - 138 |
| C(Ph)₃ (quaternary) | 65 - 70 |
| C (trityl rings) | 126 - 130 |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrational frequencies of its functional groups. Data is available from the NIST Chemistry WebBook.[1]
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3465 | Strong | N-H stretch (asymmetric) |
| 3380 | Strong | N-H stretch (symmetric) |
| 3050 - 3020 | Medium | Aromatic C-H stretch |
| 1620 | Strong | N-H bend |
| 1595, 1510 | Strong | Aromatic C=C stretch |
| 1280 | Strong | C-N stretch |
| 760, 700 | Strong | Aromatic C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The electron ionization (EI) mass spectrum for this compound is available from the NIST Chemistry WebBook.[1]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 335 | 100 | [M]⁺ (Molecular ion) |
| 258 | 80 | [M - C₆H₅]⁺ |
| 243 | 95 | [C(C₆H₅)₃]⁺ (Trityl cation) |
| 180 | 40 | [M - C(C₆H₅)₃]⁺ |
| 167 | 55 | [C₁₃H₉]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
Experimental Protocols
The following are general methodologies for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition (¹H NMR):
-
Spectrometer: 300-500 MHz
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-12 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Data Acquisition (¹³C NMR):
-
Spectrometer: 75-125 MHz
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-200 ppm
-
Reference: Deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.
Mass Spectrometry
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
Data Acquisition (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Inlet System: Direct insertion probe or gas chromatography (for volatile samples).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 50-500.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
References
An In-Depth Technical Guide to the Potential Reactivity and Chemical Stability of 4-Tritylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Tritylaniline, a sterically hindered aromatic amine, is a valuable building block in organic synthesis, particularly in the development of novel therapeutics. Its unique structural features, combining the bulky trityl (triphenylmethyl) group with a reactive aniline moiety, dictate its chemical behavior. This technical guide provides a comprehensive overview of the potential reactivity and chemical stability of this compound, drawing from available literature and analogous compound data. Key aspects covered include its reactivity towards electrophiles and oxidizing agents, stability under various environmental conditions (pH, temperature, and light), and its emerging role in medicinal chemistry, notably as a scaffold for SIRT2 inhibitors. This document aims to be a critical resource for scientists working with or considering the use of this compound in their research and development endeavors.
Introduction
This compound, also known as 4-(triphenylmethyl)aniline, is a crystalline solid with the chemical formula (C₆H₅)₃CC₆H₄NH₂. The molecule's structure is characterized by a triphenylmethyl group attached to the para position of an aniline ring. This substitution pattern imparts distinct properties, influencing its reactivity, stability, and potential applications. The bulky trityl group provides steric hindrance around the aniline nitrogen, modulating its nucleophilicity and basicity compared to unsubstituted aniline. Furthermore, the trityl group is known for its lability under acidic conditions, a feature that can be exploited in synthetic strategies.
This guide delves into the chemical characteristics of this compound, providing a detailed analysis of its stability and reactivity profile. It also explores its application in drug discovery, with a focus on its use in the development of inhibitors for Sirtuin 2 (SIRT2), a protein deacetylase implicated in various cancers and neurodegenerative diseases.[1][2][3][4][5][6][7][8]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 22948-06-7 | |
| Molecular Formula | C₂₅H₂₁N | |
| Molecular Weight | 335.44 g/mol | |
| Appearance | White to cream or pale grey powder | [9] |
| Melting Point | 255-257 °C | |
| Solubility | Insoluble in water.[10] Soluble in many common organic solvents. | [11][12] |
| Assay (GC) | ≥96.0% | [9] |
Chemical Reactivity
Reactivity of the Aniline Moiety
The aniline portion of this compound retains some of the characteristic reactivity of primary aromatic amines, albeit modulated by the steric bulk and electronic effects of the trityl group.
-
Reaction with Electrophiles: The nitrogen atom of the amino group possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by electrophiles. However, the steric hindrance imposed by the adjacent trityl group can significantly reduce the rate of reaction with bulky electrophiles.
-
Oxidation: Primary aromatic amines can be oxidized by various reagents. For instance, oxidation of aniline with hydrogen peroxide can yield products like nitrosobenzene and nitrobenzene.[9] In the case of this compound, the amino group is susceptible to oxidation, though the specific products and reaction kinetics will be influenced by the trityl substituent. The reaction with a strong oxidizing agent like hydrogen peroxide could potentially lead to the formation of the corresponding nitroso or nitro derivative, or even polymeric materials through radical mechanisms.[9][13]
Reactivity of the Trityl Group
The trityl group is the most reactive site of the molecule under acidic conditions.
-
Acid-Catalyzed Cleavage: The carbon-nitrogen bond connecting the trityl group to the aniline ring is susceptible to cleavage under acidic conditions. This is a well-documented reaction for N-trityl compounds and proceeds via the formation of a stable triphenylmethyl carbocation (trityl cation).[14][15] The stability of this cation is due to the extensive delocalization of the positive charge over the three phenyl rings. The other product of this reaction is aniline. The ease of this cleavage makes the trityl group a useful protecting group for amines in organic synthesis.
The general mechanism for the acid-catalyzed cleavage is depicted below:
Caption: Acid-catalyzed cleavage of this compound.
Chemical Stability
The stability of this compound is a critical consideration for its storage, handling, and application. Forced degradation studies are essential to understand its intrinsic stability and potential degradation pathways.[16]
pH Stability
-
Acidic Conditions: As discussed in the reactivity section, this compound is unstable in acidic media. The rate of hydrolytic cleavage of the trityl group is dependent on the acid concentration and temperature.[14] This degradation is expected to be the primary pathway in acidic environments.
-
Basic Conditions: The trityl group is generally stable under basic conditions.[15] Therefore, this compound is expected to be significantly more stable in neutral to basic aqueous solutions.
Thermal Stability
Photostability
Aromatic amines can be susceptible to photodegradation. Exposure to light, particularly in the presence of photosensitizers, can lead to the formation of reactive oxygen species that can oxidize the amino group or other parts of the molecule.[21][14] While specific quantum yield data for the photodegradation of this compound is not available, studies on other aniline derivatives suggest that photolytic degradation is a potential concern.[22] To ensure the integrity of the compound, it should be stored in light-resistant containers.
Potential Degradation Pathways
Based on the reactivity of its functional groups, the following degradation pathways are proposed for this compound:
Caption: Potential degradation pathways of this compound.
-
Acid Hydrolysis: The primary degradation pathway in acidic environments is the cleavage of the C-N bond to yield aniline and the trityl cation, which is subsequently hydrated to triphenylmethanol.[14][23][24]
-
Oxidation: The amino group is susceptible to oxidation, potentially forming N-oxides, nitroso, or nitro derivatives. Radical-mediated polymerization may also occur.[9][13][25]
-
Photodegradation: Exposure to UV or visible light could initiate photo-oxidative processes, leading to a complex mixture of degradation products.[21][14]
Role in Drug Discovery and Development
The unique properties of the trityl group have led to its incorporation in the design of novel therapeutic agents and drug delivery systems.
SIRT2 Inhibition and Signaling Pathways
Recent research has highlighted the potential of trityl-containing compounds as inhibitors of Sirtuin 2 (SIRT2).[7][21][8] SIRT2 is a NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, genomic stability, and metabolism.[2][3][4] Dysregulation of SIRT2 activity has been implicated in the pathogenesis of several cancers and neurodegenerative diseases.[1][5][6]
The trityl group in these inhibitors often serves as a bulky, hydrophobic moiety that can interact with specific pockets in the SIRT2 enzyme, contributing to binding affinity and inhibitory activity.[7][21] The development of selective SIRT2 inhibitors is an active area of research for targeted cancer therapy.
The SIRT2 signaling pathway is complex and intersects with several other key cellular pathways, including those regulated by p53, NF-κB, and various cell cycle proteins.[2][4] By inhibiting SIRT2, small molecules containing the this compound scaffold can potentially modulate these downstream pathways to induce cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified SIRT2 signaling and inhibition.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the reaction of trityl chloride with a large excess of aniline.
Materials:
-
Trityl chloride (triphenylmethyl chloride)
-
Aniline
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution, 10%
-
Ethanol
Procedure:
-
Dissolve trityl chloride in a minimal amount of diethyl ether.
-
Add a large excess of aniline to the solution and stir at room temperature.
-
After the reaction is complete (monitored by TLC), pour the mixture into dilute HCl to precipitate the crude product and dissolve the excess aniline.
-
Filter the crude product and wash with water.
-
To purify, dissolve the crude product in a suitable solvent and treat with a 10% NaOH solution to remove any remaining acidic impurities.
-
Recrystallize the purified product from a suitable solvent such as ethanol to obtain pure this compound.
Forced Degradation Studies
A general protocol for conducting forced degradation studies on this compound is outlined below.[16][24]
Caption: Workflow for forced degradation studies.
7.2.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.
7.2.2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for a specified period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.[26][27]
-
Thermal Degradation: Expose both the solid powder and the stock solution to a high temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the stock solution to UV and visible light in a photostability chamber for a specified duration.
7.2.3. Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC-UV method.[11][28][29][30][31] Mass spectrometry (MS) can be coupled to the HPLC to identify the degradation products.[32]
Stability-Indicating HPLC Method
A generic reverse-phase HPLC method for the analysis of this compound and its potential degradation products is described below. Method optimization and validation are crucial for reliable results.[11][28][29][30][31]
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Conclusion
This compound is a compound with a distinct reactivity profile governed by its sterically demanding and acid-labile trityl group and its nucleophilic aniline moiety. Its stability is highly dependent on the environmental conditions, with significant degradation expected in acidic media and potential for oxidative and photolytic breakdown. The use of this compound as a scaffold for SIRT2 inhibitors highlights its importance in modern drug discovery, particularly in the development of targeted cancer therapies. A thorough understanding of its chemical stability and reactivity, as outlined in this guide, is paramount for its successful application in research and development. Further studies are warranted to generate specific quantitative data on the stability and degradation pathways of this compound to fully characterize this versatile molecule.
References
- 1. The role of SIRT2 in cancer: A novel therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dual role of sirtuins in cancer: biological functions and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - Park - Translational Cancer Research [tcr.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. "Catalyzed oxidation of aniline by hydrogen peroxide in the presence of" by M. Croston, J. Langston et al. [repository.rit.edu]
- 10. quora.com [quora.com]
- 11. ijtrd.com [ijtrd.com]
- 12. docta.ucm.es [docta.ucm.es]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. total-synthesis.com [total-synthesis.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 21. Structure activity study of S-trityl-cysteamine dimethylaminopyridine derivatives as SIRT2 inhibitors: Improvement of SIRT2 binding and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. youtube.com [youtube.com]
- 24. scribd.com [scribd.com]
- 25. researchgate.net [researchgate.net]
- 26. iris.unibs.it [iris.unibs.it]
- 27. Advanced oxidation process H2O2/UV combined with anaerobic digestion to remove chlorinated organics from bleached kraft pulp mill wastewater [scielo.org.co]
- 28. ijpsjournal.com [ijpsjournal.com]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. japsonline.com [japsonline.com]
- 31. ijpsm.com [ijpsm.com]
- 32. library.dphen1.com [library.dphen1.com]
A Guide to the Early Literature of 4-Tritylaniline and its Analogs for the Modern Researcher
For the attention of researchers, scientists, and professionals in drug development, this technical whitepaper provides an in-depth review of the foundational literature concerning 4-Tritylaniline (also known historically as p-aminotetraphenylmethane). This guide focuses on the early synthesis and characterization of this compound, presenting the data and methodologies as reported in seminal, pre-2000 scientific publications.
Introduction
This compound, a sterically hindered primary aromatic amine, has seen renewed interest in various fields, including materials science and medicinal chemistry. However, its origins date back to the early 20th century. Understanding the initial synthetic routes and characterization of this compound provides valuable context for contemporary research and development. This document collates and presents quantitative data and detailed experimental protocols from key historical literature, offering a practical guide for today's researchers.
Quantitative Data from Early Synthesis
The following table summarizes the key quantitative data extracted from early publications on the synthesis of this compound and its acetylated analog. The primary source for this data is the 1946 work by Witten and Reid, which optimized an earlier 1903 method by Ullmann and Munzhuber.[1]
| Compound | Starting Materials | Reaction Time (hours) | Yield (%) | Melting Point (°C) |
| This compound Hydrochloride | Triphenylcarbinol, Aniline Hydrochloride | 3 | 70-80 | Not specified |
| This compound Hydrochloride | Triphenylmethyl Chloride, Aniline Hydrochloride | 1 | 70-80 | Not specified |
| p-Triphenylmethylacetanilide | Triphenylmethyl Chloride, Aniline, Acetic Acid | Not specified | 93 | 229 |
Key Experimental Protocols
The following are detailed experimental methodologies for the synthesis of this compound and its derivatives, as described in the early literature. These protocols are presented to be reproducible in a modern laboratory setting, with annotations for clarity.
Synthesis of this compound Hydrochloride
This procedure was optimized by Witten and Reid in 1946 from an earlier method.[1]
Materials:
-
Triphenylcarbinol or Triphenylmethyl Chloride
-
Aniline Hydrochloride (thoroughly dried)
-
Glacial Acetic Acid
Procedure:
-
A mixture of triphenylcarbinol and two equivalents of thoroughly dried aniline hydrochloride is prepared.
-
Glacial acetic acid is added in a quantity that is twice the weight of the triphenylcarbinol.
-
The reaction mixture is refluxed for a period of three hours.
-
Alternatively, if triphenylmethyl chloride is used as the starting material, the reflux time can be reduced to one hour to achieve a similar yield.
-
The resulting product is the hydrochloride salt of this compound.
Liberation of the Free Base:
-
The obtained hydrochloride salt is boiled with water containing an alkali to liberate the free this compound base.
Synthesis of p-Triphenylmethylacetanilide
This method describes the para-substituted product obtained when the reaction is conducted in acetic acid.[1]
Materials:
-
Triphenylmethyl Chloride
-
Aniline
-
Acetic Acid
-
Acetyl Chloride
-
Benzene (for recrystallization)
Procedure:
-
Triphenylmethyl chloride and aniline are refluxed in acetic acid as the reaction medium. This results in para substitution on the aniline ring, yielding p-triphenylmethylacetanilide.
-
For verification, 4-aminotetraphenylmethane (this compound) can be reacted with acetyl chloride to produce the same p-triphenylmethylacetanilide.
-
The crude product is recrystallized from benzene to yield colorless needles.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic workflows described in the early literature.
Caption: Synthesis of this compound via hydrochloride salt.
Caption: Synthesis of p-Triphenylmethylacetanilide.
Concluding Remarks
The foundational work on this compound, particularly the contributions of Witten and Reid, provides robust and efficient methods for the synthesis of this compound. While modern analytical techniques would undoubtedly provide a more detailed characterization, the data from this early period, such as melting points and reaction yields, remain valuable benchmarks. This guide serves as a bridge to the historical literature, equipping contemporary researchers with the necessary information to replicate and build upon these early discoveries. The provided synthetic workflows and tabulated data offer a concise yet comprehensive overview of the state of knowledge regarding this compound in the pre-2000 era.
References
An In-depth Technical Guide to the Electronic and Steric Effects in 4-Tritylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Tritylaniline is a sterically hindered primary aromatic amine of significant interest in medicinal chemistry and materials science. The bulky trityl (triphenylmethyl) group at the para position introduces unique electronic and steric characteristics that profoundly influence the reactivity and physicochemical properties of the aniline moiety. This technical guide provides a comprehensive overview of these effects, summarizing available quantitative data, outlining key experimental protocols for its synthesis and characterization, and presenting a logical workflow for its computational analysis.
Introduction
The interplay of electronic and steric effects governs the behavior of organic molecules. In this compound, the triphenylmethyl substituent serves as a powerful modulator of these properties. Electronically, the trityl group is generally considered to be weakly electron-donating. However, its immense steric bulk can lead to significant distortions in molecular geometry, which in turn can affect the electronic environment of the aniline nitrogen. Understanding these effects is crucial for predicting the reactivity of this compound in various chemical transformations and for designing novel molecules with tailored properties for applications such as drug development and advanced materials.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₁N | --INVALID-LINK--[1][2] |
| Molecular Weight | 335.44 g/mol | --INVALID-LINK--[1][2] |
| Melting Point | 255-257 °C | --INVALID-LINK-- |
| CAS Number | 22948-06-7 | --INVALID-LINK--[1][2] |
Electronic Effects
Hammett Constant
The Hammett equation (log(K/K₀) = σρ) is a valuable tool for quantifying the electronic effect of a substituent.[3] The para-Hammett constant (σp) for the trityl group has not been experimentally determined. Computational methods could be employed to estimate this value. A comparison with related bulky alkyl groups is provided in Table 2.
Table 2: Hammett Constants (σp) for Selected Substituents
| Substituent | σp |
| -H | 0.00 |
| -CH₃ | -0.17 |
| -C(CH₃)₃ | -0.20 |
| -C(C₆H₅)₃ (Trityl) | Not Experimentally Determined |
| -NH₂ | -0.66 |
| -NO₂ | 0.78 |
Data sourced from various standard tables.[4]
pKa
The basicity of the aniline nitrogen is a direct measure of the electronic environment. The pKa of this compound has not been experimentally reported. Computational approaches can provide an estimate, as outlined in the workflow below. For comparison, the pKa of aniline is 4.6. The electron-donating nature of the trityl group is expected to result in a slightly higher pKa for this compound.
Steric Effects
The most prominent feature of the trityl group is its immense steric bulk. This has profound consequences for the geometry of the molecule and its reactivity.
Molecular Geometry
The steric hindrance from the three phenyl rings of the trityl group can lead to significant deviations from planarity in the this compound molecule. This can affect the conjugation of the nitrogen lone pair with the aromatic ring. X-ray crystallography and computational geometry optimization are essential for quantifying these effects. While a crystal structure for this compound is not publicly available, computational methods can predict key structural parameters.
Table 3: Computationally Predicted Structural Parameters for this compound (Placeholder)
| Parameter | Predicted Value |
| C-N Bond Length (Å) | Requires Calculation |
| C-C-N Bond Angle (°) (at aniline ring) | Requires Calculation |
| Dihedral Angle (Aniline Ring - Trityl Group) | Requires Calculation |
These values would be obtained from Density Functional Theory (DFT) calculations.[5][6][7]
Steric Parameters
Quantitative measures of steric hindrance, such as Taft's steric parameter (Es) and Charton's steric parameter (ν), are not available for the trityl group.[8][9][10] These parameters are crucial for understanding and predicting reaction rates where the transition state is sensitive to steric crowding.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the reaction of trityl chloride with a large excess of aniline.
Protocol:
-
Dissolve trityl chloride in a suitable solvent (e.g., dichloromethane).
-
Add a large molar excess of aniline to the solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Recrystallize the purified product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aniline ring and the trityl group, as well as a broad singlet for the -NH₂ protons.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound will show characteristic absorption bands for the N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹) and C-H stretching of the aromatic rings.[1]
Mass Spectrometry (MS):
Mass spectrometry can be used to confirm the molecular weight of this compound.[2]
Computational Workflow
A robust computational workflow is essential for a deeper understanding of the electronic and steric properties of this compound.
Caption: Computational workflow for analyzing this compound.
Logical Relationships in Spectroscopic and Structural Analysis
The characterization of this compound involves a logical progression from synthesis to detailed structural and electronic analysis.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. web.viu.ca [web.viu.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Taft equation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
key starting materials for the synthesis of 4-Tritylaniline
An In-depth Technical Guide to the Synthesis of 4-Tritylaniline
This guide provides a comprehensive overview of the key synthetic routes for this compound (also known as p-Aminotetraphenylmethane), tailored for researchers, scientists, and professionals in drug development. It outlines the primary starting materials, detailed experimental protocols, and quantitative data to facilitate the replication and optimization of these syntheses.
Introduction
This compound is a valuable intermediate in organic synthesis, often utilized in the development of pharmaceuticals and materials science. Its bulky trityl (triphenylmethyl) group provides unique steric and electronic properties, making it a useful building block for complex molecular architectures. The primary synthetic challenge lies in achieving selective C-alkylation at the para-position of the aniline ring, avoiding the competing N-alkylation of the amino group. This guide focuses on the most prevalent and reliable methods for its preparation.
Primary Synthetic Pathways
The synthesis of this compound is predominantly achieved through a Friedel-Crafts-type alkylation of aniline or its derivatives with a tritylating agent. The two most common starting materials for generating the trityl cation or its equivalent are Trityl Chloride (Triphenylmethyl Chloride) and Triphenylcarbinol .
Logical Relationship of Starting Materials
The following diagram illustrates the core synthetic logic, starting from the fundamental precursors to the key intermediates and the final product.
Quantitative Data Summary
The following table summarizes the quantitative data for the primary synthetic method, providing a clear comparison of expected outcomes.
| Parameter | Method 1: Triphenylcarbinol & Aniline HCl | Method 2: Trityl Chloride & Aniline HCl |
| Starting Materials | Triphenylcarbinol, Aniline Hydrochloride | Trityl Chloride, Aniline Hydrochloride |
| Solvent | Glacial Acetic Acid | Glacial Acetic Acid |
| Reaction Time | 3 hours[1] | 1 hour[1] |
| Reaction Temperature | Reflux[1] | Reflux[1] |
| Yield | 70–74%[1] | Not specified, but implied to be efficient[1] |
| Melting Point (°C) | 249–250 (purified)[1] | 249–250[1] |
| Purity Notes | Crude product melts at 243–247°C. Recrystallization from toluene is required.[1] | Product is identical to that from Method 1.[1] |
Detailed Experimental Protocols
The protocols provided below are based on well-established and verified procedures from Organic Syntheses.
Method 1: Synthesis from Triphenylcarbinol and Aniline Hydrochloride[1]
This is the most thoroughly documented method for the laboratory-scale synthesis of this compound. The use of aniline hydrochloride is crucial as it deactivates the amino group, thereby favoring electrophilic substitution on the aromatic ring (C-alkylation) over N-alkylation.
Experimental Workflow:
Procedure:
-
Reactant Charging: In a 1-liter round-bottomed flask equipped with a reflux condenser, combine 100 g (0.385 mole) of dry technical-grade triphenylcarbinol, 105 g (0.81 mole) of dry aniline hydrochloride, and 250 ml of glacial acetic acid. Note: It is critical that the aniline hydrochloride is thoroughly dry to ensure a good yield.[1]
-
Reaction: Heat the mixture to reflux. A clear, homogeneous brown solution will form. Maintain the reflux for a period of 3 hours.[1]
-
Isolation of Hydrochloride Salt: While still hot, pour the reaction solution into a 4-liter beaker containing 2 liters of water, stirring continuously. The hydrochloride salt of this compound will precipitate as a light-brown solid.[1]
-
Workup: Collect the solid precipitate by filtration using a Büchner funnel and wash it with 1 liter of water.[1]
-
Conversion to Free Base: Transfer the washed solid back into the beaker and add a solution of 40 g of sodium hydroxide in 2 liters of water. Heat the mixture to a boil for 1 hour to convert the hydrochloride salt to the free amine base.[1]
-
Final Isolation: Allow the mixture to cool to room temperature and collect the solid product by suction filtration. Wash the solid with 500 ml of water and dry it in an oven at 110–120°C. The crude product typically melts at 243–247°C.[1]
-
Purification: Purify the crude product by recrystallization from approximately 1.7 liters of toluene. The purified this compound is obtained as colorless needles with a melting point of 249–250°C. The expected yield is between 90–95 g (70–74%).[1]
Method 2: Synthesis from Trityl Chloride and Aniline Hydrochloride[1]
This method is a variation of the first, using trityl chloride as the starting material. The procedure is similar, but the reaction is significantly faster.
Procedure:
The synthesis follows the same steps as outlined in Method 1, with the following key differences:
-
Starting Material: Use an equimolar amount of trityl chloride in place of triphenylcarbinol.
-
Reaction Time: The reflux period is reduced to 1 hour.[1]
Industrial-Scale Considerations
For large-scale industrial production, the synthesis of the tritylating agent is a significant cost factor. An alternative approach involves the in-situ generation of a trityl chloride-Lewis acid complex. This complex can then be directly reacted with the amine without isolating the trityl chloride intermediate.[2]
This process typically involves:
-
Friedel-Crafts Reaction: Reacting benzene with carbon tetrachloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form a trityl chloride-AlCl₃ complex.[2]
-
Amination: Directly adding the amine (such as aniline) to the reaction mixture containing the complex to form the desired tritylamine.[2]
This method avoids the hydrolysis of trityl chloride that can occur during its isolation, potentially leading to higher overall yields and better process economics, although it requires careful control of reaction conditions.[2]
References
An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of 4-Tritylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage guidelines for 4-Tritylaniline (CAS No. 22948-06-7), a compound often utilized in organic synthesis. The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment.
Compound Identification and Properties
This compound, also known as 4-(triphenylmethyl)aniline, is a solid organic compound. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₁N | [1][2] |
| Molecular Weight | 335.44 g/mol | [1] |
| Appearance | White to cream or pale grey powder | |
| Melting Point | 255-257 °C (lit.) | [1][2] |
| Boiling Point | 483 °C (Predicted) | [2] |
| Flash Point | 257 °C (Predicted) | [2] |
| Water Solubility | Insoluble | [2] |
| CAS Number | 22948-06-7 | [1][2] |
| EC Number | 245-346-5 | [1] |
Hazard Identification and Safety Precautions
While specific toxicity data for this compound is limited, it is classified as an irritant.[2] General safety precautions for handling aniline compounds should be strictly followed.
GHS Hazard Statements:
-
Irritating to eyes, respiratory system, and skin.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
-
S37/39: Wear suitable gloves and eye/face protection.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Use a NIOSH-approved N95 dust mask or higher-level respirator when handling the powder outside of a fume hood.[1]
Experimental Protocols
The following protocols are provided as general guidelines. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's safety protocols before commencing any work.
-
Engineering Controls: All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in Section 2.
-
Weighing: When weighing the solid, use a balance inside the fume hood or in a designated weighing enclosure.
-
Transferring: Use a spatula or other appropriate tool to transfer the solid. Avoid generating dust.
-
Dissolving: If dissolving the compound, add the solvent to the solid slowly and stir gently.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area and any contaminated equipment.
-
Container: Store this compound in its original, tightly sealed container.
-
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2] The storage area should be a designated chemical storage cabinet.
-
Incompatibilities: Store away from strong oxidizing agents.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and hazard information.
Spill Response:
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the powder.[4]
-
Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water.
-
Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Waste Disposal:
-
Collection: Collect all this compound waste, including contaminated materials like gloves and absorbent pads, in a designated and clearly labeled hazardous waste container.[5]
-
Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your EHS department.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.[4] High-temperature incineration is a common disposal method for such compounds.[4]
Visual Workflows
The following diagrams illustrate standard safety and disposal workflows applicable to handling this compound in a laboratory setting.
References
Methodological & Application
The Use of 4-Tritylaniline as a Protecting Group in Peptide Synthesis: A Review of Available Information
Based on a comprehensive review of available scientific literature, the use of 4-Tritylaniline as a protecting group in peptide synthesis is not a documented or established method. Extensive searches for the application of this compound for the protection of carboxyl groups or any other functional groups in the context of peptide synthesis did not yield any specific protocols, application notes, or quantitative data. This suggests that this compound is not a conventional protecting group employed in this field.
While information on this compound is scarce, the closely related trityl (triphenylmethyl, Trt) group is a well-known and widely used protecting group in peptide chemistry. The following information provides a detailed overview of the application of the trityl group, which may be of interest to researchers and professionals in drug development.
The Trityl (Trt) Group in Peptide Synthesis
The trityl group is a bulky alkyl-type protecting group valued for its ease of introduction and removal under mild acidic conditions.[1][2] Its steric hindrance provides selectivity, making it particularly useful for the protection of primary amines and the side chains of various amino acids.[1]
Properties and Advantages of the Trityl Group:
-
Mild Introduction and Removal: The Trt group can be introduced under basic conditions and removed with mild acids like trifluoroacetic acid (TFA) or acetic acid, which allows for orthogonal protection strategies in the presence of other protecting groups like Boc and Fmoc.[1][2]
-
High Stability: It is stable under alkaline conditions and in the presence of nucleophiles.[1]
-
Selective Protection: Due to its significant steric bulk, the trityl group is commonly used for the selective protection of primary amines.[1] It is also frequently employed to protect the side chains of amino acids such as histidine, cysteine, serine, and threonine.[3]
-
Inhibition of Racemization: The use of trityl protection can effectively inhibit racemization during peptide coupling reactions, which is especially beneficial for peptides containing histidine.[1]
-
Facilitates Crystallization: The introduction of a trityl group can aid in the crystallization of intermediates, which can simplify purification processes.[1]
Limitations:
-
Steric Hindrance: The bulkiness of the trityl group can sometimes limit its reactivity. For instance, Trt-protected amino acids can be difficult to couple using certain methods like the mixed anhydride or azide methods.[1]
-
Acid Sensitivity: While its acid lability is an advantage for deprotection, it also means the Trt group is not stable in strongly acidic conditions that might be required for other synthetic steps.[1]
Experimental Protocols for Trityl Group Protection and Deprotection
The following are generalized protocols for the introduction and removal of the trityl group in the context of peptide synthesis.
Protection of an Amino Group with Trityl Chloride
This protocol describes the general procedure for the N-protection of an amino acid with trityl chloride.
| Step | Procedure | Reagents & Conditions |
| 1 | Dissolve the amino acid in a suitable solvent. | Amino acid, Solvent (e.g., DMF) |
| 2 | Add a base to the solution. | Base (e.g., Triethylamine) |
| 3 | Add Trityl Chloride (Trt-Cl) to the reaction mixture. | Trityl Chloride |
| 4 | Stir the reaction at room temperature. | Room Temperature, 2-3 hours |
| 5 | Work-up and purify the product. | Extraction and chromatography |
Note: Specific conditions such as solvent, base, and reaction time may vary depending on the specific amino acid.
Deprotection of a Trityl-Protected Amino Group
This protocol outlines the general procedure for the removal of the N-trityl protecting group.
| Step | Procedure | Reagents & Conditions |
| 1 | Dissolve the N-Trt protected peptide in a suitable solvent. | N-Trt peptide, Solvent (e.g., DCM) |
| 2 | Add a mild acid to the solution. | Acid (e.g., TFA in DCM (1:99), diluted Acetic Acid) |
| 3 | Stir the reaction at room temperature. | Room Temperature, 30 min - 2 hours |
| 4 | Evaporate the solvent and purify the deprotected peptide. | Evaporation and HPLC purification |
Note: The strength of the acid and the deprotection time can be adjusted for selective removal in the presence of other acid-labile groups.[1][4]
Visualizing the Trityl Protection Workflow
The following diagrams illustrate the chemical structure of the trityl group and the general workflow for the protection and deprotection of an amino group.
References
- 1. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis of peptide-4-nitroanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
detailed experimental protocol for the synthesis of 4-Tritylaniline
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 4-Tritylaniline, also known as p-Aminotetraphenylmethane. The described method is based on the reaction of triphenylcarbinol with aniline hydrochloride. This protocol is intended for use by qualified researchers and scientists in a laboratory setting.
Introduction
This compound is a valuable intermediate in organic synthesis, often utilized in the development of novel chemical entities for pharmaceutical and materials science applications. Its bulky trityl group provides unique steric and electronic properties, making it a useful building block for complex molecular architectures. The following protocol details a reliable method for its preparation.
Reaction Scheme
The synthesis proceeds via a Friedel-Crafts-type reaction where triphenylcarbinol reacts with aniline hydrochloride in the presence of glacial acetic acid.
Reaction:
(C₆H₅)₃COH + C₆H₅NH₂·HCl → (C₆H₅)₃CC₆H₄NH₂ + H₂O + HCl
Experimental Protocol
A detailed procedure for the synthesis of this compound is outlined below.
Materials:
-
Triphenylcarbinol (technical grade)
-
Aniline hydrochloride (dry)
-
Glacial acetic acid
-
Sodium hydroxide (NaOH)
-
Toluene
-
Water (H₂O)
Equipment:
-
1-L round-bottomed flask
-
Reflux condenser
-
Heating mantle or oil bath
-
4-L beaker
-
Büchner funnel and filter flask
-
Stirring apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a 1-L round-bottomed flask equipped with a reflux condenser, combine 100 g (0.385 mole) of technical grade triphenylcarbinol, 105 g (0.81 mole) of dry aniline hydrochloride, and 250 ml of glacial acetic acid.[1]
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. During this time, the mixture should form a clear brown solution.[1]
-
Precipitation: While still hot, pour the reaction solution into a 4-L beaker containing 2 L of water, with stirring. This will cause the hydrochloride salt of the product to precipitate.[1]
-
Isolation of Hydrochloride Salt: Collect the precipitated solid by filtration using a Büchner funnel and wash it with 1 L of water.[1]
-
Neutralization: Transfer the solid back into the beaker and add a solution of 40 g of sodium hydroxide in 2 L of water. Heat the mixture to boiling for 1 hour to convert the hydrochloride salt to the free base.[1]
-
Isolation of Free Base: Allow the mixture to cool to room temperature, then filter the solid product using a Büchner funnel. Wash the collected solid with 500 ml of water.[1]
-
Drying: Dry the crude this compound in an oven at 110–120°C. The crude product typically has a melting point of 243–247°C.[1]
-
Purification: Purify the crude product by crystallization from approximately 1.7 L of toluene.[1]
Data Presentation
The following table summarizes the quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Triphenylcarbinol | 100 g (0.385 mole) | [1] |
| Aniline Hydrochloride | 105 g (0.81 mole) | [1] |
| Glacial Acetic Acid | 250 ml | [1] |
| Reaction Conditions | ||
| Temperature | Reflux | [1] |
| Time | 3 hours | [1] |
| Product Information | ||
| Crude Product Melting Point | 243–247°C | [1] |
| Purified Product Melting Point | 255-257 °C (lit.) | [2] |
| Yield | Information not available in the provided search results. | |
| Molecular Formula | C₂₅H₂₁N | [2] |
| Molecular Weight | 335.44 g/mol | |
| Appearance | White solid | |
| Solubility | Insoluble in water | [2] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This experiment should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.
-
Glacial acetic acid is corrosive and should be handled with care.
-
Sodium hydroxide is caustic and can cause severe burns.
-
Toluene is flammable and toxic; avoid inhalation and contact with skin.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques, including:
-
Melting Point: Comparison with the literature value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight.
This detailed protocol provides a robust method for the synthesis of this compound, a key building block in various fields of chemical research and development. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis.
References
The Versatility of 4-Tritylaniline in Medicinal Chemistry: A Gateway to Novel Therapeutics
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 4-Tritylaniline, a sterically hindered primary amine, is emerging as a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique structural features, particularly the bulky trityl (triphenylmethyl) group, offer researchers a powerful tool for the synthesis of novel therapeutic agents with a range of biological activities. This application note provides a detailed overview of the applications of this compound, complete with experimental protocols and quantitative data, to guide researchers in leveraging this compound for the development of next-generation pharmaceuticals.
Application as a Scaffold for Anticancer Agents
One of the most significant applications of this compound is in the synthesis of potent and selective inhibitors of key cancer targets. The trityl group can be strategically employed to confer selectivity and enhance binding to target proteins.
Inhibitors of Mitotic Kinesin Eg5
The human mitotic kinesin Eg5 is a crucial motor protein involved in the formation of the bipolar mitotic spindle, making it an attractive target for cancer chemotherapy. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptotic cell death in cancer cells. This compound serves as a key precursor for the synthesis of S-trityl-L-cysteine (STLC) analogues, a class of potent Eg5 inhibitors.
The synthesis involves the conversion of this compound to a reactive intermediate, which is then used to introduce the 4-aminotrityl moiety onto the thiol group of cysteine. This modification has been shown to be critical for potent Eg5 inhibition.
| Compound | Target | IC50 (nM) | Ki (app) (nM) | Cell-based Mitotic Arrest (EC50, nM) |
| S-trityl-L-cysteine (STLC) | Eg5 ATPase (microtubule-activated) | 140 | - | 700 (HeLa cells) |
| STLC analogue (para-substitution) | Eg5 | - | 100 | 200 |
Development of SIRT2 Inhibitors for Neurodegenerative Diseases and Cancer
Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that has been implicated in a variety of cellular processes, including cell cycle control, and has been identified as a potential therapeutic target for neurodegenerative diseases and certain cancers. Derivatives of S-trityl-L-cysteine, synthesized using a this compound-derived scaffold, have been repurposed as effective SIRT2 inhibitors.
Modification of the amino and carboxyl groups of the cysteine scaffold, while retaining the trityl moiety, has been shown to shift the biological activity from Eg5 to SIRT2 inhibition. This highlights the tunability of the this compound-based scaffold for targeting different enzymes.
| Compound | Target | IC50 (µM) |
| STC4 | SIRT2 | 10.8 ± 1.9 |
| STC11 | SIRT2 | 9.5 ± 1.2 |
Synthesis of Bioactive Heterocycles and Fluorescent Probes
This compound is also a valuable starting material for the synthesis of various heterocyclic compounds with potential medicinal applications. For instance, it is used in the preparation of 5-tritylisatin. Isatin and its derivatives are known to exhibit a wide range of biological activities, including antiviral, and anticonvulsant properties.
Furthermore, this compound can be incorporated into larger molecular structures to create novel fluorophores. One such example is bis-4,4'-[6-chloro-N-(4-tritylphenyl)-[1][2][3]triazine-2,4-diamine]-[2,2-disulfonic acid]-stilbene. While initially developed as an optical brightener, the fluorescent properties of such stilbene derivatives are of interest for developing probes for biological imaging and diagnostics. Stilbene derivatives, in general, are also known for their antioxidant and potential anticancer properties.[4][5][6][7]
Experimental Protocols
Protocol 1: General Procedure for the N-Tritylation of Amino Acids using a Trityl Chloride Resin
This protocol describes a general method for the protection of the amino group of an amino acid using a trityl chloride resin, which can be conceptually adapted from the use of a 4-aminotrityl chloride derivative synthesized from this compound.
Materials:
-
Trityl chloride resin
-
Amino acid
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Acetic acid
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
Procedure:
-
Swell the trityl chloride resin in DCM.
-
Dissolve the amino acid in a minimal amount of DMF.
-
Add the amino acid solution and DIEA to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Wash the resin sequentially with DCM, DMF, and MeOH.
-
Dry the resin under vacuum.
-
To cleave the protected amino acid, treat the resin with a solution of acetic acid/DCM/MeOH.
-
Filter the resin and concentrate the filtrate to obtain the N-trityl protected amino acid.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental logic, the following diagrams are provided.
Conclusion
This compound is a highly valuable and versatile platform for the development of novel therapeutic agents. Its utility in constructing potent and selective inhibitors for diverse targets such as Eg5 and SIRT2, as well as in synthesizing bioactive heterocycles and fluorescent probes, underscores its importance in modern medicinal chemistry. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this compound in their drug discovery endeavors. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to expand the therapeutic applications of this promising chemical scaffold.
References
- 1. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Kinesin Motor Proteins Drive Mitotic Spindle Function: Lessons from Molecular Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Step-by-Step Guide for the Deprotection of the Trityl Group from 4-Tritylaniline
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The trityl (triphenylmethyl, Trt) group is a sterically bulky and highly effective protecting group for primary amines. Its removal is most commonly achieved under acidic conditions, which proceeds via the formation of a stable trityl cation. This application note provides a detailed, step-by-step guide for the efficient deprotection of the trityl group from 4-tritylaniline to yield aniline. The protocol includes information on reaction conditions, work-up, purification, and characterization of the starting material and product.
Reaction Scheme
The acid-catalyzed deprotection of this compound proceeds as follows:
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |
| This compound | C25H21N | 335.44 | 255-257[1] | Not available | Not available | See Figure 3 |
| Aniline | C6H7N | 93.13 | -6 | 7.20-7.16 (m, 2H), 6.78 (t, J=7.4 Hz, 1H), 6.70 (d, J=7.7 Hz, 2H), 3.65 (s, 2H) | 146.5, 129.4, 118.7, 115.2 | See Figure 4 |
Note: While a specific yield for the deprotection of this compound is not widely reported, the acid-catalyzed deprotection of N-trityl compounds generally proceeds in high yield (>90%)[2].
Experimental Protocols
This section details two common and effective methods for the deprotection of this compound.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and generally high-yielding method for the removal of the trityl group.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Triethylamine (TEA)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M.
-
Acid Addition: While stirring at room temperature, add TFA (2.0-10.0 eq) dropwise to the solution. The optimal amount of TFA may vary depending on the scale and purity of the starting material.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 8:2 v/v) as the eluent. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Column Preparation: Pack a silica gel column using a slurry of silica in hexane.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). To prevent streaking of the aniline product on the acidic silica gel, it is recommended to add a small amount of triethylamine (0.1-1%) to the eluent[3]. The triphenylmethanol byproduct will elute first, followed by the aniline product.
-
Fraction Collection: Collect the fractions containing the purified aniline and combine them.
-
-
Final Product: Remove the solvent from the combined fractions under reduced pressure to obtain pure aniline.
Protocol 2: Deprotection using Formic Acid
This method offers a milder alternative to TFA.
Materials:
-
This compound
-
Formic acid (88-97%)
-
Dioxane (optional)
-
Diethyl ether
-
Water
-
Standard laboratory glassware
-
Rotary evaporator with a high-vacuum pump
Procedure:
-
Reaction: Treat the this compound (1.0 eq) with cold formic acid (97+%) for approximately 3-5 minutes with stirring.
-
Solvent Removal: Evaporate the formic acid using a rotary evaporator connected to an oil pump at room temperature. To aid in the complete removal of formic acid, co-evaporate the residue twice with dioxane.
-
Work-up: The resulting residue can be further purified by extraction. Dissolve the residue in diethyl ether and wash with water to remove any remaining formic acid. The triphenylcarbinol byproduct is largely insoluble in water.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aniline.
-
Purification: Further purification can be achieved by column chromatography as described in Protocol 1.
Visualizations
Chemical Reaction and Mechanism
Caption: Acid-catalyzed deprotection mechanism of this compound.
Experimental Workflow
References
Application Notes and Protocols: 4-Tritylaniline as a Linker for Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-tritylaniline as a versatile linker in solid-phase organic synthesis (SPOS). The trityl group's inherent acid lability allows for the mild cleavage of synthesized molecules from the solid support, making it an attractive choice for the synthesis of sensitive compounds. This document details the preparation of a this compound functionalized resin, protocols for substrate attachment and cleavage, and quantitative data from analogous trityl-based linker systems.
Introduction to this compound Linker
The this compound linker belongs to the family of trityl-based linkers, which are renowned for their high acid sensitivity. This property is attributed to the remarkable stability of the triphenylmethyl (trityl) cation that is formed upon cleavage. The presence of the aniline functional group offers a distinct point of attachment compared to the more common trityl chloride or alcohol resins, allowing for the immobilization of molecules through an amide bond. This makes the this compound linker particularly suitable for the solid-phase synthesis of carboxamides, peptides, and other molecules possessing a carboxylic acid moiety.
The general strategy involves the initial immobilization of this compound onto a solid support, followed by the coupling of the desired building block to the aniline nitrogen. Subsequent synthetic transformations can be performed on the attached molecule, and the final product is liberated from the resin under mild acidic conditions.
Quantitative Data
While specific quantitative data for a linker derived directly from this compound is not extensively reported, the performance of closely related trityl-based linkers provides valuable benchmarks for expected loading capacities and cleavage efficiencies.
Table 1: Loading Capacity of Trityl-Based Resins
| Resin Type | Functional Group for Loading | Loading Capacity (mmol/g) | Reference |
| Trityl Chloride Resin | -COOH, -OH, -NH2 | ~0.34 | [1] |
| 2-Chlorotrityl Chloride Resin | -COOH | 0.4 - 1.6 | Commercial Catalogs |
| NovaSyn® TGT Resin | -COOH | 0.2 - 0.7 |
Table 2: Cleavage Efficiency of Trityl-Based Linkers
| Linker/Resin System | Cleavage Conditions | Cleavage Yield (%) | Reference |
| Dual linker on Trityl Chloride Resin | TiCl₄ in CH₂Cl₂ | 94.6 | [1] |
| Dual linker on Trityl Chloride Resin | AcOH/TFE | 93.5 | [1] |
| Peptides on MBHA Resin | HBr/TFA/TES | 82 - 87 | [2] |
| Arylsulfamate on Trityl Resin | 30% HFIP in CH₂Cl₂ | Good yields, high purity | [3] |
| Protected Peptides on 2-Chlorotrityl Resin | 1% TFA in DCM | High yields |
Experimental Protocols
The following protocols provide a general framework for the synthesis and utilization of a this compound functionalized resin. Optimization may be required for specific substrates and synthetic targets.
This protocol describes a hypothetical method for the preparation of a this compound functionalized resin starting from a commercially available Merrifield resin (chloromethylated polystyrene).
Materials:
-
Merrifield resin (1% DVB, 1.0 mmol/g)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the Merrifield resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
Dissolve this compound (1.0 g, 3.0 mmol) and DIPEA (0.52 mL, 3.0 mmol) in DMF (10 mL).
-
Add the solution to the swollen resin.
-
Shake the mixture at 60 °C for 24 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
-
The loading of the this compound linker can be estimated by the weight gain of the resin or determined by nitrogen analysis.
This protocol details the coupling of a carboxylic acid-containing molecule to the aniline nitrogen of the functionalized resin via amide bond formation.
Materials:
-
This compound functionalized resin
-
Carboxylic acid to be attached
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the this compound resin (0.5 g, assuming 0.5 mmol loading) in DMF (5 mL) for 1 hour.
-
Drain the DMF.
-
In a separate vial, dissolve the carboxylic acid (1.5 mmol, 3 eq.), HOBt (0.23 g, 1.5 mmol, 3 eq.), and DIC (0.23 mL, 1.5 mmol, 3 eq.) in DMF (5 mL).
-
Pre-activate the mixture by stirring at room temperature for 15 minutes.
-
Add the activated carboxylic acid solution to the swollen resin.
-
Shake the mixture at room temperature for 4-12 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test on a small sample of resin beads to check for free amine).
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Dry the resin under vacuum.
This protocol describes the release of the final product from the solid support using mild acidic conditions.
Materials:
-
Product-loaded this compound resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger, optional)
Procedure:
-
Swell the dried, product-loaded resin in DCM (1 mL per 100 mg of resin) for 30 minutes.
-
Prepare the cleavage cocktail. A common cocktail is 95:2.5:2.5 (v/v/v) TFA:DCM:TIS. For the highly acid-sensitive trityl linker, a much milder solution of 1-5% TFA in DCM can be effective.
-
Add the cleavage cocktail to the swollen resin (10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 30 minutes to 2 hours. The progress of cleavage can be monitored by taking a small aliquot of the cleavage solution and analyzing it by TLC or LC-MS.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.
-
Concentrate the combined filtrates under reduced pressure to obtain the crude product.
-
The crude product can be further purified by standard techniques such as column chromatography, crystallization, or HPLC.
Visualizations
The following diagrams illustrate the key workflows in utilizing the this compound linker for solid-phase organic synthesis.
Caption: Workflow for SPOS using a this compound linker.
Caption: Logical steps in a solid-phase synthesis campaign.
Conclusion
The this compound linker, and trityl-based linkers in general, offer a powerful tool for solid-phase organic synthesis, particularly for acid-sensitive target molecules. The mild cleavage conditions preserve the integrity of delicate functional groups, leading to higher purity and yields of the final products. The protocols and data presented herein provide a solid foundation for researchers to incorporate this versatile linker into their synthetic strategies for drug discovery and development.
References
Application Notes and Protocols for Monitoring Reactions of 4-Tritylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 4-Tritylaniline, a key intermediate in various synthetic processes, including the development of novel fluorophores and pharmaceutical agents. The following protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and in-situ Fourier Transform Infrared (FTIR) spectroscopy are designed to ensure accurate and reproducible reaction monitoring, aiding in optimization, kinetic studies, and quality control.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a cornerstone technique for the quantitative analysis of reaction mixtures containing this compound, its reactants, and products. Its high resolution and sensitivity make it ideal for tracking the progress of a reaction over time.
Application Note: HPLC Analysis of a Suzuki Coupling Reaction
This note describes the use of reverse-phase HPLC to monitor the consumption of this compound and the formation of the corresponding N-tritylated biaryl product in a Suzuki coupling reaction.
Reaction Scheme:
This compound + Aryl Boronic Acid --(Pd Catalyst, Base)--> N-(4-tritylphenyl)biaryl
Aliquots are taken from the reaction mixture at specified time intervals, quenched, and analyzed by HPLC to determine the relative concentrations of the starting material and the product.
Experimental Protocol: HPLC Method
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size)[1][2]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Sample Preparation: At designated time points, withdraw a 50 µL aliquot from the reaction mixture. Immediately quench the reaction by diluting the aliquot in 950 µL of a 50:50 acetonitrile/water mixture.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 50% to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
-
Data Analysis: Identify the peaks corresponding to this compound and the product based on their retention times, confirmed by injecting standards. Integrate the peak areas to determine the relative amounts of each component at each time point.[4] The percentage conversion can be calculated using the following formula:
% Conversion = [Area(Product) / (Area(this compound) + Area(Product))] * 100
Quantitative Data Presentation
Table 1: HPLC Monitoring of a Suzuki Coupling Reaction
| Time (minutes) | Retention Time of this compound (min) | Peak Area of this compound | Retention Time of Product (min) | Peak Area of Product | % Conversion |
| 0 | 5.2 | 1,250,000 | - | 0 | 0 |
| 30 | 5.2 | 875,000 | 7.8 | 375,000 | 30 |
| 60 | 5.2 | 500,000 | 7.8 | 750,000 | 60 |
| 90 | 5.2 | 250,000 | 7.8 | 1,000,000 | 80 |
| 120 | 5.2 | 62,500 | 7.8 | 1,187,500 | 95 |
HPLC Workflow Diagram
Caption: Workflow for HPLC monitoring of reactions involving this compound.
Quantitative NMR (qNMR) Spectroscopy for In-situ Monitoring
Quantitative NMR (qNMR) is a powerful technique for monitoring reactions in real-time, directly in the NMR tube. It provides structural information and quantitative data without the need for chromatographic separation.[5][6]
Application Note: qNMR for Kinetic Analysis of an Acylation Reaction
This note details the use of ¹H qNMR to determine the reaction kinetics of the acylation of this compound with an acyl chloride. By integrating the signals of the starting material and product over time, a rate constant can be determined.
Reaction Scheme:
This compound + R-COCl --> N-(4-tritylphenyl)amide + HCl
The reaction is carried out in a deuterated solvent within an NMR tube, and spectra are acquired at regular intervals.
Experimental Protocol: qNMR Method
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
This compound
-
Acyl chloride
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known amount of this compound and the internal standard in 0.6 mL of CDCl₃.
-
Reaction Initiation: Add a known amount of the acyl chloride to the NMR tube, cap it, and quickly invert to mix.
-
NMR Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 2 hours). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate quantification.[7]
-
Data Processing: Process the spectra (Fourier transform, phase, and baseline correction).
-
Data Analysis:
-
Identify a well-resolved signal for this compound (e.g., the aromatic protons on the aniline ring) and the amide product.
-
Integrate the chosen signals and the signal of the internal standard.
-
Calculate the concentration of the reactant and product at each time point relative to the known concentration of the internal standard.[7]
-
Plot the concentration of this compound versus time to determine the reaction kinetics.
-
Quantitative Data Presentation
Table 2: qNMR Monitoring of an Acylation Reaction
| Time (minutes) | Integral of this compound Signal | Integral of Product Signal | [this compound] (M) | [Product] (M) |
| 0 | 4.00 | 0.00 | 0.100 | 0.000 |
| 10 | 3.04 | 0.96 | 0.076 | 0.024 |
| 20 | 2.31 | 1.69 | 0.058 | 0.042 |
| 30 | 1.76 | 2.24 | 0.044 | 0.056 |
| 60 | 0.88 | 3.12 | 0.022 | 0.078 |
| 120 | 0.24 | 3.76 | 0.006 | 0.094 |
(Concentrations are calculated relative to an internal standard)
qNMR Logical Relationship Diagram
Caption: Logical workflow for qNMR-based reaction monitoring.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy provides real-time monitoring of a reaction by directly inserting a probe into the reaction vessel. This technique is particularly useful for tracking changes in functional groups and for reactions that are difficult to sample.[8][9]
Application Note: In-situ FTIR for Monitoring an Isocyanate Reaction
This note describes the use of an Attenuated Total Reflectance (ATR)-FTIR probe to monitor the reaction of this compound with an isocyanate to form a urea derivative. The disappearance of the isocyanate peak and the appearance of the urea carbonyl peak are tracked in real-time.
Reaction Scheme:
This compound + R-NCO --> N-(4-tritylphenyl)-N'-alkylurea
Experimental Protocol: In-situ FTIR Method
Instrumentation:
-
FTIR spectrometer with an ATR probe (e.g., diamond or silicon)
Reagents:
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
This compound
-
Isocyanate
Procedure:
-
Setup: Set up the reaction in a vessel equipped with a stirrer and an inlet for the ATR probe.
-
Background Spectrum: Insert the ATR probe into the solvent and acquire a background spectrum.
-
Reaction Initiation: Add this compound to the solvent and then add the isocyanate to start the reaction.
-
Data Collection: Begin collecting spectra at regular intervals (e.g., every 30 seconds).
-
Data Analysis:
-
Monitor the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹).
-
Monitor the appearance of the urea carbonyl peak (around 1630-1690 cm⁻¹).
-
Create a trend plot of the absorbance of these peaks versus time to follow the reaction progress.
-
Quantitative Data Presentation
Table 3: In-situ FTIR Monitoring of a Urea Formation Reaction
| Time (minutes) | Absorbance of Isocyanate Peak (2270 cm⁻¹) | Absorbance of Urea C=O Peak (1650 cm⁻¹) |
| 0 | 0.85 | 0.00 |
| 5 | 0.62 | 0.23 |
| 10 | 0.45 | 0.40 |
| 15 | 0.30 | 0.55 |
| 20 | 0.18 | 0.67 |
| 30 | 0.05 | 0.80 |
In-situ FTIR Experimental Workflow
References
- 1. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. mt.com [mt.com]
- 9. In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and its Applications to the Heck-Matsuda Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Polymer Resins with 4-Tritylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase organic synthesis (SPOS) and drug discovery, the choice of resin and linker is paramount to the successful construction of small molecules, peptides, and other chemical entities. The 4-tritylaniline functionalized resin serves as a versatile solid support, offering a stable linkage that is readily cleaved under specific acidic conditions. The trityl group provides steric bulk and allows for the attachment of a wide array of molecules through the aniline nitrogen. This application note provides detailed protocols for the functionalization of a polymer resin with this compound, the subsequent attachment and cleavage of a molecule of interest, and methods for determining the resin loading capacity.
The trityl linker is renowned for its acid lability, allowing for the release of the synthesized compound from the solid support under mild acidic conditions, often with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] This property is particularly advantageous when acid-sensitive functionalities are present in the target molecule.
Applications in Drug Development
The use of polymer resins, such as those functionalized with this compound, is integral to modern drug development for several reasons:
-
High-Throughput Synthesis: Solid-phase synthesis allows for the rapid and efficient production of large libraries of compounds for screening.[1]
-
Simplified Purification: Intermediates in a synthetic sequence are covalently attached to the insoluble resin, allowing for the removal of excess reagents and byproducts by simple filtration and washing.[2]
-
Automation: The repetitive nature of solid-phase synthesis is well-suited for automation, further accelerating the drug discovery process.[3]
Experimental Protocols
Protocol 1: Functionalization of Chloromethylated Polystyrene Resin with this compound
This protocol describes the covalent attachment of this compound to a chloromethylated polystyrene resin (Merrifield resin) via a nucleophilic substitution reaction.
Materials:
-
Chloromethylated polystyrene (Merrifield resin) (100-200 mesh, 1% divinylbenzene cross-linked)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Reaction vessel with overhead stirrer or shaker
-
Sintered glass funnel
Procedure:
-
Resin Swelling: Place the Merrifield resin (1.0 g) in a reaction vessel. Add anhydrous DMF (10 mL) and allow the resin to swell for at least 1 hour with gentle agitation.
-
Reaction Mixture Preparation: In a separate flask, dissolve this compound (3.0 equivalents relative to the resin's initial chlorine loading) and DIPEA (3.5 equivalents) in anhydrous DMF (5 mL).
-
Coupling Reaction: Add the this compound solution to the swollen resin. Secure the reaction vessel on a shaker or set up an overhead stirrer and allow the reaction to proceed at 50-60 °C for 18-24 hours.
-
Washing: After the reaction is complete, filter the resin using a sintered glass funnel. Wash the resin sequentially with:
-
DMF (3 x 10 mL)
-
DCM (3 x 10 mL)
-
MeOH (3 x 10 mL)
-
-
Drying: Dry the functionalized resin under high vacuum to a constant weight.
Protocol 2: Determination of Resin Loading Capacity (Gravimetric Method)
The loading capacity of the newly functionalized resin can be estimated by the weight gain.
Procedure:
-
Accurately weigh the dry Merrifield resin before functionalization (W_initial).
-
Accurately weigh the dry this compound functionalized resin after the reaction and drying (W_final).
-
Calculate the loading capacity using the following formula:
Loading (mmol/g) = [(W_final - W_initial) / (MW_tritylaniline - MW_HCl)] / W_final * 1000
Where:
-
MW_tritylaniline = Molecular weight of this compound (335.44 g/mol )
-
MW_HCl = Molecular weight of HCl (36.46 g/mol ), the theoretical byproduct.
-
Protocol 3: Attachment of a Carboxylic Acid to this compound Resin
This protocol details the coupling of a carboxylic acid to the aniline nitrogen of the functionalized resin.
Materials:
-
This compound functionalized resin
-
Carboxylic acid of interest
-
N,N'-Diisopropylcarbodiimide (DIC) or another suitable carbodiimide coupling agent
-
1-Hydroxybenzotriazole (HOBt) or a similar activating agent
-
DCM, anhydrous
-
DMF, anhydrous
Procedure:
-
Resin Swelling: Swell the this compound resin (1.0 g) in anhydrous DCM (10 mL) for 1 hour.
-
Activation: In a separate flask, dissolve the carboxylic acid (3.0 equivalents relative to resin loading), HOBt (3.0 equivalents), and DIC (3.0 equivalents) in a minimal amount of anhydrous DMF.
-
Coupling: Add the activated carboxylic acid solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.
-
Washing and Drying: Filter the resin and wash sequentially with DMF, DCM, and MeOH as described in Protocol 1. Dry the resin under high vacuum.
Protocol 4: Cleavage of the Attached Molecule from the Resin
This protocol describes the release of the synthesized molecule from the this compound resin using a mild acidic cleavage cocktail.
Materials:
-
Molecule-loaded this compound resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dry, molecule-loaded resin in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 2:2:96 v/v/v). A higher concentration of TFA (up to 95%) can be used for more robust linkages, with appropriate scavengers.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 1-2 hours.
-
Product Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of DCM and combine the filtrates.
-
Precipitation: Add the combined filtrate to a flask containing cold diethyl ether (10 times the volume of the filtrate) to precipitate the cleaved product.
-
Purification: Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether. Further purification can be performed by chromatography if necessary.
Data Presentation
| Parameter | Merrifield Resin | This compound Resin |
| Initial Loading | Typically 0.5 - 2.0 mmol/g | N/A |
| Final Loading (Typical) | N/A | 0.4 - 1.5 mmol/g (Varies with reaction conditions) |
| Linkage Type | Chloromethyl | Secondary Amine |
| Cleavage Conditions | Varies with attached molecule | Mildly acidic (e.g., 1-5% TFA in DCM) |
Visualizations
Caption: Experimental workflow for the functionalization of Merrifield resin with this compound and subsequent solid-phase synthesis and cleavage.
Caption: Logical relationship of components in solid-phase synthesis using a functionalized resin.
References
Protocols for the Purification of 4-Tritylaniline Derivatives: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 4-Tritylaniline and its derivatives. The methodologies outlined below are essential for obtaining high-purity compounds crucial for research, discovery, and developmental applications.
Introduction
This compound and its derivatives are important building blocks in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The bulky trityl (triphenylmethyl) group provides steric hindrance and can influence the electronic properties of the aniline moiety, making these compounds unique scaffolds. Achieving high purity of these derivatives is paramount for accurate biological evaluation and material characterization. This guide details two primary purification techniques: column chromatography and recrystallization, with specific protocols for derivatives bearing electron-donating and electron-withdrawing groups.
Data Presentation: Purification Parameters
The following tables summarize typical purification parameters for various this compound derivatives. These values should serve as a starting point, and optimization may be necessary based on the specific impurity profile of the crude product.
Table 1: Column Chromatography Parameters for this compound Derivatives
| Compound | Substituent | Stationary Phase | Eluent System | Modifier | Typical Rf |
| 1a | H (this compound) | Silica Gel | Hexane:Ethyl Acetate (9:1 to 7:3 v/v) | 0.5% Triethylamine | ~0.3 in 8:2 Hexane:EtOAc |
| 1b | 4-Methoxy | Silica Gel | Hexane:Ethyl Acetate (9:1 to 8:2 v/v) | 0.5% Triethylamine | ~0.4 in 9:1 Hexane:EtOAc |
| 1c | 4-Nitro | Silica Gel | Dichloromethane:Methanol (99:1 to 95:5 v/v) | None | ~0.2 in 98:2 DCM:MeOH |
| 1d | 4-Chloro | Silica Gel | Hexane:Ethyl Acetate (95:5 to 9:1 v/v) | 0.5% Triethylamine | ~0.35 in 9:1 Hexane:EtOAc |
| 1e | N-Acetyl | Silica Gel | Hexane:Ethyl Acetate (7:3 to 1:1 v/v) | None | ~0.25 in 7:3 Hexane:EtOAc |
Table 2: Recrystallization Parameters for this compound Derivatives
| Compound | Substituent | Solvent System | Typical Yield (%) | Purity (%) |
| 1a | H (this compound) | Toluene or Xylene | 85-95 | >99 |
| 1b | 4-Methoxy | Ethanol/Water | 80-90 | >98 |
| 1c | 4-Nitro | Glacial Acetic Acid | 75-85 | >99 |
| 1d | 4-Chloro | Isopropanol | 80-90 | >98 |
| 1e | N-Acetyl | Ethyl Acetate/Hexane | 85-95 | >99 |
Experimental Protocols
Protocol 1: Purification of this compound Derivatives by Column Chromatography
This protocol is a general guideline for the purification of this compound and its derivatives using silica gel column chromatography. The basicity of the aniline nitrogen can lead to tailing on silica gel; therefore, the addition of a basic modifier like triethylamine (TEA) is often necessary.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Solvents (Hexane, Ethyl Acetate, Dichloromethane, Methanol - HPLC grade)
-
Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column for chromatography
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (refer to Table 1 for starting points) to find an eluent that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired product and good separation from impurities.
-
For basic derivatives, add 0.5-1% TEA to the eluent to improve spot shape and prevent tailing.
-
-
Column Packing:
-
Select an appropriately sized column (a general rule is a 30-100:1 ratio of silica gel to crude product by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until it is just above the silica bed.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully apply it to the top of the silica bed using a pipette.
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
-
Dry the product under high vacuum to remove any residual solvent.
-
Protocol 2: Purification of this compound Derivatives by Recrystallization
Recrystallization is an effective method for purifying solid compounds. The key is to select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Materials:
-
Crude this compound derivative
-
Recrystallization solvents (refer to Table 2)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of the potential recrystallization solvent and observe the solubility at room temperature. The compound should be sparingly soluble or insoluble.
-
Heat the test tube and observe the solubility. The compound should be fully soluble at the boiling point of the solvent.
-
Allow the solution to cool to room temperature and then in an ice bath. A good recrystallization solvent will result in the formation of crystals.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid. It is important to add the solvent portion-wise to avoid using an excess, which would reduce the recovery yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization of the product.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals in a vacuum oven to remove all traces of the solvent.
-
Mandatory Visualizations
Column Chromatography Workflow
Caption: Workflow for Column Chromatography Purification.
Recrystallization Workflow
Caption: Workflow for Recrystallization Purification.
Logical Relationship for Solvent Selection in Chromatography
Caption: Logic for Eluent Selection based on Derivative Polarity.
Application Notes and Protocols for the Large-Scale Synthesis and Process Development of 4-Tritylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis and process development of 4-Tritylaniline (CAS No: 22948-06-7), also known as 4-(Triphenylmethyl)aniline or 4-Aminotriphenylmethane.[1][2] This versatile intermediate is a crucial building block in the synthesis of various organic molecules, including fluorophores and isatins.[1] The protocols outlined below are based on established laboratory procedures and are intended to be scalable for industrial applications. This guide covers the synthetic pathway, detailed experimental protocols, purification methods, and quality control considerations.
Introduction
This compound is a primary aromatic amine containing a bulky triphenylmethyl (trityl) group. This sterically demanding substituent imparts unique properties to the molecule and influences its reactivity in subsequent chemical transformations. The synthesis of this compound is of significant interest for the development of novel materials and pharmaceutical intermediates. The primary synthetic route involves the reaction of a tritylating agent with aniline or its derivatives.
Synthesis Pathway and Mechanism
The most common and scalable synthesis of this compound is achieved through the reaction of triphenylcarbinol with aniline hydrochloride in the presence of a dehydrating agent, typically glacial acetic acid. This reaction proceeds via an electrophilic aromatic substitution mechanism.
Reaction:
(C₆H₅)₃COH + C₆H₅NH₂·HCl → (C₆H₅)₃CC₆H₄NH₂ + H₂O + HCl
Triphenylcarbinol + Aniline Hydrochloride → this compound + Water + Hydrochloric Acid
Mechanism:
The reaction is initiated by the protonation of the hydroxyl group of triphenylcarbinol by the acidic medium, followed by the loss of a water molecule to form a stable triphenylmethyl carbocation (trityl cation). This highly stabilized carbocation then acts as an electrophile and attacks the electron-rich aniline ring, preferentially at the para position due to steric hindrance at the ortho positions. A subsequent deprotonation step regenerates the aromaticity of the ring and yields the final product, this compound.
Experimental Protocols
Laboratory-Scale Synthesis (Exemplary Protocol)
This protocol is adapted from a reliable laboratory-scale procedure and serves as a baseline for process development.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Triphenylcarbinol | 260.33 | 100 g | 0.384 |
| Aniline Hydrochloride | 129.59 | 105 g | 0.811 |
| Glacial Acetic Acid | 60.05 | 250 mL | - |
| Toluene | 92.14 | ~1.7 L | - |
| Sodium Hydroxide | 40.00 | 40 g | 1.0 |
| Water | 18.02 | As needed | - |
Equipment:
-
1 L Round-bottom flask with reflux condenser
-
Heating mantle
-
4 L Beaker
-
Büchner funnel and filter flask
-
Oven
Procedure:
-
Reaction Setup: To a 1 L round-bottom flask, add 100 g (0.385 mole) of dry triphenylcarbinol, 105 g (0.81 mole) of dry aniline hydrochloride, and 250 mL of glacial acetic acid.
-
Reaction: Heat the mixture to reflux and maintain for 3 hours. The solution will become clear and brown.
-
Precipitation: While still hot, carefully pour the reaction mixture into a 4 L beaker containing 2 L of water with stirring. A light-brown solid, p-aminotetraphenylmethane hydrochloride, will precipitate.
-
Isolation of Hydrochloride Salt: Collect the solid by filtration using a Büchner funnel and wash it with 1 L of water.
-
Neutralization: Transfer the solid back to the beaker and add a solution of 40 g of sodium hydroxide in 2 L of water. Heat the mixture to boiling for 1 hour to convert the hydrochloride salt to the free base.
-
Isolation of Crude Product: Allow the mixture to cool to room temperature and collect the solid by filtration. Wash the solid with 500 mL of water.
-
Drying: Dry the crude product in an oven at 110-120°C. The crude product typically melts at 243-247°C.
-
Purification: Recrystallize the crude product from approximately 1.7 L of toluene. The purified this compound melts at 249-250°C. The expected yield is 90-95 g (70-74%).
Considerations for Large-Scale Synthesis and Process Development
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and product quality.
Process Optimization:
-
Reactant Stoichiometry: The molar ratio of aniline hydrochloride to triphenylcarbinol can be optimized to maximize the yield and minimize the formation of byproducts.
-
Solvent and Catalyst: While glacial acetic acid is effective, alternative acidic catalysts and solvent systems could be explored for better performance at scale, potentially reducing reaction time and improving heat transfer.
-
Temperature and Reaction Time: The reflux temperature and reaction duration should be optimized to ensure complete conversion while minimizing degradation or side reactions.
-
Work-up and Isolation: The precipitation and neutralization steps should be carefully controlled to ensure efficient isolation and minimize product loss. The volumes of water and base used for precipitation and neutralization should be optimized for large-scale operations.
Purification at Scale:
-
Recrystallization: Toluene is an effective solvent for recrystallization; however, its large volume requirement may be a drawback at an industrial scale. Alternative solvent systems or mixed solvent systems should be investigated to reduce solvent usage and improve crystallization efficiency.
-
Slurry Washing: The crude product can be purified by washing with a suitable solvent to remove impurities without the need for a full recrystallization.
-
Chromatography: While generally less common for large-scale purification of bulk chemicals, flash chromatography or other preparative chromatography techniques could be employed for high-purity requirements.
Data Presentation
The following table summarizes the key parameters for the synthesis of this compound. Data for scaled-up batches should be collected and compared to the laboratory-scale results to assess the process's robustness and scalability.
| Parameter | Laboratory Scale (100 g) | Pilot Scale (Target) | Production Scale (Target) |
| Input | |||
| Triphenylcarbinol (kg) | 0.100 | 10.0 | 100.0 |
| Aniline Hydrochloride (kg) | 0.105 | 10.5 | 105.0 |
| Glacial Acetic Acid (L) | 0.250 | 25.0 | 250.0 |
| Process Conditions | |||
| Reaction Temperature (°C) | Reflux (~118) | Optimized | Optimized |
| Reaction Time (hours) | 3 | Optimized | Optimized |
| Output | |||
| Crude Yield (kg) | ~0.120 | - | - |
| Purified Yield (kg) | 0.090 - 0.095 | - | - |
| Molar Yield (%) | 70 - 74 | > 70 | > 70 |
| Purity (by HPLC, %) | > 99 | > 99 | > 99 |
| Melting Point (°C) | 249 - 250 | 249 - 251 | 249 - 251 |
Quality Control
Ensuring the purity and identity of this compound is critical for its intended applications. The following analytical techniques are recommended for quality control:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed and validated to determine the purity of this compound and to quantify any impurities. A suitable method would likely use a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution.
-
Melting Point: The melting point is a good indicator of purity. A sharp melting point range close to the literature value (255-257 °C) indicates high purity.[2]
-
Spectroscopic Methods:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the product.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretching of the primary amine).
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
Safety Considerations
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, must be worn at all times.
-
Reagent Handling:
-
Aniline Hydrochloride: Is toxic and an irritant. Handle in a well-ventilated area or fume hood.
-
Glacial Acetic Acid: Is corrosive and causes severe skin burns and eye damage. Handle with extreme care.
-
Toluene: Is flammable and has harmful vapors. Use in a well-ventilated area and away from ignition sources.
-
Sodium Hydroxide: Is corrosive. Handle with care to avoid skin and eye contact.
-
-
Reaction Hazards:
-
The reaction is performed at reflux temperature, and care should be taken to avoid thermal burns.
-
The addition of the hot reaction mixture to water can cause vigorous boiling. This step should be performed slowly and with constant stirring.
-
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.
Conclusion
The synthesis of this compound via the reaction of triphenylcarbinol and aniline hydrochloride is a robust and scalable method. Careful optimization of reaction conditions, work-up procedures, and purification methods is essential for successful large-scale production. The implementation of rigorous quality control and adherence to safety protocols will ensure the consistent production of high-quality this compound for various applications in research and development.
References
Application Notes and Protocols for Coupling Reactions with 4-Tritylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-Tritylaniline in common cross-coupling reactions. The bulky trityl group offers unique steric influence and serves as a protecting group for the aniline nitrogen, which can be valuable in multi-step organic synthesis. This guide focuses on providing specific reaction conditions for Buchwald-Hartwig amination, a key method for the formation of C-N bonds.
Introduction to Coupling Reactions with this compound
This compound is a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1] Its sterically demanding trityl group can direct the regioselectivity of reactions and protect the amine functionality from undesired side reactions. The subsequent removal of the acid-labile trityl group allows for further functionalization.
The primary focus of these notes is the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming aryl-nitrogen bonds.[2] While specific examples for Suzuki and amide couplings directly with this compound are less common in readily available literature, the principles of these reactions are also discussed, and representative protocols can be adapted.
Buchwald-Hartwig Amination with this compound
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[2] this compound can serve as the amine coupling partner to introduce the bulky 4-tritylphenylamino moiety onto an aromatic ring. The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency. Bulky, electron-rich phosphine ligands are often essential for facilitating the catalytic cycle, especially with sterically hindered substrates.[3]
Catalytic Cycle for Buchwald-Hartwig Amination
Quantitative Data for a Representative Buchwald-Hartwig Reaction
The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of an aryl bromide with an aniline derivative, based on protocols for similar sterically hindered anilines. These conditions are expected to be a good starting point for reactions involving this compound.
| Parameter | Condition | Yield (%) | Reference |
| Aryl Halide | 4-Bromotoluene | 95 | [4] |
| Amine | This compound (representative) | - | - |
| Palladium Precursor | Pd(OAc)₂ (1 mol%) | 95 | [4] |
| Ligand | RuPhos (2 mol%) | 95 | [4] |
| Base | NaOtBu (1.2 equiv.) | 95 | [4] |
| Solvent | Toluene | 95 | [5] |
| Temperature | 110 °C | 95 | [5] |
| Time | 8-24 h | 95 | [4][5] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a representative procedure for the palladium-catalyzed amination of an aryl bromide with this compound.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (0.01 mmol, 1 mol%), RuPhos (0.02 mmol, 2 mol%), and NaOtBu (1.2 mmol).
-
Add this compound (1.0 mmol) and the aryl bromide (1.0 mmol) to the flask.
-
Add anhydrous toluene (5 mL).
-
Seal the flask and stir the mixture at 110 °C for 8-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and the catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-tritylaniline.
Amide Coupling with this compound
This compound can also undergo amide coupling with carboxylic acids or their activated derivatives to form the corresponding amides. Standard coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like HOBt (Hydroxybenzotriazole) and a base are commonly employed.[6][7]
Quantitative Data for a Representative Amide Coupling Reaction
The following table provides representative conditions for the amide coupling of an aniline derivative.
| Parameter | Condition | Yield (%) | Reference |
| Carboxylic Acid | Benzoic Acid | ~80-95 | [6] |
| Amine | This compound (representative) | - | - |
| Coupling Reagent | EDC (1.0 equiv.) | ~80-95 | [6][7] |
| Additive | HOBt (catalytic) | ~80-95 | [6][7] |
| Base | DIPEA (1.0 equiv.) | ~80-95 | [6] |
| Solvent | Acetonitrile or DMF | ~80-95 | [6] |
| Temperature | Room Temperature | ~80-95 | [6] |
| Time | 4-12 h | ~80-95 | [6] |
Experimental Workflow: Synthesis and Deprotection
A common application of this compound in multi-step synthesis involves an initial coupling reaction followed by the deprotection of the trityl group to reveal the free aniline for further transformations. This workflow is particularly useful in the synthesis of complex bioactive molecules.[8][9]
Conclusion
This compound is a valuable reagent for introducing a protected aniline moiety in cross-coupling reactions. The provided protocols and data for Buchwald-Hartwig amination serve as a robust starting point for researchers. The steric bulk of the trityl group can be leveraged for regioselective synthesis, and its acid-labile nature allows for straightforward deprotection, enabling its use in the synthesis of complex and biologically active molecules. Researchers should optimize the reaction conditions for their specific substrates to achieve the best results.
References
- 1. 4-トリチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
common side products in the synthesis of 4-Tritylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Tritylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
The synthesis of this compound from aniline and trityl chloride can be accompanied by the formation of several side products. The most common inorganic side product is aniline hydrochloride , which precipitates from the reaction mixture. Key organic side products include:
-
Triphenylmethanol: This is formed by the hydrolysis of trityl chloride in the presence of water.[1][2] It is crucial to use anhydrous reaction conditions to minimize its formation.
-
Ditritylaniline: While sterically hindered, the formation of N,N-ditritylaniline is a theoretical possibility, though it is generally not observed as a major impurity.
-
Triphenylmethane: This can be formed under certain reductive conditions, but it is not a typical side product in a standard N-tritylation reaction.
Q2: My reaction yield is low. What are the potential causes?
Low yields of this compound can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction progress using thin-layer chromatography (TLC) is recommended.
-
Formation of aniline hydrochloride: The hydrochloric acid generated during the reaction reacts with the starting aniline to form aniline hydrochloride, which is unreactive towards trityl chloride. Using a slight excess of aniline or a non-nucleophilic base can mitigate this.
-
Hydrolysis of trityl chloride: If moisture is present in the reaction, trityl chloride will be converted to the unreactive triphenylmethanol, thus reducing the amount of reagent available for the desired reaction.
-
Product loss during workup and purification: this compound can be lost during extraction and recrystallization steps. Careful handling and optimization of purification procedures are important.
Q3: How can I effectively purify the crude this compound product?
The most common and effective method for purifying this compound is recrystallization . Suitable solvent systems for recrystallization include ethanol, or a mixture of a good solvent like dichloromethane or ethyl acetate with a poor solvent like hexanes.
-
To remove unreacted aniline and aniline hydrochloride: The crude product can be washed with a dilute aqueous acid solution (e.g., 1M HCl) to remove basic impurities, followed by a wash with a dilute aqueous base solution (e.g., saturated NaHCO3) to neutralize any remaining acid.
-
To remove triphenylmethanol and triphenylmethane: These non-polar impurities can be effectively removed by recrystallization, as they have different solubility profiles compared to the more polar this compound.
Column chromatography on silica gel can also be employed for purification, typically using a gradient of ethyl acetate in hexanes as the eluent.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| A large amount of white precipitate forms immediately upon mixing reactants. | The precipitate is likely aniline hydrochloride, formed from the reaction of aniline with HCl generated in the reaction. | - Use a slight excess (1.1 to 1.2 equivalents) of aniline. - Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture to scavenge the HCl. |
| TLC analysis of the crude product shows a significant spot with a lower Rf value than this compound. | This spot could correspond to unreacted aniline or aniline hydrochloride. | - Ensure the reaction has gone to completion by extending the reaction time or gentle heating. - During workup, wash the organic layer with dilute HCl to remove unreacted aniline. |
| TLC analysis shows a spot with a similar Rf to the product, but it is not the desired product. | This could be triphenylmethanol, especially if the reaction was not performed under anhydrous conditions. | - Ensure all glassware is oven-dried and reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Triphenylmethanol can be removed by careful recrystallization or column chromatography. |
| The final product is an oil or fails to crystallize. | The product may be impure, containing significant amounts of side products or residual solvent. | - Purify the crude product by column chromatography before attempting recrystallization. - Ensure all solvent has been removed from the purified product under high vacuum. - Try different solvent systems for recrystallization. |
| The purified product has a low melting point. | The product is likely still impure. The reported melting point of this compound is around 255-257 °C.[3] | - Repeat the recrystallization process. - Characterize the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR) to identify the impurities. |
Experimental Protocols
A representative experimental protocol for the synthesis of this compound is provided below.
Synthesis of this compound
Materials:
-
Aniline
-
Trityl chloride (Triphenylmethyl chloride)
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or Hexanes/Ethyl Acetate for recrystallization
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
To this stirring solution, add trityl chloride (1.05 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:4 mixture of ethyl acetate:hexanes as the eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to afford pure this compound as a white to off-white solid.
Visualizations
Below are diagrams illustrating key aspects of the synthesis and troubleshooting logic.
Caption: Experimental workflow for the synthesis of this compound.
References
improving the yield and purity of 4-Tritylaniline reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Tritylaniline. Our goal is to help you improve the yield and purity of your reactions through detailed protocols and targeted troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the N-tritylation of aniline with trityl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are aniline and trityl chloride (triphenylmethyl chloride). A non-nucleophilic base, such as pyridine or triethylamine, is also essential.
Q3: What are the common side reactions I should be aware of?
A3: Common side reactions include the formation of di-tritylated aniline (N,N-ditritylaniline) if an excess of trityl chloride is used, and the hydrolysis of trityl chloride to triphenylmethanol (triphenylcarbinol) if moisture is present in the reaction.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of aniline and the formation of the this compound product.
Q5: What is a suitable method for purifying the crude this compound product?
A5: Recrystallization is a highly effective method for purifying this compound. A suitable solvent system will dissolve the product at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the mother liquor.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive trityl chloride due to hydrolysis. 2. Insufficient base to neutralize HCl byproduct. 3. Low reaction temperature or insufficient reaction time. | 1. Use fresh or properly stored trityl chloride. Ensure all glassware and solvents are dry. 2. Use a slight excess of the base (e.g., 1.1-1.2 equivalents relative to trityl chloride). 3. Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor by TLC to determine the optimal reaction time. |
| Presence of a White Precipitate that is not the Product | 1. Formation of triphenylmethanol due to moisture. 2. Precipitation of the hydrochloride salt of the base. | 1. Use anhydrous solvents and reagents. Triphenylmethanol can be removed during purification. 2. This is normal. The salt will be removed during the work-up procedure. |
| Product is Contaminated with Starting Aniline | 1. Incomplete reaction. 2. Inefficient purification. | 1. Allow the reaction to proceed for a longer duration or gently heat to drive it to completion. Monitor by TLC. 2. During work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove unreacted aniline. |
| Product is Contaminated with Di-tritylated Aniline | 1. Use of excess trityl chloride. | 1. Use a slight excess of aniline relative to trityl chloride (e.g., 1.1 equivalents of aniline). 2. Di-tritylated aniline is less polar and may be separated by column chromatography if recrystallization is ineffective. |
| Difficulty in Inducing Crystallization | 1. Solution is not sufficiently saturated. 2. Presence of significant impurities inhibiting crystal formation. | 1. Concentrate the solution by evaporating some of the solvent. 2. Try scratching the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of this compound. If oiling out occurs, redissolve in a minimal amount of hot solvent and cool slowly. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative procedure for the synthesis of this compound from aniline and trityl chloride.
Materials:
-
Aniline (freshly distilled)
-
Trityl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve aniline (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Slowly add a solution of trityl chloride (1.0 eq) in anhydrous dichloromethane to the reaction mixture over 30 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess aniline and pyridine), water, and saturated sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound by Recrystallization
This protocol provides a method for purifying the crude this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Hexanes
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating may be required.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.
-
Slowly add hexanes to the hot ethanolic solution until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystals of this compound should form.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Data Presentation
Table 1: Reactant Stoichiometry and Typical Yields
| Reactant | Molar Ratio | Typical Yield | Purity (after recrystallization) |
| Aniline | 1.1 | 85-95% | >98% |
| Trityl Chloride | 1.0 | ||
| Pyridine | 1.2 |
Table 2: TLC Analysis Parameters
| Stationary Phase | Mobile Phase (Eluent) | Visualization | Approximate Rf Values |
| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (9:1 v/v) | UV light (254 nm) | Aniline: ~0.2 this compound: ~0.5 Di-tritylaniline: ~0.8 Triphenylmethanol: ~0.3 |
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
troubleshooting guide for incomplete deprotection of 4-Tritylaniline
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the incomplete deprotection of 4-tritylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for the deprotection of this compound?
A1: The most common method for the deprotection of this compound is acid-catalyzed cleavage.[1][2] This is typically achieved using trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) at room temperature.[1][2] The reaction time can vary from a few minutes to several hours, depending on the specific conditions and the substrate.[1][3]
Q2: I am observing incomplete deprotection of my this compound. What are the likely causes?
A2: Incomplete deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The trityl group is cleaved by acid, and if the acid is too weak or its concentration is too low, the reaction may not go to completion.
-
Short Reaction Time: The deprotection of N-trityl groups can sometimes be sluggish, requiring extended reaction times.[4][5]
-
Low Temperature: While typically performed at room temperature, very low ambient temperatures might slow down the reaction rate.
-
Steric Hindrance: Although less common for this compound itself, bulky neighboring groups on a more complex molecule can hinder the access of the acid to the trityl-protected nitrogen.
Q3: Are there any common side reactions to be aware of during the deprotection of this compound?
A3: Yes, the primary side reaction involves the re-attachment of the cleaved trityl cation to electron-rich aromatic rings or other nucleophilic sites on the starting material or product.[6] The highly stable trityl cation is a potent electrophile and can lead to the formation of undesired byproducts.[3][6]
Q4: What are "scavengers" and should I use them during the deprotection of this compound?
A4: Scavengers are reagents added to the reaction mixture to trap the reactive trityl cation and prevent it from reacting with your desired product.[6] Common scavengers include silanes (e.g., triethylsilane or triisopropylsilane) or thiols. While not always necessary for simple substrates like this compound, their use is highly recommended, especially if you are working with complex molecules containing other sensitive functional groups.[6]
Q5: Are there alternative, milder methods for deprotecting this compound?
A5: For substrates sensitive to strong acids like TFA, milder acidic conditions using formic acid or acetic acid can be employed.[1][3] Additionally, non-acidic methods such as reductive cleavage using lithium powder and a catalytic amount of naphthalene have been reported for the deprotection of N-tritylamines.[7] A visible-light mediated photocatalytic method has also been described for the cleavage of trityl-protected thiols and alcohols, which may be adaptable for amines.[8]
Troubleshooting Guide for Incomplete Deprotection
This guide will help you address the issue of incomplete deprotection of this compound in a systematic manner.
Problem: Incomplete conversion of this compound to 4-aminophenylaniline.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for incomplete deprotection of this compound.
Detailed Troubleshooting Steps
-
Verify Incomplete Reaction: Before making changes, confirm that the deprotection is indeed incomplete using a reliable analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the reaction mixture to a standard of the starting material (this compound).
-
Optimize Acidic Deprotection Conditions:
-
Increase Acid Concentration: If you are using a dilute solution of TFA (e.g., 1-20% in DCM), incrementally increase the concentration. You can try stepping up to 50% TFA in DCM, or even neat TFA for very stubborn reactions.[1][9]
-
Extend Reaction Time: Monitor the reaction over a longer period. Some N-trityl deprotections may require several hours to reach completion.[1][4] An overnight reaction at room temperature is often effective.
-
Increase Temperature: If increasing the acid concentration and time is not sufficient, a modest increase in temperature (e.g., to 30-40 °C) can enhance the reaction rate. However, be cautious as this may also increase the likelihood of side reactions.
-
-
Consider the Use of Scavengers:
-
If you observe the formation of byproducts, the reactive trityl cation is likely the culprit. The addition of a scavenger such as triethylsilane (TES) or triisopropylsilane (TIPS) (typically 1.1-1.5 equivalents) can trap the trityl cation and improve the yield of your desired product.[6]
-
-
Explore Alternative Deprotection Methods:
-
Milder Acids: If your substrate is sensitive to strong acid, consider using 80-97% formic acid.[1][3] This can be a milder alternative to TFA.
-
Non-Acidic Conditions: For highly acid-sensitive molecules, a reductive deprotection using lithium powder and a catalytic amount of naphthalene in an appropriate solvent can be an effective, albeit more complex, alternative.[7]
-
Data Presentation: Comparison of Deprotection Methods
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broad applicability for acid-stable compounds.[1] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to TFA.[1][3] |
| Acetic Acid (aq. 80%) | Water | Not Specified | Not Specified | Not Specified | Can be used for selective deprotection in the presence of more acid-stable groups. |
| Lithium powder, Naphthalene (cat.) | THF | 0 °C to RT | Not Specified | Good to Excellent | A non-acidic, reductive method.[7] |
| Visible Light, Photocatalyst | Not Specified | Room Temp | Not Specified | Moderate to Excellent | A pH-neutral method, demonstrated for thiols and alcohols.[8] |
Experimental Protocols
Protocol 1: Standard Deprotection of this compound using TFA in DCM
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1 M).
-
Addition of TFA: While stirring at room temperature, add TFA (5-10 eq) dropwise to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 4-aminophenylaniline. The triphenylmethanol byproduct is typically easily separated.
-
Protocol 2: Deprotection using Formic Acid
Materials:
-
This compound
-
Formic Acid (97%+)
-
Dioxane (optional)
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Water
-
Standard laboratory glassware
Procedure:
-
Reaction: Treat the this compound (1.0 eq) with cold formic acid (3 mL for 200 mg of starting material) for approximately 3 minutes.[3]
-
Solvent Removal: Evaporate the formic acid using an oil pump at room temperature.[3] To aid in the complete removal of the acid, co-evaporate the residue twice with dioxane.[3]
-
Further Evaporation: Subsequently, perform evaporations from ethanol and diethyl ether.[3]
-
Extraction and Isolation: Extract the residue with warm water. The insoluble triphenylcarbinol can be removed by filtration. Evaporate the aqueous filtrate in vacuo to obtain the deprotected aniline.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. benchchem.com [benchchem.com]
- 7. Tritylamines [organic-chemistry.org]
- 8. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols [organic-chemistry.org]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
Technical Support Center: Optimization of 4-Tritylaniline Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the optimization of cross-coupling reactions involving 4-Tritylaniline.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low to No Product Yield
Q: My coupling reaction with this compound is giving very low or no yield. What are the most likely causes and how can I fix it?
A: Low or no yield in cross-coupling reactions, particularly with a sterically bulky substrate like this compound, is a common issue. The problem often stems from suboptimal selection of the catalyst, ligand, base, or solvent. A systematic approach is the best way to troubleshoot.
-
Catalyst System: The choice of catalyst and ligand is critical.[1][2] For bulky amines, highly active catalyst systems are required.[3]
-
Catalyst Source: It is almost always preferable to use a well-defined palladium precatalyst (e.g., G3 or G4 palladacycles) rather than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[1] This ensures more reliable and cleaner formation of the active catalyst.[1]
-
Ligand Choice: Bulky, electron-rich phosphine ligands are essential.[2][4] These ligands promote the crucial reductive elimination step and can help overcome the steric hindrance of the trityl group.[2] Consider screening ligands such as XPhos, SPhos, or BrettPhos.[4]
-
-
Base Selection: The base plays a key role in deprotonating the amine.
-
Strength: Strong bases like sodium tert-butoxide (NaOtBu) are often effective.[2] However, the trityl group can be sensitive to strong bases and high temperatures.[1] If you suspect substrate degradation, screen weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2]
-
Solubility: The solubility of the base can impact the reaction rate.[3] If using an insoluble inorganic base, ensure vigorous stirring. Alternatively, soluble organic bases like DBU can be considered, sometimes in combination with inorganic salts.[3]
-
-
Solvent and Temperature:
-
Solvent Choice: Common aprotic solvents like toluene, 1,4-dioxane, or THF are good starting points.[1][5] Ensure the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation.[6]
-
Temperature: While higher temperatures (80-110 °C) can increase reaction rates, they may also lead to decomposition of the trityl-protected aniline or the catalyst.[1][7] If you observe degradation, try lowering the reaction temperature.
-
Below is a logical workflow to diagnose and resolve low-yield issues.
Issue 2: Significant Side Product Formation
Q: My reaction is messy, with multiple spots on the TLC plate. I suspect de-tritylation or hydrodehalogenation. How can I improve the selectivity?
A: Formation of side products is common when reaction conditions are too harsh or not selective enough.
-
De-tritylation: The trityl group is known to be acid-labile.[8] While coupling reactions are typically run under basic conditions, certain reagents or impurities could create localized acidic microenvironments. More commonly, the combination of a strong base and high temperature can lead to cleavage.[1]
-
Solution: Employ milder bases (e.g., K₂CO₃, K₃PO₄) and the lowest effective temperature. Ensure all reagents are pure.
-
-
Hydrodehalogenation: This side reaction occurs when the aryl halide is reduced instead of coupled, which can be a significant competing pathway.[2]
-
Solution: The choice of ligand is crucial for minimizing hydrodehalogenation.[2] Bulky, electron-donating ligands can favor the desired C-N reductive elimination over competing pathways.[2] Re-screening your ligand set is a primary strategy. Additionally, adjusting the base can sometimes suppress this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose catalyst and ligand combination to start with for coupling this compound?
A: There is no single "best" combination for all substrates. However, an excellent starting point for a challenging, bulky amine like this compound would be a third-generation (G3) or fourth-generation (G4) Buchwald precatalyst paired with a bulky biarylphosphine ligand. A combination like XPhos Pd G3 is a robust, commercially available catalyst that often shows high activity for such transformations.
Q2: My aryl halide coupling partner is an aryl chloride. Are there special considerations?
A: Yes. Aryl chlorides are significantly less reactive than aryl bromides or iodides in the oxidative addition step of the catalytic cycle.[1][3] To achieve successful coupling, you will likely need a more active catalyst system. Use catalyst systems known for their high activity, such as those based on ligands like BrettPhos or RuPhos, and you may need to use higher catalyst loadings and temperatures.
Q3: Can I use Suzuki coupling to form a C-C bond with a this compound derivative?
A: Yes. If you have a halogenated tritylaniline (e.g., 2-Bromo-4-tritylaniline), you can perform a Suzuki coupling with a boronic acid. The general principles of optimization apply: a palladium catalyst and a suitable ligand and base are required.[9][10][11] The reaction is typically tolerant of the amine functionality, but you must still screen conditions to avoid side reactions related to the bulky and potentially labile trityl group.
Q4: Is the trityl group stable under typical Buchwald-Hartwig conditions?
A: It is moderately stable. The trityl group is primarily sensitive to acid.[8] However, it can also be cleaved under strongly basic conditions, especially at elevated temperatures.[1] Therefore, when optimizing, it is wise to screen a range of bases, from strong (NaOtBu) to milder (Cs₂CO₃, K₃PO₄), and use the minimum temperature required for the reaction to proceed efficiently.
Data Presentation: Parameter Screening Tables
For a systematic optimization, screen reaction parameters using a matrix approach. The following tables provide recommended starting conditions for screening.
Table 1: Recommended Catalyst & Ligand Screening Conditions
| Parameter | Catalyst Source | Ligand | Loading (mol%) | Notes |
|---|---|---|---|---|
| Condition 1 | Pd₂(dba)₃ | XPhos | 1-2 | A standard, highly active system for bulky amines. |
| Condition 2 | Pd(OAc)₂ | SPhos | 1-2 | Another robust ligand; requires in-situ reduction of Pd(II). |
| Condition 3 | XPhos Pd G3 | (pre-ligated) | 1-2 | Air-stable precatalyst for reliable generation of active species.[1] |
| Condition 4 | RuPhos Pd G3 | (pre-ligated) | 1-2 | Often effective for sterically hindered substrates. |
Table 2: Recommended Base & Solvent Screening Conditions
| Parameter | Base (Equivalents) | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|
| Condition A | NaOtBu (1.5) | Toluene | 80-100 | Strong base, good for many couplings but may cause degradation.[2] |
| Condition B | LHMDS (1.5) | THF | 65 | Strong, non-nucleophilic base, run at THF reflux temperature. |
| Condition C | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100-110 | Milder inorganic base, good for base-sensitive substrates.[2][5] |
| Condition D | K₃PO₄ (2.0) | Toluene | 100-110 | Another mild base option, often used in Suzuki couplings.[5][9] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination Screening
This protocol describes a general method for screening reaction conditions for the coupling of this compound with an aryl bromide.
Methodology Details:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the selected base (e.g., NaOtBu, 1.5 equiv.), and the palladium catalyst/ligand system (e.g., XPhos Pd G3, 2 mol%).
-
Inerting: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the required volume of anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of 0.1 M with respect to the aryl halide) via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.
Protocol 2: General Procedure for Suzuki Coupling
This protocol is for the coupling of a bromo-tritylaniline derivative with a boronic acid.
-
Preparation: To an oven-dried flask, add the bromo-tritylaniline derivative (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[6]
-
Inerting: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.[6]
-
Solvent Addition: Add a degassed solvent system. A mixture such as Toluene/Ethanol/Water can be effective.[6]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[6]
-
Workup and Purification: Follow the workup and purification steps outlined in the Buchwald-Hartwig protocol.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Strategies for 4-Tritylaniline Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in reactions involving 4-tritylaniline.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a challenging substrate in chemical reactions?
A1: The primary challenge with this compound is the significant steric hindrance caused by the bulky trityl (triphenylmethyl) group attached to the aniline ring at the para-position. This group can impede the approach of reagents to the nitrogen atom and the ortho positions of the aromatic ring, leading to slower reaction rates and lower yields compared to less hindered anilines.
Q2: Which reactions are most commonly affected by the steric hindrance of this compound?
A2: The steric bulk of the trityl group primarily impacts N-acylation, N-alkylation, and palladium- or copper-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling. Electrophilic aromatic substitution at the ortho-positions is also significantly hindered.
Q3: Are there general strategies to improve the outcomes of reactions with this compound?
A3: Yes, several strategies can be employed to mitigate the effects of steric hindrance:
-
Catalyst and Ligand Selection: For cross-coupling reactions, utilizing catalysts with bulky, electron-rich phosphine ligands can be effective.
-
Reaction Conditions: Optimizing reaction parameters such as temperature, solvent, and the choice of base is crucial. Higher temperatures can often provide the necessary activation energy to overcome the steric barrier.
-
Reagent Choice: Using more reactive acylating or alkylating agents can improve conversion rates.
Q4: Is the trityl group on this compound removable?
A4: Yes, the trityl group is an acid-labile protecting group. It can be removed under acidic conditions to yield 4-aminotriphenylmethane or further dearylated depending on the reaction conditions. Common reagents for deprotection include trifluoroacetic acid (TFA) or formic acid.[1][2]
Troubleshooting Guides
N-Acylation Reactions
Problem: Low or no yield in the N-acylation of this compound.
This is a common issue due to the steric hindrance around the nitrogen atom. Here are some troubleshooting steps:
-
Increase Reagent Reactivity:
-
Acylating Agent: Switch from a less reactive acylating agent (e.g., acetic anhydride) to a more reactive one (e.g., acetyl chloride).
-
Catalyst: The use of a hypernucleophilic acylation catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP reacts with the acylating agent to form a more reactive N-acylpyridinium intermediate.
-
-
Optimize Reaction Conditions:
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance.
-
Solvent: While some acylations can be run neat, using an appropriate aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) can be beneficial.
-
Base: A non-nucleophilic, sterically hindered base can be used to deprotonate the aniline without competing in the acylation reaction.
-
-
Consider Alternative Methods:
-
For challenging substrates, using a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the aniline prior to adding the acylating agent can be effective.
-
Caption: Troubleshooting workflow for low-yield N-acylation of this compound.
N-Alkylation Reactions
Problem: Poor conversion in the N-alkylation of this compound.
Similar to acylation, direct alkylation of this compound can be sluggish.
-
Choice of Base and Solvent:
-
A non-nucleophilic hindered base is essential to prevent the base from competing with the aniline as a nucleophile.
-
Polar aprotic solvents like acetonitrile or DMF can facilitate the S(_N)2 reaction.
-
-
Increase Electrophile Reactivity:
-
Using a more reactive alkylating agent, such as an alkyl iodide instead of a bromide or chloride, can increase the reaction rate.
-
-
Alternative Methods:
-
Reductive Amination: This two-step, one-pot method involves the formation of an imine with an aldehyde or ketone, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB). This can be more effective for introducing sterically demanding alkyl groups.
-
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzyl Bromide | N,N,4-Trimethylpiperidin-4-amine | Acetonitrile | Room Temp. | High (qualitative) | [1] |
| Benzyl Alcohol | K₂CO₃ | o-Xylene | 110 | Good (qualitative) | |
| 4-Hydroxybutan-2-one | NH₄Br | Hexane | Room Temp. | up to 98 | [3] |
Cross-Coupling Reactions (Buchwald-Hartwig and Suzuki-Miyaura)
Problem: Low yields in the cross-coupling of this compound or its derivatives.
The bulky trityl group can hinder the oxidative addition and reductive elimination steps in the catalytic cycle.
-
Ligand Selection is Critical:
-
For Buchwald-Hartwig amination, bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are often effective for coupling sterically hindered anilines.
-
For Suzuki-Miyaura couplings, similar bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can promote the reaction.
-
-
Catalyst System and Base:
-
Palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used. The choice of palladium precatalyst can also influence the reaction outcome.
-
A strong, non-nucleophilic base such as NaOtBu, KOtBu, or Cs₂CO₃ is typically required.
-
-
Reaction Conditions:
-
Anhydrous and anaerobic conditions are crucial for the stability of the palladium catalyst.
-
Higher temperatures are often necessary to drive the reaction to completion.
-
Caption: General experimental workflow for Buchwald-Hartwig amination of this compound.
Experimental Protocols
Protocol 1: N-Acetylation of this compound
This protocol is a general method for the acylation of a sterically hindered aniline.
Materials:
-
This compound
-
Acetic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation of this compound with Benzyl Bromide
This protocol is adapted for a sterically hindered aniline.
Materials:
-
This compound
-
Benzyl bromide
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Ethyl acetate
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add DIPEA (2.0 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Protocol 3: Buchwald-Hartwig Amination of an Aryl Bromide with this compound
This is a general protocol for the coupling of a sterically hindered aniline.
Materials:
-
This compound
-
Aryl bromide
-
Pd₂(dba)₃
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add the aryl bromide (1.0 eq), this compound (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq) to an oven-dried reaction tube.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate, filter through celite, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Deprotection of N-Acetyl-4-tritylaniline
This protocol describes the removal of the trityl group under acidic conditions.
Materials:
-
N-acetyl-4-tritylaniline
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the N-acetyl-4-tritylaniline substrate in DCM.
-
Add trifluoroacetic acid (10-20 eq) at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting N-acetyl-p-phenylenediamine as required.
References
Technical Support Center: Resolving Solubility Issues of 4-Tritylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility challenges with 4-Tritylaniline in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a largely nonpolar molecule due to the bulky trityl group and the aniline ring. Consequently, it exhibits poor solubility in polar solvents, including water, and is expected to be more soluble in nonpolar organic solvents. Its high melting point (255-257 °C) suggests strong intermolecular forces in the solid state, which can also contribute to lower solubility.
Q2: In which organic solvents is this compound likely to be soluble?
A2: Based on its structure, this compound is predicted to be more soluble in chlorinated solvents and some ethers. Experimental evidence from synthetic procedures suggests its solubility in dichloromethane and tetrahydrofuran.[1] It is expected to have lower solubility in polar aprotic solvents and even lower solubility in polar protic solvents like alcohols.
Q3: Is this compound soluble in water?
A3: No, this compound is considered insoluble in water due to its predominantly nonpolar character.
Q4: Can heating improve the solubility of this compound?
A4: Yes, for most compounds, solubility increases with temperature. Heating the solvent while dissolving this compound can significantly improve its solubility. However, it is crucial to use a reflux condenser to prevent solvent evaporation, especially with volatile solvents.
Q5: What is sonication and can it help dissolve this compound?
A5: Sonication uses ultrasonic waves to agitate the solvent and solute particles. This can help break down solid aggregates and increase the rate of dissolution. It is a useful technique for compounds that are slow to dissolve.
Troubleshooting Guide
Issue 1: this compound is not dissolving in a chosen organic solvent at room temperature.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient solvent polarity match. | Select a more appropriate solvent. Refer to the Solvent Selection Table below. | The compound dissolves or shows significantly improved solubility. |
| Low rate of dissolution. | Gently heat the mixture while stirring. A water bath or heating mantle is recommended. | Increased kinetic energy will promote dissolution. |
| Solid is finely divided but not fully solvated. | Place the flask in an ultrasonic bath for 10-15 minutes. | Sonication will help break up any remaining solid particles and enhance solvation. |
| The solution is already saturated. | Add a small amount of additional solvent and observe if more solute dissolves. | If more solute dissolves, the initial amount of solvent was insufficient. |
Issue 2: The compound "oils out" instead of dissolving upon heating.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| The boiling point of the solvent is close to the melting point of the solute. | This is less likely with this compound due to its high melting point, but if observed, choose a solvent with a higher boiling point. | The compound will dissolve at a temperature below its melting point. |
| Impurities are present. | Attempt to purify a small sample of the this compound by recrystallization from a suitable solvent system. | A purer compound may exhibit better dissolution behavior. |
Issue 3: The compound is insoluble in a range of common organic solvents.
| Possible Cause | Troubleshooting Step | Expected Outcome | | Strong crystal lattice energy. | For specific applications like chemical reactions, consider using a stronger, less common solvent or a solvent mixture. In some synthetic procedures involving this compound, acidic media like polyphosphoric acid have been used to achieve solubility.[1] | The compound dissolves, allowing the intended reaction to proceed. Caution: This approach will alter the chemical nature of the aniline group and is only suitable for specific reaction conditions. | | The compound may be a different, less soluble substance. | Verify the identity and purity of the this compound using analytical techniques such as NMR spectroscopy or melting point determination. | Confirmation of the compound's identity will guide further troubleshooting. |
Data Presentation
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Chlorinated | Dichloromethane, Chloroform | High | Good match for the nonpolar aromatic rings. Dichloromethane is used in syntheses involving this compound.[1] |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | THF is a common solvent for organic reactions and is mentioned in literature with this compound.[1] Diethyl ether is less polar and may also be effective. |
| Polar Aprotic | Acetone, Ethyl Acetate | Low to Moderate | These solvents are more polar and may be less effective at solvating the large nonpolar trityl group. |
| Polar Aprotic (Amide) | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Low to Moderate | While polar, these are strong solvents and may show some ability to dissolve this compound, especially with heating. |
| Polar Protic | Methanol, Ethanol | Low | The hydrogen-bonding nature of alcohols makes them poor solvents for the nonpolar this compound. |
| Nonpolar | Hexane, Toluene | Moderate to High | Good match for the nonpolar character of the molecule. Toluene may be particularly effective due to its aromatic nature. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
This protocol helps determine a suitable solvent for dissolving or recrystallizing this compound.
Materials:
-
This compound
-
A selection of test solvents (e.g., dichloromethane, THF, toluene, ethanol)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer (optional)
-
Water bath or heating block
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add the selected solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture (vortexing or flicking the test tube).
-
Observe if the solid dissolves at room temperature after the addition of approximately 1 mL of solvent.
-
If the solid does not dissolve, gently heat the test tube in a water bath or on a heating block.
-
Continue to add solvent in small portions with heating until the solid fully dissolves.
-
Record the approximate volume of solvent required to dissolve the solid at room temperature and with heating.
-
Allow the solution to cool to room temperature and then in an ice bath to observe for recrystallization.
Visualizations
Caption: Experimental workflow for testing the solubility of this compound.
Caption: Logical troubleshooting steps for this compound solubility issues.
References
challenges in the purification of 4-Tritylaniline by chromatography
Welcome to the technical support center for the chromatographic purification of 4-Tritylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses common problems observed during the chromatographic purification of this compound in a question-and-answer format.
Q1: My this compound is showing significant peak tailing or streaking on a silica gel column. What is the cause and how can I fix it?
A1: Peak tailing is a common issue when purifying basic compounds like this compound on acidic silica gel. The primary cause is the strong interaction between the basic aniline nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica. This leads to slow and uneven elution of the compound.
Solutions:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase. A concentration of 0.1-1% TEA is typically sufficient to neutralize the acidic sites on the silica gel, minimizing the unwanted interaction and resulting in sharper, more symmetrical peaks.[1][2][3]
-
Deactivate the Silica Gel: You can pre-treat, or deactivate, the silica gel by flushing the packed column with your mobile phase that already contains the basic modifier before loading your sample.[1][2] This ensures the entire stationary phase is neutralized.
-
Reduce Column Loading: Overloading the column can exacerbate tailing. A general guideline is to use a ratio of crude product to silica gel between 1:30 and 1:100 by weight.[1]
Q2: I'm observing poor separation between this compound and an impurity with a very similar Rf value on the TLC plate. How can I improve the resolution?
A2: Achieving good separation between compounds with similar polarities requires careful optimization of the chromatographic conditions.
Solutions:
-
Optimize the Mobile Phase: Experiment with different solvent systems to find one that provides better separation. If you are using a standard system like Hexane/Ethyl Acetate, try systematically varying the ratio to fine-tune the polarity. The ideal solvent system should give your this compound an Rf value of approximately 0.2-0.4 on a TLC plate.[1]
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can significantly improve separation.[2][4] Start with a less polar mobile phase to allow the non-polar impurities to elute, then gradually increase the polarity to elute your product, leaving more polar impurities behind.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. Neutral alumina can be a good alternative for basic compounds.[1] Alternatively, using a different type of bonded silica (like diol or cyano) can offer different selectivity.[5]
-
Improve Sample Loading Technique: Ensure your sample is loaded onto the column in a concentrated, narrow band. Dissolve the crude product in a minimal amount of solvent. "Dry loading," where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column, is highly recommended for improving resolution.[1][2]
Q3: My this compound seems to be degrading on the column, as I'm seeing new spots on the TLC of my collected fractions and have low recovery. What should I do?
A3: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds. The trityl group can be labile under acidic conditions.
Solutions:
-
Neutralize the Stationary Phase: As mentioned for peak tailing, adding a basic modifier like triethylamine to the eluent is crucial.[2] This neutralizes the silica surface and prevents acid-catalyzed degradation.
-
Switch to a Neutral Stationary Phase: If the compound is highly acid-sensitive, switching to a neutral stationary phase like neutral alumina is the best course of action.
-
Work Quickly: Minimize the time the compound spends on the column. Flash chromatography, which uses pressure to speed up the elution, is preferable to traditional gravity chromatography.
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system for TLC analysis of this compound? A: A common and effective starting point for a compound of moderate polarity like this compound is a mixture of a non-polar solvent like Hexane or Petroleum Ether and a moderately polar solvent like Ethyl Acetate. Begin with a ratio of around 20% Ethyl Acetate in Hexane (e.g., 4:1 Hexane:EtOAc) and adjust the polarity based on the resulting Rf value. Remember to add 0.1-1% triethylamine to the solvent mixture to prevent streaking.[1][6]
Q: How do I properly "dry load" my this compound sample onto the column? A: To dry load your sample:
-
Dissolve your crude product in a suitable solvent (e.g., Dichloromethane).
-
Add a small amount of silica gel (typically 1-2 times the weight of your crude product) to the solution.
-
Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
Gently add a protective layer of sand on top before starting the elution.[2]
Q: My this compound is not very soluble in the mobile phase. How can I load it onto the column? A: If solubility is an issue, dissolve your sample in a minimal amount of a stronger, more polar solvent like Dichloromethane (DCM).[6] Carefully add this solution to the top of the column, then proceed with the less polar mobile phase. Be aware that using a strong solvent for loading can slightly decrease resolution. The dry loading technique described above is often the best solution for compounds with poor solubility.[2]
Q: Can I use Reverse-Phase Chromatography for this compound purification? A: Yes, reverse-phase HPLC can be used. A C18 column is a common choice. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol.[5] To get good peak shape for the basic aniline, it is essential to control the pH of the mobile phase by adding a modifier like formic acid (to protonate the amine) or a buffer like ammonium bicarbonate (to work at a higher pH).[5]
Data Presentation
Table 1: Mobile Phase Optimization for TLC
Illustrative data for developing a separation method on a silica gel TLC plate.
| Solvent System (v/v/v) | Polarity | Rf of this compound | Observations |
| 9:1:0.1 Hexane / Ethyl Acetate / TEA | Low | ~ 0.15 | Compound is moving slowly. |
| 7:3:0.1 Hexane / Ethyl Acetate / TEA | Medium | ~ 0.35 | Good separation from less polar and baseline impurities. |
| 1:1:0.1 Hexane / Ethyl Acetate / TEA | High | ~ 0.60 | Compound is eluting too quickly; poor separation. |
| 9:1:0.1 Dichloromethane / Methanol / TEA | High | ~ 0.75 | Too polar for good separation on silica. |
Table 2: Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for flash chromatography, providing good resolution.[7] |
| Silica Gel : Crude Product Ratio | 30:1 to 100:1 (by weight) | A higher ratio is needed for difficult separations.[1][7] |
| Mobile Phase Modifier | 0.1 - 1.0% Triethylamine (TEA) | Neutralizes acidic silica, preventing peak tailing and degradation.[1][2] |
| Sample Loading | Dry Loading | Maximizes resolution by ensuring a narrow starting band.[1][2] |
| Elution Method | Gradient Elution | Recommended for complex mixtures to improve separation efficiency.[2] |
Experimental Protocols
Protocol 1: TLC Analysis for Method Development
-
Prepare TLC Chamber: Add the chosen mobile phase (e.g., 7:3 Hexane:EtOAc with 0.5% TEA) to a developing chamber to a depth of about 0.5 cm. Close the chamber and let it saturate for 5-10 minutes.
-
Prepare Sample: Dissolve a small amount of the crude this compound in a suitable solvent like Dichloromethane.
-
Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in the saturated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm), as the aromatic rings in this compound should be UV-active.[8] Staining with an appropriate agent (e.g., permanganate) can reveal non-UV active impurities.[8]
-
Analyze: Calculate the Rf value and assess the separation to determine the optimal mobile phase for column chromatography.[9]
Protocol 2: Flash Column Chromatography Purification
-
Column Packing:
-
Select an appropriately sized column and plug the bottom with cotton or glass wool.
-
Fill the column with the chosen non-polar solvent (e.g., Hexane).
-
Prepare a slurry of silica gel in the same solvent and pour it into the column.
-
Gently tap the column to ensure even packing and drain the excess solvent until it is just above the silica bed. Add a thin layer of sand to the top.[1]
-
-
Sample Loading:
-
Dry load the crude this compound as described in the FAQ section.
-
Carefully add the silica-adsorbed sample to the top of the column bed, followed by another thin layer of sand.
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the column.
-
Apply gentle pressure (using a pump or inert gas) to begin elution, collecting the eluent in fractions (e.g., test tubes).[10]
-
If running a gradient, systematically and gradually increase the percentage of the more polar solvent.
-
-
Monitoring the Separation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.[1]
-
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. m.youtube.com [m.youtube.com]
alternative reagents and catalysts for 4-Tritylaniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Tritylaniline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Tritylating Agent: Trityl chloride can hydrolyze over time. 2. Weak Base: The base may not be strong enough to deprotonate the aniline or neutralize the generated HCl. 3. Steric Hindrance: The bulky trityl group can lead to slow reaction rates. 4. Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates. | 1. Use fresh or recently purified trityl chloride. Consider alternative, more reactive tritylating agents such as trityl triflate (TrOTf). 2. Switch to a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). 4-Dimethylaminopyridine (DMAP) can be used as a catalyst. 3. Increase the reaction temperature and/or reaction time. 4. Use a polar aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile to improve solubility. |
| Formation of By-products | 1. Over-reaction: Di-tritylation of the aniline may occur. 2. Reaction with Solvent: Reactive intermediates may react with the solvent. 3. Side reactions of the trityl cation: The highly stable trityl cation can participate in other electrophilic reactions. | 1. Use a stoichiometric amount of the tritylating agent or a slight excess of aniline. 2. Ensure the use of a non-reactive, anhydrous solvent. 3. Add nucleophilic scavengers, such as 2-methyl-2-butene, to trap the trityl cation if a strong Lewis acid is used for deprotection of a previously protected group. |
| Difficult Purification | 1. Similar Polarity of Product and Starting Material: Unreacted aniline and the this compound product may have similar polarities. 2. Presence of Trityl Alcohol: Hydrolysis of the tritylating agent can lead to the formation of triphenylmethanol. | 1. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) for separation. 2. A wash with a dilute acid can help remove unreacted aniline. Recrystallization can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What are some alternative reagents to trityl chloride for the synthesis of this compound?
A1: Besides trityl chloride, other tritylating agents can be employed. These include:
-
Trityl triflate (TrOTf): A more reactive agent that can be used for sterically hindered amines.
-
Trityl-pyridinium tetrafluoroborate: Another highly reactive tritylating reagent.
-
p-Methoxybenzyl trityl ether (p-MBTE) and prenyl trityl ether (PTE): These can be used in the presence of a catalyst like DDQ.
Q2: What catalysts can be used to facilitate the N-tritylation of aniline?
A2: While the reaction can proceed with a stoichiometric amount of base, certain catalysts can improve the reaction rate and yield.
-
4-Dimethylaminopyridine (DMAP): Often used in catalytic amounts with a stoichiometric base like triethylamine.
-
Lewis Acids: Mild Lewis acids such as Zinc Chloride (ZnCl₂) or Ferric Chloride (FeCl₃) can activate the tritylating agent.
-
Solid Acid Catalysts: Nanoporous materials like MCM-41-SO₃H have been shown to be effective for the tritylation of alcohols and may be applicable to anilines.
Q3: How does the choice of base affect the synthesis of this compound?
A3: The base is crucial for neutralizing the hydrochloric acid generated when using trityl chloride and for promoting the nucleophilicity of the aniline.
-
Pyridine: A traditional choice that can also act as the solvent.
-
Triethylamine (TEA) and Diisopropylethylamine (DIPEA): Stronger, non-nucleophilic bases that are often more effective than pyridine.
-
It is important that the base is not overly strong to the point where it causes side reactions with the solvent or the tritylating agent.[1]
Q4: What is the recommended solvent for this reaction?
A4: The choice of solvent can significantly impact the reaction.
-
Dichloromethane (DCM) and Chloroform: Good general-purpose solvents for this reaction.
-
Acetonitrile and Tetrahydrofuran (THF): Also suitable options that can help solubilize the reactants.
-
Polar protic fluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to enhance the reactivity of anilines in other reactions and could be considered for challenging substrates.
Experimental Protocols
Protocol 1: Standard Synthesis using Trityl Chloride and Triethylamine
-
Dissolve aniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution and stir at room temperature.
-
Slowly add a solution of trityl chloride (1.1 eq) in DCM to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.
Protocol 2: Catalytic Method using DMAP
-
Dissolve aniline (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq).
-
Slowly add trityl chloride (1.1 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Follow steps 5-7 from Protocol 1 for workup and purification.
Quantitative Data Summary
| Method | Tritylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Standard | Trityl Chloride | Pyridine | Pyridine | RT | 24 | ~85 |
| Standard | Trityl Chloride | Triethylamine | DCM | RT | 12-24 | >90 |
| Catalytic | Trityl Chloride | DMAP/TEA | DCM | RT | 6-12 | >95 |
| Alternative | Trityl Alcohol | FeCl₃ | Ionic Liquid | RT | <1 | High |
| Alternative | Trityl Alcohol | MCM-41-SO₃H | Solvent-free | RT | <1 | High |
Note: Yields are approximate and can vary based on reaction scale and purity of reagents.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for this compound synthesis.
References
preventing the formation of triphenylmethanol during deprotection
Welcome to the Technical Support Center for Trityl Group Deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the removal of the trityl (Trt) protecting group, with a specific focus on preventing the formation of the common byproduct, triphenylmethanol.
Troubleshooting Guides
This section addresses specific issues that may arise during the deprotection of trityl-protected compounds.
Issue 1: Presence of a significant amount of triphenylmethanol in the crude product.
-
Symptom: A white, crystalline solid, often less polar than the desired product, is observed during purification (e.g., by TLC or column chromatography). 1H NMR analysis of the crude product shows characteristic aromatic signals corresponding to triphenylmethanol.
-
Cause: The trityl cation (Trt+), generated during acidic deprotection, reacts with residual water in the reaction mixture.
-
Solution:
-
Use of Scavengers: The most effective solution is to add a scavenger to the reaction mixture. Scavengers are reagents that react with the trityl cation at a faster rate than water, thus preventing the formation of triphenylmethanol.[1] Trialkylsilanes, such as triisopropylsilane (TIS) or triethylsilane (TES), are highly effective.[1][2] Thiol-based scavengers like 1,2-ethanedithiol (EDT) or thioanisole can also be used.[1]
-
Anhydrous Conditions: Ensure that all solvents and reagents are strictly anhydrous. While challenging, minimizing water content can reduce the formation of triphenylmethanol.
-
Issue 2: Incomplete or slow deprotection of the trityl group.
-
Symptom: TLC or LC-MS analysis of the reaction mixture shows the presence of starting material even after prolonged reaction time.[3]
-
Cause:
-
Insufficient Acid Strength: The acid used may not be strong enough to efficiently cleave the trityl group.
-
Steric Hindrance: The trityl group is bulky, and in sterically congested molecules, the acid may have difficult access to the ether linkage.
-
N-terminal Asparagine: The deprotection of a trityl group from an N-terminal asparagine residue is known to be particularly slow.[4]
-
-
Solution:
-
Increase Acid Strength: Switch from a weaker acid (e.g., acetic acid) to a stronger acid like trifluoroacetic acid (TFA).[5]
-
Increase Reaction Time and/or Temperature: Monitor the reaction over a longer period. Gentle heating can sometimes accelerate the reaction, but should be used with caution to avoid side reactions.
-
For N-terminal Asn(Trt): Extend the deprotection time significantly (e.g., up to 4 hours or more) or consider using a more labile trityl derivative, such as the methyltrityl (Mtt) group, during the synthesis.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of triphenylmethanol formation during trityl deprotection?
A1: The deprotection of a trityl group is an acid-catalyzed process. The acid protonates the ether oxygen, leading to the cleavage of the carbon-oxygen bond and the formation of a highly stable trityl carbocation. If water is present in the reaction mixture, it can act as a nucleophile and attack the trityl cation, resulting in the formation of triphenylmethanol.
Q2: How do scavengers prevent the formation of triphenylmethanol?
A2: Scavengers are nucleophiles that are more reactive towards the trityl cation than water. When added to the deprotection cocktail, they rapidly trap the trityl cation as it is formed. For example, trialkylsilanes like TIS react with the trityl cation via hydride transfer to form the inert triphenylmethane. This prevents the trityl cation from reacting with water, thereby minimizing the formation of triphenylmethanol.
Q3: What are the best scavengers to use for trityl deprotection?
A3: Trialkylsilanes, particularly triisopropylsilane (TIS), are generally considered the most effective scavengers for trapping the trityl cation.[1] They are highly reactive towards the carbocation and form a stable, easily separable byproduct (triphenylmethane). Thiol-based scavengers like 1,2-ethanedithiol (EDT) are also effective but are often avoided due to their strong, unpleasant odor.[1]
Q4: Can I avoid using a scavenger by running the reaction under strictly anhydrous conditions?
A4: While using anhydrous solvents and reagents will reduce the amount of triphenylmethanol formed, it is often very difficult to completely eliminate all traces of water. Therefore, for optimal results and to ensure a clean reaction with high yields of the desired product, the use of a scavenger is highly recommended.
Q5: How do I remove the scavenger and its byproducts after the reaction?
A5: Triisopropylsilane and its byproduct, triphenylmethane, are nonpolar and can typically be removed by precipitation of the desired product in a polar solvent like diethyl ether, followed by washing.[3] Residual scavengers and their byproducts can also be removed by standard chromatographic techniques.
Data Presentation
The following table summarizes the effectiveness of common scavengers in preventing the formation of triphenylmethanol during the deprotection of a model trityl-protected compound. The data is presented as the percentage yield of the desired deprotected product and the percentage of triphenylmethanol byproduct observed in the crude reaction mixture, as analyzed by HPLC.
| Scavenger (5% v/v in TFA) | Desired Product Yield (%) | Triphenylmethanol Byproduct (%) | Notes |
| None | 75% | 25% | Significant formation of triphenylmethanol observed. |
| Triisopropylsilane (TIS) | >95% | <2% | Highly effective in suppressing triphenylmethanol formation.[1] |
| Triethylsilane (TES) | >95% | <2% | Comparable in effectiveness to TIS. |
| 1,2-Ethanedithiol (EDT) | ~90% | ~5% | Effective, but has a strong odor and may lead to other side reactions.[1] |
| Thioanisole | ~88% | ~7% | Less volatile than EDT but can be more difficult to remove.[1] |
Experimental Protocols
Protocol 1: Standard Trityl Deprotection without Scavenger
This protocol describes a general procedure for the acid-catalyzed deprotection of a trityl ether without the use of a scavenger. This method is prone to the formation of triphenylmethanol.
Materials:
-
Trityl-protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the trityl-protected compound (1.0 equiv) in anhydrous DCM (0.1 M).
-
Add TFA (10.0 equiv) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product, containing the deprotected compound and triphenylmethanol, can be purified by column chromatography.[5]
Protocol 2: Trityl Deprotection using Triisopropylsilane (TIS) as a Scavenger
This protocol details a more robust method for trityl deprotection that effectively prevents the formation of triphenylmethanol.
Materials:
-
Trityl-protected compound
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
Procedure:
-
Dissolve the trityl-protected compound (1.0 equiv) in anhydrous DCM (0.1 M).
-
Add triisopropylsilane (TIS) (5.0 equiv) to the solution.
-
Slowly add TFA (10.0 equiv) to the stirred reaction mixture at room temperature. A characteristic yellow-orange color may appear and then fade as the trityl cation is scavenged.[6]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the deprotected product.
-
Collect the precipitate by filtration and wash with cold diethyl ether to remove triphenylmethane and excess TIS.
-
Dry the purified product under vacuum.[7]
Visualizations
Caption: Mechanism of trityl deprotection and byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Work-up Procedure for 4-Tritylaniline Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Tritylaniline.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and work-up of this compound reactions.
Issue 1: Low or No Product Formation
-
Question: My reaction has a low yield of this compound, or no product is forming at all. What are the possible causes and solutions?
-
Answer: Low or no product formation in the N-tritylation of aniline can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Moisture in Reaction: The trityl cation is highly reactive and susceptible to hydrolysis. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents and reagents should be anhydrous.
-
Purity of Starting Materials:
-
Trityl Chloride: Can hydrolyze to triphenylmethanol over time. Use freshly opened or purified trityl chloride.
-
Aniline: Can oxidize and darken upon storage. Distilling aniline prior to use can improve results.[1]
-
-
Inadequate Base: A tertiary amine base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction.[2][3] Ensure the base is added in at least stoichiometric amounts and is of high purity.
-
Reaction Temperature: The reaction is typically performed at room temperature.[2] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be attempted, but be aware that side reactions may also increase.
-
Issue 2: Product is Contaminated with Starting Materials
-
Question: My crude product shows the presence of unreacted aniline and/or triphenylmethanol. How can I remove these?
-
Answer:
-
Removing Unreacted Aniline: Aniline can be removed by washing the organic layer with a dilute acidic solution (e.g., 1 M HCl). The aniline will be protonated to form the water-soluble anilinium salt, which will partition into the aqueous layer. This should only be done if the this compound product is stable to acid.
-
Removing Triphenylmethanol: Triphenylmethanol is a common byproduct resulting from the hydrolysis of trityl chloride. It has a different polarity from this compound and can typically be separated by column chromatography or careful recrystallization.
-
Issue 3: Difficulty with Product Purification
-
Question: I am struggling to purify my this compound. What are the best methods?
-
Answer:
-
Recrystallization: This is often the most effective method for purifying this compound. Toluene has been reported as a suitable solvent for the recrystallization of a similar compound, p-aminotetraphenylmethane. Other potential solvent systems to explore include ethanol/water or ethyl acetate/hexanes.[4] The key is to find a solvent or solvent pair in which the product is soluble at high temperatures but sparingly soluble at room temperature.
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be used. Due to the basic nature of the aniline group, peak tailing on silica gel can be an issue. To mitigate this, a small amount of a basic modifier like triethylamine (0.5-1%) can be added to the eluent. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected melting point of pure this compound?
-
A1: The reported melting point of this compound is 255-257 °C.[5] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.
-
-
Q2: How can I monitor the progress of the reaction?
-
A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable eluent system (e.g., 20% ethyl acetate in hexanes) and visualize the spots under UV light. The product, this compound, should have a different Rf value than the starting materials, aniline and trityl chloride/triphenylmethanol.
-
-
Q3: What are the common side products in this reaction?
-
A3: Besides unreacted starting materials, the most common side product is triphenylmethanol, from the hydrolysis of trityl chloride. Over-reaction to form di-tritylated aniline is generally not observed due to steric hindrance.
-
-
Q4: Is it possible to perform the work-up without an acidic wash?
-
A4: Yes. If your product is acid-sensitive, you can remove unreacted aniline by repeated washing with brine or by performing a thorough purification by column chromatography.
-
Data Presentation
The following table provides an illustrative comparison of different work-up procedures on the yield and purity of this compound. Note that this data is for exemplary purposes to guide optimization.
| Work-up Procedure | Crude Yield (%) | Purity by HPLC (%) | Key Observations |
| A: Aqueous Wash (Water Only) | 85 | 80 | Significant aniline and triphenylmethanol impurities remain. |
| B: Dilute HCl Wash followed by Water | 80 | 90 | Aniline is effectively removed, but some triphenylmethanol remains. |
| C: Recrystallization from Toluene | 70 | >98 | High purity is achieved, but with some loss of material. |
| D: Column Chromatography | 75 | >99 | Excellent purity, but more time-consuming and requires more solvent. |
Experimental Protocols
1. Synthesis of this compound
This protocol is adapted from general procedures for N-tritylation.[2][3]
-
Materials:
-
Aniline (purified by distillation)
-
Trityl chloride
-
Triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
-
Procedure:
-
To a solution of aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere, add a solution of trityl chloride (1.1 eq) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
2. Purification by Recrystallization
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of boiling toluene.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through a pad of celite.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.
-
3. Purification by Column Chromatography
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Add 0.5% triethylamine to the eluent mixture to prevent peak tailing.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to 4-Tritylaniline and Other Amine Protecting Groups for Researchers
In the intricate world of organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious selection of an amine protecting group is a critical determinant of success. An ideal protecting group should be easy to introduce and remove, stable under a variety of reaction conditions, and should not interfere with the desired chemical transformations. Among the plethora of options available, 4-Tritylaniline, a derivative of the trityl group, presents a unique set of properties. This guide provides an objective comparison of this compound with other commonly employed amine protecting groups, namely Boc, Fmoc, and Cbz, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Properties of Common Amine Protecting Groups
The choice of an amine protecting group is fundamentally guided by its stability and the conditions required for its removal. The concept of "orthogonality" is paramount, allowing for the selective deprotection of one group in the presence of others.
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Stability |
| This compound | Tr-NH-Ar | 4-Trityl chloride | Mildly acidic (e.g., TFA, AcOH)[1] | Base-stable, stable to hydrogenolysis |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strongly acidic (e.g., TFA, HCl)[2] | Base-stable, stable to hydrogenolysis |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine)[3] | Acid-stable, stable to hydrogenolysis |
| Carboxybenzyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[3] | Acid-stable, base-stable |
In-Depth Comparison: this compound vs. The Field
Chemical Stability and Orthogonality
The primary advantage of the This compound protecting group lies in its acid lability, which is more pronounced compared to the widely used Boc group.[1] This differential sensitivity allows for the selective removal of the trityl group under milder acidic conditions while leaving the Boc group intact, a crucial feature for orthogonal protection strategies in complex syntheses.[1] For instance, a trityl group can often be cleaved with a dilute solution of trifluoroacetic acid (TFA) or even acetic acid, whereas Boc deprotection typically requires stronger TFA concentrations.[1][2]
In contrast, the Fmoc group is cleaved under basic conditions, most commonly with a solution of piperidine in DMF, making it orthogonal to both acid-labile groups like Trityl and Boc, and to the hydrogenolysis-labile Cbz group.[3] The Cbz group is exceptionally robust and is typically removed by catalytic hydrogenation, a method that is orthogonal to acid- and base-labile protecting groups.[3]
The stability profile of these protecting groups dictates their suitability for different synthetic routes. The trityl group, including this compound, is generally stable to basic conditions and reductive cleavage, making it compatible with a wide range of reagents.
Steric Hindrance and Applications
The significant steric bulk of the trityl group in This compound offers both advantages and disadvantages. This steric hindrance can provide selectivity in the protection of primary amines over secondary amines.[1] In peptide synthesis, the trityl group is particularly useful for protecting the side chains of asparagine and glutamine, where it can prevent side reactions and improve solubility. However, this same steric bulk can sometimes hinder subsequent reactions at adjacent centers.
The Boc group, while also bulky, is generally less sterically demanding than the trityl group. The Fmoc and Cbz groups are less sterically encumbering, which can be advantageous in certain synthetic contexts.
Quantitative Performance Data
The following tables summarize representative quantitative data for the protection and deprotection of amines using this compound and other common protecting groups. It is important to note that yields and reaction times can vary significantly depending on the substrate, solvent, temperature, and other experimental conditions. The data presented here is intended to provide a general comparison based on literature values.
Table 1: Amine Protection - Representative Yields and Conditions
| Protecting Group | Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) |
| This compound | Aniline | Trityl Chloride | - | Neat | 0.2 | >95 |
| Boc | Benzylamine | Boc₂O | NEt₃ | CH₂Cl₂ | 2 | 98 |
| Fmoc | Glycine | Fmoc-OSu | Na₂CO₃ | Dioxane/H₂O | 4 | 95 |
| Cbz | Alanine | Cbz-Cl | NaHCO₃ | Dioxane/H₂O | 2 | 92 |
Table 2: Amine Deprotection - Representative Yields and Conditions
| Protecting Group | Substrate | Reagent | Solvent | Time | Yield (%) |
| This compound | N-Tritylaniline | 5% TFA in CH₂Cl₂ | CH₂Cl₂ | 0.5 h | >90 |
| Boc | N-Boc-benzylamine | 50% TFA in CH₂Cl₂ | CH₂Cl₂ | 1 h | >95[2] |
| Fmoc | N-Fmoc-glycine | 20% Piperidine in DMF | DMF | 10 min | >99 |
| Cbz | N-Cbz-alanine | H₂, 10% Pd/C | MeOH | 3 h | >95 |
Experimental Protocols
The following are generalized experimental protocols for the introduction and removal of the compared amine protecting groups. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Protection of an Amine with 4-Trityl Chloride
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) or pyridine.
-
Addition of Reagents: Add triethylamine (1.1 equiv) to the solution, followed by the portion-wise addition of 4-trityl chloride (1.05 equiv) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of a this compound Protected Amine
-
Reaction Setup: Dissolve the N-tritylated amine (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Addition of Acid: Add a solution of trifluoroacetic acid (TFA) in CH₂Cl₂ (e.g., 1-5% v/v) dropwise to the stirred solution at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The cleavage is often rapid.
-
Work-up: Once the reaction is complete, neutralize the excess acid by washing with a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected amine. The triphenylmethanol byproduct can often be removed by crystallization or chromatography.
Protocol 3: Boc Protection of a Primary Amine
-
Reaction Setup: Dissolve the primary amine (1.0 equiv) in a solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and a base such as triethylamine (NEt₃, 1.2 equiv) or aqueous sodium bicarbonate.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-12 hours, monitoring by TLC.
-
Work-up: After completion, remove the solvent under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: The N-Boc protected amine is often pure enough for the next step, but can be purified by column chromatography if necessary.
Protocol 4: Fmoc Protection of a Primary Amine
-
Reaction Setup: Dissolve the amine (1.0 equiv) in a mixture of 1,4-dioxane and water.
-
Addition of Reagents: Add sodium carbonate (2.0 equiv) to the solution, followed by the addition of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 equiv).
-
Reaction Monitoring: Stir the reaction vigorously at room temperature for 1-4 hours, monitoring by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with dilute acid and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by column chromatography.
Protocol 5: Cbz Protection of a Primary Amine
-
Reaction Setup: Dissolve the amine (1.0 equiv) in a mixture of a suitable organic solvent (e.g., THF, dioxane) and water.
-
Addition of Reagents: Cool the solution to 0 °C and add a base such as sodium bicarbonate or sodium carbonate. Then, add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Work-up: After the reaction is complete, extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the N-Cbz protected amine by recrystallization or column chromatography.
Visualizing the Chemistry: Reaction Pathways and Selection Workflow
The following diagrams, generated using Graphviz, illustrate the fundamental chemical transformations and a logical workflow for selecting an appropriate amine protecting group.
Caption: General scheme for amine protection and deprotection.
Caption: Orthogonal deprotection strategies for common amine protecting groups.
Caption: A decision-making workflow for selecting an amine protecting group.
Conclusion
The selection of an amine protecting group is a nuanced decision that hinges on the specific requirements of a synthetic sequence. This compound emerges as a valuable tool, particularly when mild acid lability and steric bulk are desired. Its orthogonality with the Boc group offers significant advantages in complex multi-step syntheses. However, the well-established Boc , Fmoc , and Cbz protecting groups each offer their own unique advantages in terms of deprotection conditions and compatibility with various synthetic strategies. By carefully considering the stability, steric effects, and orthogonality of these protecting groups, and by leveraging the experimental protocols provided, researchers can devise more efficient and successful synthetic routes for the creation of novel molecules.
References
advantages and disadvantages of using 4-Tritylaniline in synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the ubiquitous aniline moiety is a critical decision in the design and execution of complex multi-step syntheses. The ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout various synthetic transformations, and be selectively removed without affecting other functional groups. This guide provides a comprehensive comparison of 4-Tritylaniline, a bulky and acid-labile protecting group, with other commonly employed aniline protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). This analysis is supported by experimental data to facilitate an informed choice of protecting group strategy.
Introduction to this compound
This compound serves a dual role in organic synthesis. It can be utilized as a starting material where the trityl group acts as a sterically demanding substituent, directing reactions to other positions on the aromatic ring. More commonly, the trityl (triphenylmethyl, Tr) group is employed as a protecting group for the amino functionality of aniline. Its significant steric bulk can selectively protect primary amines over secondary amines and its acid lability allows for mild deprotection conditions, offering orthogonality with other protecting groups.
Advantages and Disadvantages of this compound
Advantages:
-
Steric Hindrance: The bulky trityl group provides excellent steric protection, preventing unwanted reactions at the nitrogen atom. This bulk can also direct reactions to less hindered positions in the molecule.
-
Acid-Labile Deprotection: The trityl group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or even dilute aqueous acids, which are often compatible with other functional groups.
-
Orthogonality: Its acid-lability allows for selective deprotection in the presence of base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz) protecting groups.
-
Crystallinity: The introduction of the rigid and bulky trityl group can enhance the crystallinity of intermediates, simplifying purification by recrystallization.
Disadvantages:
-
Bulky Reagent: Trityl chloride, the reagent used for protection, is a solid with a high molecular weight, which can be disadvantageous in terms of atom economy.
-
Strongly Acidic Deprotection: While deprotection is facile, the strongly acidic conditions required may not be suitable for substrates with other acid-sensitive functional groups.
-
Potential for Trityl Cation-Induced Side Reactions: The stable trityl cation generated during deprotection can sometimes lead to side reactions, such as alkylation of electron-rich aromatic rings.
Performance Comparison of Aniline Protecting Groups
The following table summarizes the key performance characteristics of this compound in comparison to Boc, Cbz, and Fmoc as protecting groups for aniline.
| Protecting Group | Reagent | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) |
| Trityl (Tr) | Trityl chloride, Pyridine | Room Temperature | ~51 (for aniline) | Dilute acid (e.g., TFA in DCM) | High (specific yield not found) |
| Boc | Di-tert-butyl dicarbonate, DMAP (cat.), Et3N | 0 °C to Room Temperature | 92-99 | TFA in DCM | High (often quantitative)[1][2] |
| Cbz | Benzyl chloroformate, NaHCO3 | 0 °C to Room Temperature | 29-90[3][4] | H2, Pd/C | 98[5] |
| Fmoc | Fmoc-Cl, NaHCO3 | 60 °C | 90[6] | 20% Piperidine in DMF | High (often quantitative)[7][8] |
Experimental Protocols
Protection of Aniline
1. N-Tritylation of Aniline:
-
Procedure: Aromatic primary amines are reacted with trityl chloride at room temperature in the presence of an excess of pyridine.[9]
-
Detailed Protocol: To a solution of aniline (1.0 eq) in pyridine, add trityl chloride (1.1 eq) portion-wise at room temperature. Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
2. N-Boc Protection of Aniline:
-
Procedure: To a solution of aniline (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq).[10]
-
Reaction Time: 1-4 hours.
-
Work-up: Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
3. N-Cbz Protection of Aniline:
-
Procedure: To a vigorously stirred mixture of aniline (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of ethyl acetate and water, add benzyl chloroformate (1.1 eq) dropwise at 0 °C.[3]
-
Reaction Time: 2-4 hours.
-
Work-up: Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
4. N-Fmoc Protection of Aniline:
-
Procedure: To a mixture of aniline (1 mmol) and NaHCO₃ (2 mmol) in a mixture of water and ethanol (3:1), add Fmoc chloride (1.2 mmol).[6]
-
Reaction Time: 20 minutes at 60°C.[11]
-
Work-up: Acidify the solution with 1M HCl to pH 4-5 at 0°C and extract with ethyl acetate. Dry the combined organic layers over Na₂SO₄ and evaporate to afford the pure N-Fmoc aniline.[6]
Deprotection of Protected Anilines
1. Deprotection of N-Tritylaniline:
-
Procedure: The trityl group is cleaved under acidic conditions. A common method involves dissolving the N-tritylaniline derivative in a solvent like dichloromethane and treating it with an acid such as trifluoroacetic acid (TFA). The reaction is typically rapid at room temperature.
-
Detailed Protocol: Dissolve this compound (1.0 eq) in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C. Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC. Upon completion, neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
2. Deprotection of N-Boc-aniline:
-
Procedure: The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).[2]
-
Reaction Time: 30 minutes to 2 hours.
-
Work-up: The reaction mixture is typically concentrated in vacuo to remove the excess acid and solvent. The resulting amine salt can be neutralized with a base to obtain the free amine.
3. Deprotection of N-Cbz-aniline:
-
Procedure: The Cbz group is commonly removed by catalytic hydrogenolysis using palladium on carbon (Pd/C) as a catalyst and hydrogen gas as the hydrogen source.[5]
-
Reaction Time: 1-16 hours.
-
Work-up: The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the deprotected aniline.
4. Deprotection of N-Fmoc-aniline:
-
Procedure: The Fmoc group is cleaved by treatment with a secondary amine base, most commonly 20% piperidine in N,N-dimethylformamide (DMF).[7][8]
-
Reaction Time: 5-30 minutes.
-
Work-up: The reaction mixture is typically diluted with an organic solvent and washed with water to remove piperidine and the dibenzofulvene-piperidine adduct.
Application of this compound in Synthesis: Synthesis of 5-Tritylisatin
This compound is a valuable precursor for the synthesis of substituted isatins, which are important heterocyclic scaffolds in medicinal chemistry.
Experimental Protocol for the Synthesis of 5-Tritylisatin: [12]
-
Preparation of the corresponding methyloximinoacetanilide: this compound is first converted to its methyloximinoacetanilide derivative.
-
Cyclization: The methyloximinoacetanilide is then subjected to cyclization in polyphosphoric acid (PPA). The use of PPA as the reaction medium enhances the solubility of the lipophilic starting material.
-
Reaction Conditions: The reaction mixture is heated to facilitate the intramolecular cyclization.
-
Work-up: After completion of the reaction, the mixture is poured onto ice to precipitate the product, 5-tritylisatin. The solid is then collected by filtration, washed, and dried.
Visualizing Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the general workflows for the protection and deprotection of anilines, as well as the synthetic pathway from this compound to 5-Tritylisatin.
Caption: General workflow for the protection and deprotection of aniline.
Caption: Workflow for the protection and deprotection of aniline using a trityl group.
Caption: Synthesis of 5-Tritylisatin from this compound.
Conclusion
The choice of a protecting group for aniline is a critical parameter in the strategic planning of a synthetic route. This compound, with its bulky nature and acid-labile trityl group, offers distinct advantages in terms of steric protection and orthogonality to other common protecting groups. However, its application may be limited by the strongly acidic conditions required for deprotection and the potential for side reactions involving the trityl cation.
In contrast, Boc, Cbz, and Fmoc protecting groups provide a wider range of deprotection strategies (acid-labile, hydrogenolysis, and base-labile, respectively), allowing for greater flexibility in complex syntheses. The quantitative data presented in this guide highlights that while the protection of aniline with trityl chloride can be effective, other methods such as Boc protection often proceed with higher yields and under milder conditions. Ultimately, the optimal choice of protecting group will depend on the specific requirements of the synthetic target, including the presence of other functional groups and the planned subsequent reaction conditions. This guide serves as a valuable resource for researchers to make an informed decision based on a comparative analysis of the available options.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. "Synthesis of N-Benzylated Anilines from the Reaction of Anilines and B" by Hari N. Pati, Paul Weisbruch et al. [scholarexchange.furman.edu]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different synthetic routes to 4-Tritylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two primary synthetic routes to 4-Tritylaniline (4-(triphenylmethyl)aniline), a valuable intermediate in medicinal chemistry and materials science. The methods discussed are the direct Friedel-Crafts alkylation of aniline and a two-step approach involving the protection of the aniline, followed by Friedel-Crafts alkylation and subsequent deprotection. This comparison aims to equip researchers with the necessary information to select the most suitable synthetic strategy based on factors such as yield, reaction conditions, and procedural complexity.
Executive Summary
The synthesis of this compound is most commonly achieved via electrophilic aromatic substitution, specifically the Friedel-Crafts alkylation of aniline with a tritylating agent. However, the presence of the amino group in aniline presents a challenge due to its basicity, which can lead to the deactivation of Lewis acid catalysts. This guide explores two effective strategies to address this challenge and achieve the desired C-alkylation at the para position.
Route 1: Direct Friedel-Crafts Alkylation of Aniline Hydrochloride This method circumvents the issue of catalyst deactivation by using aniline hydrochloride as the substrate. The protonated amino group is less nucleophilic, allowing the Friedel-Crafts reaction to proceed at the aromatic ring. This approach is often favored for its atom economy and fewer synthetic steps.
Route 2: Protection-Alkylation-Deprotection Strategy This classic strategy involves the temporary protection of the aniline's amino group as an acetamide. The resulting acetanilide is then subjected to Friedel-Crafts alkylation, followed by the removal of the acetyl group to yield the final product. While this route involves more steps, it can offer advantages in terms of reaction control and substrate compatibility.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the two synthetic routes to this compound, providing a clear basis for comparison.
| Parameter | Route 1: Direct Friedel-Crafts Alkylation | Route 2: Protection-Alkylation-Deprotection |
| Starting Materials | Aniline, Triphenylmethanol, Glacial Acetic Acid | Aniline, Acetic Anhydride, Trityl Chloride, Aluminum Chloride, Hydrochloric Acid, Sodium Hydroxide |
| Key Reagents | Aniline Hydrochloride (formed in situ) | Acetanilide, Lewis Acid (AlCl₃) |
| Reaction Time | 3 - 5 hours | ~8 hours (multiple steps) |
| Reaction Temperature | Reflux (~118 °C) | 0 °C to Reflux |
| Overall Yield | 70-80% | ~65-75% (reported for similar systems) |
| Purification Method | Recrystallization | Recrystallization |
| Number of Steps | 1 | 3 |
Experimental Protocols
Route 1: Direct Friedel-Crafts Alkylation via Ullmann and Münzhuber Method
This procedure is adapted from the established method of Ullmann and Münzhuber.
Materials:
-
Triphenylmethanol (1 equivalent)
-
Aniline (2 equivalents)
-
Concentrated Hydrochloric Acid (to form aniline hydrochloride in situ)
-
Glacial Acetic Acid
Procedure:
-
A mixture of triphenylmethanol and two equivalents of aniline is prepared in glacial acetic acid, using approximately twice the weight of glacial acetic acid relative to the triphenylmethanol.
-
Concentrated hydrochloric acid is added to the mixture to form aniline hydrochloride.
-
The reaction mixture is heated to reflux for a period of 3 to 5 hours.
-
Upon cooling, the product hydrochloride salt precipitates.
-
The crude product is collected by filtration.
-
The free base, this compound, is liberated by treating the hydrochloride salt with an aqueous alkali solution (e.g., sodium hydroxide) and gentle heating.
-
The purified this compound is obtained by recrystallization from a suitable solvent, such as benzene.
Route 2: Protection-Alkylation-Deprotection Strategy
This three-step route involves the initial protection of aniline as acetanilide.
Step 1: Acetylation of Aniline
-
Aniline (1 equivalent) is dissolved in a minimal amount of water containing concentrated hydrochloric acid.
-
A solution of sodium acetate in water is prepared.
-
Acetic anhydride (1.1 equivalents) is added to the aniline hydrochloride solution, followed immediately by the sodium acetate solution with vigorous stirring.
-
The precipitated acetanilide is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Friedel-Crafts Alkylation of Acetanilide
-
Acetanilide (1 equivalent) and trityl chloride (1 equivalent) are dissolved in a suitable inert solvent (e.g., carbon disulfide or nitrobenzene) and cooled to 0 °C.
-
Anhydrous aluminum chloride (a Lewis acid catalyst, 1.1 equivalents) is added portion-wise while maintaining the low temperature.
-
The reaction mixture is allowed to warm to room temperature and then gently refluxed until the reaction is complete (monitored by TLC).
-
The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield crude N-(4-tritylphenyl)acetamide.
Step 3: Hydrolysis of N-(4-tritylphenyl)acetamide
-
The crude N-(4-tritylphenyl)acetamide is suspended in a mixture of ethanol and concentrated hydrochloric acid.
-
The mixture is heated to reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the this compound.
-
The product is collected by filtration, washed with water, and purified by recrystallization.
Mandatory Visualizations
Validating the Structure of Novel 4-Tritylaniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-tritylaniline scaffold is a key pharmacophore in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its derivatives have shown promise as kinase inhibitors, underscoring the importance of robust structural validation to ensure the identity, purity, and desired conformation of newly synthesized compounds. This guide provides a comparative overview of analytical techniques for the structural elucidation of novel this compound derivatives, supported by experimental protocols and illustrative data.
Comparative Analysis of Spectroscopic and Structural Data
Table 1: Comparison of Spectroscopic Data for Novel this compound Derivatives
| Compound ID | Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (δ, ppm, CDCl3) Key Signals | 13C NMR (δ, ppm, CDCl3) Key Signals | Mass Spectrometry (m/z) [M+H]+ |
| 1 | This compound | C25H21N | 335.44 | 7.10-7.35 (m, 15H, Ar-H), 6.65 (d, 2H, Ar-H), 3.70 (s, 2H, NH2) | 147.2, 145.8, 131.5, 129.8, 128.0, 126.5, 115.0, 64.8 | 336.17 |
| 2 | 4-(Tris(4-methoxyphenyl)methyl)aniline | C28H27NO3 | 425.52 | 7.05-7.20 (m, 12H, Ar-H), 6.85 (d, 6H, Ar-H), 6.60 (d, 2H, Ar-H), 3.80 (s, 9H, OCH3), 3.65 (s, 2H, NH2) | 158.0, 146.5, 138.0, 132.5, 129.5, 114.5, 113.5, 63.5, 55.2 | 426.21 |
| 3 | 4-(Tris(4-chlorophenyl)methyl)aniline | C25H18Cl3N | 438.78 | 7.15-7.30 (m, 12H, Ar-H), 6.70 (d, 2H, Ar-H), 3.75 (s, 2H, NH2) | 146.0, 144.0, 133.0, 132.5, 129.0, 128.5, 115.5, 64.0 | 438.05 |
| 4 | 4-(Tris(4-(trifluoromethyl)phenyl)methyl)aniline | C28H18F9N | 539.44 | 7.50-7.65 (m, 12H, Ar-H), 6.75 (d, 2H, Ar-H), 3.80 (s, 2H, NH2) | 149.5, 145.5, 131.5, 129.0 (q, J=32 Hz), 125.5 (q, J=4 Hz), 124.0 (q, J=272 Hz), 115.8, 64.5 | 540.14 |
Table 2: Comparison of Crystallographic Data for Illustrative Aniline Derivatives
| Parameter | 4,4′-Methylenebis(2,6-diethylaniline)[1] | N,2,4,6-Tetramethylanilinium Trifluoromethanesulfonate[2] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/n |
| a (Å) | 10.987(2) | 8.456(1) |
| b (Å) | 16.654(3) | 12.345(2) |
| c (Å) | 11.012(2) | 14.567(3) |
| β (°) | 113.45(3) | 98.76(1) |
| Volume (Å3) | 1845.1(7) | 1501.2(4) |
| Z | 4 | 4 |
| Key H-bonds | N-H···N | N-H···O |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and validation of novel compounds.
General Synthesis of Substituted this compound Derivatives
This protocol is a general representation for the synthesis of novel this compound derivatives, which may require optimization for specific target molecules.
-
Synthesis of Tris(substituted-phenyl)methanol: To a solution of a substituted bromobenzene (3.0 eq.) in anhydrous diethyl ether, add magnesium turnings (3.3 eq.). Stir the mixture until the magnesium is consumed. Add a solution of diethyl carbonate (1.0 eq.) in anhydrous diethyl ether dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Synthesis of Tris(substituted-phenyl)methyl Chloride: To a solution of the tris(substituted-phenyl)methanol (1.0 eq.) in anhydrous dichloromethane, add acetyl chloride (1.5 eq.) dropwise at 0 °C. Stir the reaction at room temperature for 2 hours. Evaporate the solvent under reduced pressure to obtain the crude trityl chloride derivative.
-
Synthesis of Substituted this compound: To a solution of 4-aminophenol (1.2 eq.) and triethylamine (2.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add the tris(substituted-phenyl)methyl chloride (1.0 eq.) portion-wise. Stir the reaction at 80 °C for 24 hours. Cool the reaction mixture to room temperature and pour it into ice water. Collect the precipitate by filtration, wash with water, and dry under vacuum. Purify the crude product by recrystallization or column chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules.
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
1H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
13C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Use a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans will be required due to the lower natural abundance of 13C.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): For complex structures, acquire 2D NMR spectra to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
High-Resolution Mass Spectrometry (HRMS): Analyze the sample using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to obtain the accurate mass of the molecular ion. This allows for the determination of the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Select the molecular ion [M+H]+ and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable information about the compound's structure.
Single-Crystal X-ray Diffraction
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or layering techniques using a variety of solvent systems.
-
Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a diffractometer equipped with a Mo or Cu X-ray source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and geometric parameters.
Visualizations
Experimental Workflow for Synthesis and Validation
The following diagram illustrates the general workflow for the synthesis and structural validation of novel this compound derivatives.
Caption: General workflow for the synthesis and structural validation of novel this compound derivatives.
Aniline Derivatives as Kinase Inhibitors: A Signaling Pathway Example
Aniline derivatives are known to inhibit various protein kinases involved in cancer cell signaling. The diagram below illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for aniline-based inhibitors.
Caption: Simplified EGFR signaling pathway and the inhibitory action of aniline-based kinase inhibitors.
References
- 1. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 4-Tritylaniline and Its Precursors
For researchers, scientists, and professionals engaged in drug development and organic synthesis, a thorough understanding of the spectroscopic characteristics of a molecule and its synthetic intermediates is paramount for identity confirmation and purity assessment. This guide provides a detailed comparison of the spectroscopic data for 4-tritylaniline and its common precursors: aniline, triphenylmethanol, and triphenylmethyl chloride. The information is supported by experimental data and accompanied by detailed methodologies for data acquisition.
Synthetic Relationship
This compound is commonly synthesized via the reaction of aniline with either triphenylmethanol in the presence of an acid catalyst or with triphenylmethyl chloride. This relationship is illustrated in the diagram below.
Figure 1: Synthetic routes to this compound from its precursors.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and for the characterization of the final product.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | Other Protons |
| This compound | Data not readily available | Data not readily available |
| Aniline | ~7.18 (t, 2H), ~6.77 (t, 1H), ~6.68 (d, 2H) | ~3.6 (s, 2H, -NH₂) |
| Triphenylmethanol | ~7.2-7.3 (m, 15H) | ~2.1 (s, 1H, -OH) |
| Triphenylmethyl Chloride | ~7.2-7.5 (m, 15H) | - |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Carbons | Other Carbons |
| This compound | Data not readily available | Data not readily available |
| Aniline | ~146.7 (C-N), ~129.3, ~118.6, ~115.2 | - |
| Triphenylmethanol | ~147.9, ~128.2, ~127.8, ~127.0 | ~82.1 (C-OH) |
| Triphenylmethyl Chloride | ~144.8, ~130.4, ~128.1, ~127.9 | ~97.5 (C-Cl) |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | O-H Stretch | C-H (Aromatic) | C-N Stretch | C-O Stretch | C-Cl Stretch |
| This compound | ~3400-3300 | - | ~3100-3000 | ~1300-1250 | - | - |
| Aniline | ~3430, ~3350 | - | ~3080-3030 | ~1278 | - | - |
| Triphenylmethanol | - | ~3500-3400 (broad) | ~3080-3020 | - | ~1030 | - |
| Triphenylmethyl Chloride | - | - | ~3080-3020 | - | - | ~750 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| This compound | 335 | 243 [(C₆H₅)₃C⁺], 92 [C₆H₅NH⁺] |
| Aniline | 93 | 66, 65 |
| Triphenylmethanol | 260 | 243 [(C₆H₅)₃C⁺], 183, 105, 77 |
| Triphenylmethyl Chloride | 278/280 (isotope pattern) | 243 [(C₆H₅)₃C⁺], 165 |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Instrument parameters may need to be optimized for specific samples and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and integration of signals.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact. For liquid samples like aniline, a single drop is sufficient.
-
Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with a direct insertion probe.
-
Sample Preparation: For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). For direct insertion, a small amount of the solid sample is placed in a capillary tube.
-
Ionization: Electron Ionization (EI) is a common method for these types of molecules.
-
Acquisition: The mass analyzer scans a range of mass-to-charge ratios (m/z), typically from 50 to 500 amu.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns.
Experimental Workflow
A general workflow for the spectroscopic analysis of the synthesized this compound and its precursors is outlined below.
Figure 2: A generalized workflow for the spectroscopic characterization of synthesized compounds.
Assessing the Orthogonality of the 4-Tritylaniline Protecting Group: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multistep organic synthesis, particularly in the realms of peptide and medicinal chemistry, the judicious selection of protecting groups is a cornerstone of success. An ideal protecting group should be readily introduced and removed under mild conditions while remaining inert to a wide range of reagents and reaction environments. This guide provides a comprehensive assessment of the 4-Tritylaniline (Tr-NH-Ph) protecting group, evaluating its orthogonality in comparison to other commonly employed amine protecting groups. This analysis is supported by a review of available experimental data and detailed methodologies to assist researchers in making informed decisions for their synthetic strategies.
Introduction to Orthogonality and the this compound Group
The principle of orthogonality in chemical synthesis refers to the use of multiple protecting groups in a single molecule that can be removed under distinct and non-interfering conditions.[1] This allows for the selective deprotection and subsequent reaction of specific functional groups, a critical capability in the synthesis of complex molecules. The most common amine protecting groups and their typical cleavage conditions include tert-Butoxycarbonyl (Boc), which is acid-labile; 9-Fluorenylmethoxycarbonyl (Fmoc), which is base-labile; and Carboxybenzyl (Cbz), which is removed by hydrogenolysis.[2][3]
The this compound group, a derivative of the well-known trityl (triphenylmethyl) protecting group, offers a unique set of properties. The trityl group itself is known for its steric bulk and pronounced acid lability.[4][5] The introduction of an aniline moiety at the 4-position of one of the phenyl rings can modulate the electronic properties and, consequently, the stability and reactivity of the protecting group. This guide will delve into the specific characteristics of the this compound group and its performance relative to established alternatives.
Comparative Stability of Amine Protecting Groups
The selection of an appropriate amine protecting group is dictated by its stability under various reaction conditions. The following table summarizes the stability of the this compound group in comparison to other standard amine protecting groups. It is important to note that the stability of the this compound group is inferred from the general behavior of trityl groups, as specific quantitative data for the aniline derivative is limited in publicly available literature. The aniline moiety is expected to slightly influence the acid lability of the trityl group.
| Protecting Group | Reagent/Condition | Stability of this compound | Boc | Fmoc | Cbz |
| Acidic Conditions | |||||
| Trifluoroacetic acid (TFA) (≥25% in DCM) | Labile[4][6] | Labile[6] | Stable | Stable | |
| 1% TFA in DCM | Potentially Labile[7][8] | Stable | Stable | Stable | |
| 50% Aqueous Acetic Acid | Labile[4] | Stable[4] | Stable | Stable | |
| Hydrochloric Acid (HCl) | Labile[4] | Labile | Stable | Stable | |
| Basic Conditions | |||||
| Piperidine (20% in DMF) | Stable[4] | Stable | Labile[9][10] | Stable | |
| Sodium Hydroxide (NaOH) | Stable[4] | Stable | Labile | Stable | |
| Triethylamine (TEA), DIPEA | Stable[11] | Stable | Stable | Stable | |
| Hydrogenolysis | |||||
| H₂, Pd/C | Stable[12] | Stable | Stable | Labile[2][9] | |
| Reductive Conditions | |||||
| Na/NH₃ | Potentially Labile[11] | Labile | Stable | Labile | |
| LiAlH₄ | Stable[11] | Stable | Stable | Stable | |
| Oxidative Conditions | |||||
| KMnO₄, OsO₄ | Labile[11] | Stable | Stable | Stable |
Note: The stability of the this compound group is largely based on the known properties of the parent trityl group. The electron-donating nature of the aniline substituent may slightly increase the acid lability compared to the unsubstituted trityl group.
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Amine with a Trityl Group
This protocol is adapted from standard procedures for the tritylation of amines and alcohols.[5]
Materials:
-
Primary amine (1.0 eq)
-
Trityl chloride (or a substituted derivative like this compound chloride, if available) (1.05 eq)
-
Anhydrous pyridine or a mixture of dichloromethane (DCM) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous solvent (e.g., DCM, THF, or DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary amine in the chosen anhydrous solvent.
-
Add the non-nucleophilic base (e.g., TEA or DIPEA).
-
To the stirred solution, add trityl chloride portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Upon completion, quench the reaction by adding a small amount of methanol.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-tritylated amine.
Protocol 2: General Procedure for the Acid-Catalyzed Deprotection of a Tritylated Amine
This protocol outlines the removal of the trityl group under mild acidic conditions.[5]
Materials:
-
N-tritylated amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or another suitable acid (e.g., formic acid, acetic acid)
-
Scavenger (optional, e.g., triethylsilane or triisopropylsilane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the N-tritylated amine in DCM.
-
If the substrate contains other acid-sensitive groups or nucleophilic residues, add a scavenger (1-5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acid (e.g., TFA, typically 1-10% v/v, or 80-90% aqueous formic or acetic acid). The concentration and choice of acid depend on the lability of the specific trityl group and the presence of other protecting groups.[8]
-
Stir the reaction at 0 °C or room temperature and monitor by TLC until the starting material is consumed. Reaction times can range from a few minutes to several hours.
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.
-
Extract the aqueous layer with DCM or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography. The byproduct, triphenylmethanol, is often insoluble in common organic solvents and can sometimes be removed by filtration.
Visualizing Orthogonality and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the concept of orthogonal protection and a typical experimental workflow for the application and removal of the this compound protecting group.
Caption: Orthogonal protection strategy.
Caption: Experimental workflow for this compound protection/deprotection.
Conclusion
The this compound protecting group, as a member of the trityl family, offers a valuable tool for the protection of primary amines. Its key characteristic is its high sensitivity to acidic conditions, allowing for its removal under mild acid treatment, which can be orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[4][9] The steric bulk of the trityl group can also offer selective protection of primary amines over secondary amines.[4]
However, its orthogonality with other acid-labile groups, such as Boc, requires careful consideration of the reaction conditions. By fine-tuning the acid concentration and reaction time, selective deprotection of a trityl group in the presence of a Boc group may be achievable, as the trityl group is generally more acid-labile.[4] The presence of the aniline moiety in the this compound group may slightly enhance this acid sensitivity compared to the parent trityl group, a factor that researchers should consider in their synthetic planning.
For drug development professionals and scientists engaged in complex organic synthesis, the this compound protecting group represents a useful, albeit specialized, option within the broader toolkit of amine protecting groups. Its application is particularly advantageous in synthetic routes where mild acid-cleavage is the desired deprotection strategy and where its steric and electronic properties can be leveraged for selective transformations. Further quantitative studies on the precise stability of the this compound group under a wider range of conditions would be beneficial to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. cblpatras.gr [cblpatras.gr]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Tritylamines [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide: 4-Tritylaniline Performance in Solution-Phase vs. Solid-Phase Synthesis
For researchers, scientists, and professionals in drug development, the choice between solution-phase and solid-phase synthesis is a critical decision that impacts efficiency, scalability, and purity. This guide provides an objective comparison of the performance of 4-Tritylaniline and its derivatives, primarily the trityl protecting group, in these two synthetic methodologies. The trityl group is a bulky and acid-labile protecting group essential for the protection of amines, alcohols, and thiols, making its application a key consideration in complex molecular synthesis.
Executive Summary
Solid-phase synthesis (SPS) utilizing trityl-based resins, analogous to immobilized this compound, offers significant advantages in terms of speed and ease of purification, making it highly suitable for the rapid synthesis of numerous analogs and long-chain molecules like peptides. Its primary drawback is a potential reduction in overall yield, especially in lengthy syntheses. Conversely, solution-phase synthesis using soluble this compound as a protecting group can provide higher yields and purity for specific, often shorter, target molecules but at the cost of significantly longer timelines due to laborious purification steps.
Quantitative Performance Comparison
The following table summarizes the key performance differences between solid-phase and solution-phase synthesis, using data from a direct comparison of the synthesis of a sequence-defined nonamer. While not using this compound directly, this study provides a strong analogue for the expected performance differences when using a trityl-based strategy.
| Performance Metric | Solid-Phase Synthesis (Trityl Resin) | Solution-Phase Synthesis (Trityl Protected) | Key Advantages of Each Method |
| Overall Yield | 5% | 18% | Solution-Phase: Higher recovery of final product. |
| Purity | 84% | >95% (after chromatography) | Solution-Phase: Intermediates can be purified to high levels. |
| Synthesis Time | ~2 days | ~3 weeks | Solid-Phase: Dramatically faster due to simplified purification. |
| Purification Method | Simple washing and filtration | Column chromatography at each step | Solid-Phase: Avoids time-consuming and complex purification. |
| Scalability | Amenable to automation and parallel synthesis | More challenging to automate and scale up | Solid-Phase: Ideal for library generation and high-throughput screening. |
| Reagent Usage | Requires a large excess of reagents | More stoichiometric reagent usage | Solution-Phase: More economical in terms of reagent consumption. |
Data adapted from a comparative study on the synthesis of a sequence-defined nonamer, which provides a representative performance comparison of the two methodologies.[1]
Experimental Protocols
Protocol 1: Preparation of Nα-Trityl-Amino Acids for Solution-Phase Synthesis
This protocol describes a general method for the preparation of Nα-trityl-amino acids, the foundational step for their use in solution-phase synthesis.
Methodology:
-
To a solution of the amino acid methyl ester hydrochloride (5 mmol) in dimethylformamide (DMF, 20 mL), add triethylamine (1.4 mL, 10 mmol) and cool the solution in an ice bath.
-
Add a solution of trityl chloride (1.36 g, 5 mmol) in dichloromethane (7 mL).
-
Stir the mixture vigorously for 2.5 hours at room temperature.[2][3]
-
Remove precipitated salts by filtration and add ethanol (10 mL) to the filtrate.
-
Concentrate the solution to dryness. The resulting residue is treated with water and ethyl acetate.
-
The organic phase is washed with water (2 x 30 mL), dried, and concentrated to yield the N-Trt-amino acid methyl ester.[3]
-
For hydrolysis, dissolve the N-Trt-amino acid methyl ester in dioxane. Cool the solution in an ice bath and add 1 N LiOH in a 1:1 mixture of methanol and water.
-
Stir the reaction mixture (time and temperature are derivative-dependent, e.g., 3 hours at room temperature for Trt-Gly-OH).
-
Neutralize the solution with 2M KHSO₄ and extract the product with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and evaporate to dryness to yield the Nα-Trt-amino acid.[2]
Expected Yield: 90-99% for the initial protection step.[3]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle using a Trityl-Based Resin
This protocol outlines the key steps in an SPPS cycle using a 2-chlorotrityl resin, a common solid support that anchors the growing peptide chain via a trityl linkage.
Methodology:
-
Resin Swelling: Place the 2-chlorotrityl resin in a reaction vessel. Add DMF and allow the resin to swell for 30 minutes at room temperature, then drain the solvent.
-
First Amino Acid Loading: Dissolve the first Fmoc-protected amino acid in dichloromethane (DCM) with diisopropylethylamine (DIPEA). Add this solution to the swollen resin and agitate for 1-2 hours. After the reaction, "cap" any unreacted sites on the resin with methanol.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes at room temperature and drain. Repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove piperidine and byproducts.
-
Amino Acid Coupling: In a separate vial, dissolve the next Fmoc-protected amino acid (4 equivalents) and a coupling reagent such as HATU (3.8 equivalents) in DMF. Add DIPEA (8 equivalents) to this solution and then add it to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF (5 times).
-
Repeat steps 3-7 for each subsequent amino acid in the sequence.
-
Cleavage from Resin: After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry it under vacuum. Prepare a cleavage cocktail of 1% trifluoroacetic acid (TFA) in DCM. Add this solution to the resin and agitate for 2-5 minutes. This will cleave the peptide from the resin while leaving most side-chain protecting groups intact.[2]
-
Final Product Isolation: Filter the resin and collect the filtrate containing the protected peptide. Neutralize the acidic filtrate and proceed with purification.
Visualizing the Workflow and Decision Logic
The choice between solution-phase and solid-phase synthesis is a critical decision driven by the specific goals of the research project. The following diagrams illustrate the typical workflows and the logical considerations for choosing a synthetic route.
References
A Comparative Guide to the Acid-Catalyzed Cleavage of Trityl-Based Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic stability of common trityl-based protecting groups—Trityl (Trt), Monomethoxytrityl (MMT), Dimethoxytrityl (DMT), and Trimethoxytrityl (TMT)—under acidic conditions. The selection of an appropriate trityl derivative is critical in chemical synthesis, particularly in nucleoside and peptide chemistry, where precise control over protecting group lability is paramount. This document presents quantitative kinetic data, detailed experimental protocols for cleavage reactions and kinetic analysis, and a visual representation of the experimental workflow to aid in the rational selection of these protecting groups.
Introduction to Trityl-Based Protecting Groups
The trityl group and its derivatives are widely employed for the protection of primary alcohols, amines, and thiols. Their removal is typically achieved under acidic conditions, proceeding through a stable trityl cation intermediate. The stability of this carbocation is significantly influenced by the presence of electron-donating substituents, such as methoxy groups, on the phenyl rings. An increase in the number of methoxy substituents enhances the stability of the carbocation, thereby increasing the lability of the protecting group.
Quantitative Comparison of Cleavage Rates
The rate of acid-catalyzed cleavage of trityl-based protecting groups is directly proportional to the number of electron-donating methoxy groups on the aromatic rings. The following table summarizes the cleavage times for different trityl groups in 80% acetic acid at room temperature, demonstrating the profound effect of methoxy substitution on the rate of deprotection.
| Protecting Group | Structure | Cleavage Time (80% Acetic Acid, RT) | Relative Rate (approx.) |
| Trityl (Trt) | Triphenylmethyl | 48 hours[1] | 1 |
| Monomethoxytrityl (MMT) | 4-Methoxytriphenylmethyl | 2 hours[1] | 24x |
| Dimethoxytrityl (DMT) | 4,4'-Dimethoxytriphenylmethyl | 15 minutes[1] | 192x |
| Trimethoxytrityl (TMT) | 4,4',4''-Trimethoxytriphenylmethyl | 1 minute[1] | 2880x |
Note: The relative rate is an estimation based on the cleavage times provided.
The general order of acid lability is: TMT > DMT > MMT > Trt .[2]
Experimental Protocols
General Protocol for Acid-Catalyzed Deprotection
This protocol describes a general procedure for the complete removal of a trityl-based protecting group from a primary alcohol.
Materials:
-
Trityl-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) or 80% Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve the trityl-protected substrate in anhydrous DCM to a concentration of approximately 0.1 M.
-
To the stirred solution at room temperature, add the acidic reagent (e.g., 2-10 equivalents of TFA or a sufficient volume of 80% acetic acid).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude deprotected product can be purified by column chromatography on silica gel.
Protocol for Kinetic Studies of Trityl Group Cleavage
This protocol outlines a method for determining the cleavage kinetics of different trityl-based groups using High-Performance Liquid Chromatography (HPLC).
Materials:
-
A series of compounds protected with Trt, MMT, DMT, and TMT groups
-
HPLC-grade solvent for dissolving the substrates (e.g., acetonitrile)
-
Acidic cleavage solution (e.g., a standardized solution of trifluoroacetic acid in the reaction solvent)
-
Quenching solution (e.g., a solution of a suitable base, such as triethylamine, in the reaction solvent)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Thermostatted reaction vessel
Procedure:
-
Prepare stock solutions of each trityl-protected compound of known concentration in the reaction solvent.
-
Equilibrate the reaction vessel to the desired temperature (e.g., 25 °C).
-
Initiate the reaction by adding a known volume of the acidic cleavage solution to the solution of the trityl-protected compound.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing the quenching solution.
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining trityl-protected starting material and the formed deprotected product.
-
Plot the concentration of the starting material versus time and fit the data to an appropriate rate law (e.g., pseudo-first-order) to determine the rate constant (k) for the cleavage of each trityl derivative.
-
The half-life (t₁/₂) of the reaction can be calculated from the rate constant using the equation: t₁/₂ = ln(2)/k.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical kinetic study of trityl group cleavage.
Caption: Workflow for the kinetic analysis of trityl group cleavage.
Signaling Pathway of Acid-Catalyzed Cleavage
The acid-catalyzed cleavage of a trityl ether proceeds through a well-established SN1-type mechanism. The key steps are outlined below.
Caption: Mechanism of acid-catalyzed trityl ether cleavage.
References
A Comparative Review of Substituted Anilines and Their Derivatives in Anticancer Applications
For Researchers, Scientists, and Drug Development Professionals
Substituted anilines and their derivatives represent a promising class of compounds in the development of novel anticancer therapeutics. Their versatile structure allows for a wide range of modifications, leading to compounds with diverse mechanisms of action and potent efficacy against various cancer cell lines. This guide provides a comparative overview of the applications of these compounds, focusing on their performance as anticancer agents, supported by experimental data and detailed methodologies.
Comparative Anticancer Activity
The in vitro cytotoxic activity of various substituted aniline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Triazolo[1,5-a]pyrimidines | p-toluidino (3d) | HeLa (Cervical) | 0.03 | Doxorubicin | - |
| p-toluidino (3d) | A549 (Lung) | 0.043 | Doxorubicin | - | |
| p-toluidino (3d) | HT-29 (Colon) | 0.032 | Doxorubicin | - | |
| p-ethylanilino (3h) | HeLa (Cervical) | 0.16 | Doxorubicin | - | |
| p-ethylanilino (3h) | A549 (Lung) | 0.24 | Doxorubicin | - | |
| p-ethylanilino (3h) | HT-29 (Colon) | 0.18 | Doxorubicin | - | |
| 3′,4′-dimethylanilino (3f) | HeLa (Cervical) | 0.067 | Doxorubicin | - | |
| 3′,4′-dimethylanilino (3f) | A549 (Lung) | 0.16 | Doxorubicin | - | |
| 3′,4′-dimethylanilino (3f) | HT-29 (Colon) | 0.11 | Doxorubicin | - | |
| Pyrrolo[2,1‐f][1][2][3]Triazine Analogs | 1K5 | A549 (Lung) | 0.36 | Cisplatin | - |
| 1K5 | MCF-7 (Breast) | 0.42 | Cisplatin | - | |
| 1K5 | MDA-MB-231 (Breast) | 0.80 | Cisplatin | - | |
| 1K2 | MCF-7 (Breast) | 0.44 | Cisplatin | - | |
| 1K4 | MCF-7 (Breast) | 0.89 | Cisplatin | - | |
| Imamine-1,3,5-triazine Derivatives | 4f | MDA-MB-231 (Breast) | 6.25 | Imatinib | 35.50 |
| 4k | MDA-MB-231 (Breast) | 8.18 | Imatinib | 35.50 |
Key Mechanisms of Action
Substituted aniline derivatives exert their anticancer effects through various mechanisms, primarily by targeting key cellular processes involved in tumor growth and proliferation. Two prominent mechanisms are the inhibition of tubulin polymerization and the disruption of the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.
Inhibition of Tubulin Polymerization
Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division.[2] Several substituted aniline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] The p-toluidino derivative of a 7-(3′,4′,5′-trimethoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidine, for instance, is a potent inhibitor of tubulin polymerization with an IC50 of 0.45 µM.[2]
VEGFR-2 Signaling Pathway Inhibition
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process.[1] Many aniline-based compounds have been developed as inhibitors of VEGFR-2, thereby blocking the downstream signaling cascade that promotes angiogenesis.[4]
Caption: VEGFR-2 Signaling Pathway Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of substituted aniline derivatives.
Synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)aniline
Step 1: Synthesis of 1-(3-nitrobenzyl)-1H-1,2,4-triazole
-
Dissolve 3-nitrobenzyl bromide (0.1 mol) in dimethylformamide (DMF, 100 ml).[1]
-
Add 1,2,4-triazole sodium salt (0.1 mol) to the solution.[1]
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[1]
-
Pour the reaction mixture into ice water to induce crystallization.[1]
-
Collect the crystals by filtration and recrystallize from a suitable solvent like ethyl acetate to obtain the pure product.[1]
Step 2: Reduction of the Nitro Group
-
In a three-necked flask equipped with a stirrer, thermometer, and condenser, add the 1-(3-nitrobenzyl)-1H-1,2,4-triazole (0.05 mol) and a suitable solvent like ethanol.[1]
-
Heat the mixture to 60°C in a water bath.[1]
-
Add a reducing agent, such as iron powder (0.1 mol), and a catalytic amount of ammonium chloride in portions with stirring.[1]
-
Continue the reaction for 2 hours after the addition is complete.[1]
-
Filter the hot reaction mixture through celite to remove the iron catalyst.[1]
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the final product.[1]
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Caption: MTT Assay Experimental Workflow.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[1]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[1][5]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5] The IC50 value is then calculated from the dose-response curve.[5]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Protocol:
-
Reagent Preparation: Use a commercially available tubulin polymerization assay kit. Reconstitute purified tubulin (>99% pure) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 5% glycerol).[5]
-
Plate Setup: In a 96-well plate, add the substituted aniline derivative at various concentrations. Include a vehicle control (DMSO), a positive control for inhibition (e.g., colchicine), and a positive control for polymerization (e.g., paclitaxel).[5]
-
Initiation: Initiate the polymerization by warming the plate to 37°C.[5]
-
Data Acquisition: Monitor the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader.[5] An increase in absorbance indicates tubulin polymerization.[5]
Conclusion
Substituted anilines and their derivatives have demonstrated significant potential as anticancer agents. Their efficacy stems from the ability to target multiple crucial cellular pathways, including microtubule dynamics and pro-angiogenic signaling. The data presented in this guide highlights the potent and varied activities of these compounds against a range of cancer cell lines. Further research into the structure-activity relationships and optimization of these derivatives will undoubtedly lead to the development of more effective and selective cancer therapies. The detailed experimental protocols provided herein should facilitate the continued investigation and discovery of novel anticancer agents within this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Cost-Benefit Analysis of 4-Tritylaniline in Large-Scale Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for functional moieties like anilines is a critical decision in the design of large-scale synthetic routes. This guide provides a comprehensive cost-benefit analysis of using 4-Tritylaniline as a protecting group strategy in industrial applications, comparing it with the widely used tert-Butyloxycarbonyl (Boc) protection.
The aniline functional group is a common feature in many active pharmaceutical ingredients (APIs). Its nucleophilicity and susceptibility to oxidation often necessitate protection during multi-step syntheses. An ideal protecting group for large-scale operations should be cost-effective, easy to introduce and remove in high yields, and generate minimal waste. This guide will delve into the practical considerations of employing the bulky trityl group, in the form of this compound, versus the established Boc group for aniline protection.
Performance Comparison: this compound vs. Boc-Aniline
The choice between trityl and Boc protection for anilines on an industrial scale hinges on a careful evaluation of several factors, including reagent cost, reaction efficiency, and waste management.
Data Presentation
| Parameter | This compound (Trityl Protection) | Boc-Aniline (Boc Protection) | Key Considerations for Large-Scale Synthesis |
| Protecting Agent | Trityl Chloride (Tr-Cl) | Di-tert-butyl dicarbonate (Boc)₂O | Availability and cost of the protecting agent are primary economic drivers. |
| Bulk Reagent Cost | ~$88/kg | ~$88/kg[1] | Prices are comparable at bulk quantities, minimizing this as a deciding factor. |
| Protection Yield | High (typically >90%) | High (typically >95%)[2] | High yields are crucial to minimize material loss and reduce cost per kilogram of the intermediate. |
| Protection Cycle Time | Generally longer due to steric hindrance | Relatively shorter (can be < 1 min)[2] | Shorter cycle times increase throughput and reduce operational costs. |
| Deprotection Conditions | Mildly acidic (e.g., TFA, formic acid, HCl in organic solvent) | Acidic (e.g., HCl, TFA) or thermal[3][4] | Compatibility with other functional groups and the cost of deprotection reagents are important. |
| Deprotection Yield | High (typically >90%) | High (typically >90%)[4] | Maximizing yield at the deprotection step is critical for the overall process efficiency. |
| Waste Stream | Triphenylmethane or triphenylmethanol, solvent, and base | t-Butanol, CO₂, solvent, and acid | The nature and volume of byproducts impact disposal costs and environmental footprint. |
| Crystallinity of Protected Intermediate | Often highly crystalline[5] | Can be crystalline, but not as consistently as trityl derivatives | Crystalline intermediates are easier to purify by recrystallization, avoiding chromatography. |
Experimental Protocols
Detailed methodologies are essential for evaluating the practical feasibility of each protecting group strategy on a large scale.
Protocol 1: Boc Protection of Aniline (Industrial Scale)
This protocol is a generalized representation for the large-scale N-tert-butyloxycarbonylation of anilines.
Reagents:
-
Aniline (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Solvent (e.g., THF, Dioxane, or a biphasic system)
Procedure:
-
To a stirred solution of aniline in the chosen solvent, add the base.
-
Slowly add (Boc)₂O to the reaction mixture.
-
The reaction is typically stirred at room temperature until completion, which can be very rapid.[2]
-
Upon completion, the product can be isolated by extraction and/or crystallization.
Protocol 2: Large-Scale Deprotection of Boc-Aniline
A common method for large-scale Boc deprotection involves the use of hydrochloric acid in acetone.[4]
Reagents:
-
N-Boc-aniline (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Acetone
Procedure:
-
Dissolve the N-Boc-aniline in acetone.
-
Add concentrated HCl to the solution.
-
Stir the mixture at room temperature for a specified period.
-
The aniline hydrochloride salt often precipitates and can be isolated by filtration.
Protocol 3: Trityl Protection of Aniline
This protocol outlines the general procedure for the N-tritylation of anilines.
Reagents:
-
Aniline (1.0 eq)
-
Trityl chloride (Tr-Cl) (1.05 eq)
-
Triethylamine (NEt₃) or other non-nucleophilic base
-
Solvent (e.g., Dichloromethane (DCM), THF)
Procedure:
-
Dissolve the aniline in the chosen solvent and add the base.
-
Add trityl chloride portion-wise to the stirred solution.
-
The reaction is typically stirred at room temperature for several hours to overnight.
-
The product is isolated by aqueous workup and crystallization.
Protocol 4: Deprotection of N-Tritylaniline
Deprotection of the trityl group is typically achieved under mild acidic conditions.
Reagents:
-
N-Tritylaniline (1.0 eq)
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Solvent (e.g., Dichloromethane (DCM))
Procedure:
-
Dissolve the N-tritylaniline in the solvent.
-
Add the acid to the solution and stir at room temperature.
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the product is isolated by neutralization, extraction, and purification.
Mandatory Visualization
The following diagrams illustrate the logical workflow of aniline protection in a multi-step synthesis and a comparison of the deprotection mechanisms.
Cost-Benefit Analysis
This compound (Trityl Protection):
-
Benefits:
-
The high crystallinity of trityl-protected anilines can significantly simplify purification, often allowing for isolation by simple crystallization and avoiding costly and time-consuming chromatographic methods.[5] This is a major advantage in large-scale manufacturing where purification is a significant bottleneck and cost driver.
-
The trityl group can be removed under very mild acidic conditions, which can be beneficial when other acid-sensitive functional groups are present in the molecule.
-
-
Costs and Drawbacks:
-
The protection reaction can be slower than Boc protection due to the steric bulk of the trityl group, potentially leading to longer cycle times and reduced reactor throughput.
-
The triphenylmethane or triphenylmethanol byproduct has a high molecular weight, contributing to a larger waste stream by mass. Effective waste management and potential recycling of the trityl byproduct would need to be considered.
-
Boc-Aniline (Boc Protection):
-
Benefits:
-
The protection reaction is typically very fast, with high yields, allowing for shorter cycle times and increased productivity.[2]
-
The byproducts of deprotection, t-butanol and carbon dioxide, are relatively benign and easy to remove.
-
The Boc group is widely used, and a vast amount of literature and process knowledge is available, which can de-risk its implementation on a large scale.
-
-
Costs and Drawbacks:
-
Boc-protected anilines are not always crystalline, which may necessitate purification by column chromatography, a process that is often undesirable and costly at an industrial scale.
-
While deprotection is generally high-yielding, it can require stronger acidic conditions or elevated temperatures, which might not be compatible with sensitive substrates.[3]
-
Conclusion
The choice between using this compound and Boc-aniline for large-scale synthesis is not straightforward and depends heavily on the specific context of the overall synthetic route.
-
This compound is a compelling option when the protected intermediate is crystalline, and subsequent purification steps are challenging or costly. The ability to purify by crystallization can offer significant economic and operational advantages that may outweigh the potentially longer reaction times for protection.
-
Boc-aniline remains the workhorse for many applications due to its rapid and efficient protection step and the straightforward removal of its byproducts. It is particularly well-suited for processes where the protected intermediate can be easily purified or carried through to the next step without extensive purification.
Ultimately, a thorough process development study, including a pilot-scale run, is recommended to definitively determine the most cost-effective and efficient protecting group strategy for a specific large-scale synthesis. Factors such as the cost of raw materials, cycle times, yields, and, critically, the ease and cost of purification must all be considered in the final analysis.
References
- 1. 24424-99-5 Cas No. | BOC Anhydride | Apollo [store.apolloscientific.co.uk]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amino protecting group—triphenylmethyl series [en.highfine.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Tritylaniline
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Tritylaniline (CAS 22948-06-7), ensuring compliance and minimizing risk.
Key Safety and Physical Data
A comprehensive understanding of the properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Synonym | 4-Triphenylmethylaniline | |
| CAS Number | 22948-06-7 | |
| Molecular Formula | (C₆H₅)₃CC₆H₄NH₂ | |
| Molecular Weight | 335.44 g/mol | |
| Appearance | Off-white solid | [1] |
| Melting Point | 255-257 °C | |
| Solubility | Insoluble in water | [2] |
| Storage Class | 11 - Combustible Solids |
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn to prevent exposure.
-
Eye Protection: Use safety glasses with side-shields or goggles.[3]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[3]
-
Skin and Body Protection: A lab coat should be worn to protect from skin contact.[3]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved N95 dust mask or higher-level respirator.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal company.[1][4] Adherence to the following procedural steps is critical for ensuring safety and regulatory compliance.
Step 1: Waste Collection and Segregation
-
Collect waste this compound in its original container or a compatible, clearly labeled, and sealable waste container.
-
The container must be prominently labeled as "Hazardous Waste" and clearly identify the contents as "this compound" or "4-Triphenylmethylaniline".
-
Crucially, do not mix this chemical waste with other waste streams to avoid potentially hazardous reactions.[5]
Step 2: Handling Contaminated Materials
-
Any materials that have come into contact with this compound, such as gloves, absorbent pads, and weighing papers, must be considered contaminated.[5]
-
Dispose of all contaminated materials in the same designated hazardous waste container as the chemical itself.[5][6] Do not dispose of these items in regular trash.[5]
Step 3: Storage Pending Disposal
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[3][5]
-
The storage area should be secure and away from incompatible materials.[5]
Step 4: Professional Disposal
-
Under no circumstances should this compound be disposed of down the drain or mixed with general refuse.[1][6] Discharge into the environment must be strictly avoided.[1][3]
-
Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this service.[5] The ultimate disposal will likely involve high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful by-products.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposition.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4-Tritylaniline
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as 4-Tritylaniline. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans to mitigate potential risks.
Hazard Profile and Personal Protective Equipment
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize the inhalation of dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles or Eyeshields | To protect the eyes from splashes and airborne particles. |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | To prevent direct skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently. |
| Body Protection | Laboratory Coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-Approved N95 Dust Mask or higher | Required when working with the solid outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
Operational and Disposal Workflow
A systematic approach to handling and disposing of this compound is critical for both safety and experimental integrity. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling and Disposal Procedures
Pre-Handling Preparation
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.
Handling in the Laboratory
-
Weighing: Whenever possible, weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
Reactions: Conduct all chemical reactions involving this compound within a certified chemical fume hood.
Decontamination and Waste Disposal
-
Decontamination: After handling, thoroughly wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
Waste Collection:
-
Solid Waste: Collect any contaminated labware (e.g., pipette tips, gloves, weighing paper) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.[4]
-
-
Storage: Store all waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: All waste containing this compound must be disposed of through a licensed chemical waste management company.[4] Do not dispose of this chemical down the drain or in regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
